molecular formula C8H19N3O2 B1170919 QUATERNIUM-82 CAS No. 173833-36-8

QUATERNIUM-82

Cat. No.: B1170919
CAS No.: 173833-36-8
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Description

QUATERNIUM-82, also known as this compound, is a useful research compound. Its molecular formula is C8H19N3O2. The purity is usually 95%.
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Properties

CAS No.

173833-36-8

Molecular Formula

C8H19N3O2

Synonyms

QUATERNIUM-82

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of QUATERNIUM-82: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternium-82 is a complex quaternary ammonium salt recognized for its utility in various industrial applications, notably in personal care products as a conditioning and antistatic agent. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, along with detailed protocols for its characterization. The synthesis is presented as a multi-step process commencing with the formation of a tertiary amine precursor, followed by quaternization and subsequent esterification. Characterization methodologies, including spectroscopic and chromatographic techniques, are detailed to ensure product identity and purity. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound, chemically named [2-[bis(2-hydroxypropyl)amino]ethyl]bis(2-hydroxypropyl)(methyl)ammonium methyl sulphate, dioleate (ester), is a high molecular weight quaternary ammonium compound. Its structure, featuring a central quaternary nitrogen atom, multiple hydroxyl groups, and long-chain fatty acid esters, imparts unique surfactant and conditioning properties. This guide delineates a feasible synthetic route and robust analytical methods for the preparation and characterization of this compound, aimed at providing researchers and professionals in chemical and drug development with a detailed technical resource.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a three-step process:

  • Synthesis of the Tertiary Amine Precursor: Formation of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine.

  • Quaternization: Methylation of one of the tertiary amine nitrogens to form the quaternary ammonium salt.

  • Esterification: Reaction of the hydroxyl groups with oleic acid or a derivative to form the dioleate ester.

A schematic of the proposed synthesis pathway is illustrated below.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Quaternization cluster_2 Step 3: Esterification Ethylenediamine Ethylenediamine Precursor N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine Ethylenediamine->Precursor Ring-opening addition Propylene Oxide Propylene Oxide Propylene Oxide->Precursor Quat_Intermediate Quaternary Ammonium Intermediate Precursor->Quat_Intermediate Methylation Dimethyl Sulfate Dimethyl Sulfate Dimethyl Sulfate->Quat_Intermediate Quaternium_82 This compound Quat_Intermediate->Quaternium_82 Esterification Oleic Acid Anhydride Oleic Acid Anhydride Oleic Acid Anhydride->Quaternium_82

Caption: Proposed multi-step synthesis pathway for this compound.

Experimental Protocols for Synthesis

This procedure is based on the known reaction of ethylenediamine with propylene oxide.[1][2]

  • Materials: Ethylenediamine, Propylene Oxide, Catalyst (e.g., a small amount of water or a suitable base), Methanol (solvent).

  • Procedure:

    • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve ethylenediamine in methanol.

    • Add the catalyst to the solution.

    • Slowly add propylene oxide dropwise to the stirred solution, maintaining the reaction temperature below 40°C using a cooling bath. The reaction is exothermic.

    • After the addition is complete, continue stirring at room temperature for several hours to ensure the reaction goes to completion.

    • Remove the solvent under reduced pressure to obtain the crude N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine as a viscous liquid.

    • Purify the product by vacuum distillation.

This protocol is adapted from general methods for the quaternization of tertiary amines with dimethyl sulfate.[3]

  • Materials: N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, Dimethyl Sulfate.

  • Procedure:

    • In a reaction flask under an inert atmosphere (e.g., nitrogen), heat the N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine to approximately 80-90°C with stirring.

    • Carefully add dimethyl sulfate dropwise to the molten amine. The reaction is exothermic, and the temperature should be controlled to remain between 90°C and 95°C.

    • After the addition is complete, maintain the reaction mixture at this temperature for 1-2 hours with continuous stirring until the reaction is complete (can be monitored by titration of residual amine).

    • The resulting product is the quaternary ammonium methyl sulfate intermediate.

This procedure is based on the esterification of polyols with fatty acid anhydrides.[4]

  • Materials: Quaternary ammonium intermediate from Step 2, Oleic Acid Anhydride, Inert solvent (optional, e.g., toluene).

  • Procedure:

    • The quaternary ammonium intermediate can be used directly or dissolved in an inert solvent to facilitate the reaction.

    • Heat the mixture to a temperature where the quaternary ammonium salt is in a molten state or dissolved.

    • Add oleic acid anhydride to the reaction mixture. The molar ratio of oleic acid anhydride to the quaternary ammonium salt should be adjusted to achieve the desired degree of esterification (in this case, targeting a dioleate).

    • Maintain the reaction at a temperature between the melting point of the quaternary salt and 150°C to prevent decomposition.

    • The reaction can be monitored by techniques such as ¹H-NMR to follow the disappearance of the hydroxyl protons and the appearance of ester signals.

    • If a solvent was used, it can be removed under reduced pressure to yield the final product, this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its structure and purity. The following analytical techniques are recommended.

A general workflow for the characterization process is depicted below.

Characterization_Workflow cluster_structural Spectroscopic & Spectrometric Methods cluster_purity Chromatographic Methods Synthesized_Product Crude this compound Purification Purification (e.g., Chromatography, Extraction) Synthesized_Product->Purification Pure_Product Purified this compound Purification->Pure_Product Structural_Analysis Structural Analysis Pure_Product->Structural_Analysis Purity_Assessment Purity Assessment Pure_Product->Purity_Assessment FTIR FTIR Spectroscopy Structural_Analysis->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Structural_Analysis->NMR MS Mass Spectrometry Structural_Analysis->MS HPLC HPLC Purity_Assessment->HPLC TLC TLC Purity_Assessment->TLC

Caption: General experimental workflow for the characterization of this compound.

Physicochemical Properties

The expected physicochemical properties of this compound are summarized in the table below.

PropertyExpected Value/Observation
Appearance Viscous liquid or waxy solid
Solubility Expected to be soluble in organic solvents and dispersible in water
Molecular Formula C₅₂H₁₀₂N₂O₁₀S
Molecular Weight 947.44 g/mol
CAS Number 65059-61-2
Spectroscopic and Spectrometric Characterization

FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule.

  • Experimental Protocol:

    • A small amount of the purified sample is placed on the ATR crystal of the FTIR spectrometer.

    • The spectrum is recorded in the range of 4000-400 cm⁻¹.

    • The obtained spectrum is analyzed for characteristic absorption bands.

  • Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
~3350 (broad)O-H stretching (from residual hydroxyl groups)
~2925 and ~2855C-H stretching (aliphatic chains of oleate)
~1740C=O stretching (ester carbonyl)
~1170C-O stretching (ester linkage)
~1465C-H bending (CH₂)
~1050C-N stretching

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound.

  • Experimental Protocol:

    • Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Process and analyze the spectra to assign the signals to the different protons and carbons in the molecule.

  • Expected ¹H NMR Chemical Shifts (δ, ppm):

Chemical Shift (ppm)Assignment
~5.3-CH=CH- (olefinic protons of oleate)
~4.1-CH₂-O-C=O (protons of the propyl group attached to the ester oxygen)
~3.5-4.0-CH(OH)- and -CH₂-N-
~3.3-N⁺-CH₃ (methyl group on quaternary nitrogen)
~2.3-CH₂-C=O (protons alpha to the ester carbonyl)
~2.0-CH₂-C=C- (allylic protons)
~1.6-CH₂-CH₂-C=O (protons beta to the ester carbonyl)
~1.3-(CH₂)n- (methylene protons of the oleate chain)
~1.2-CH(OH)-CH₃
~0.9-CH₃ (terminal methyl group of oleate)
  • Expected ¹³C NMR Chemical Shifts (δ, ppm):

Chemical Shift (ppm)Assignment
~173C=O (ester carbonyl)
~130-CH=CH- (olefinic carbons of oleate)
~60-70Carbons of the hydroxypropyl groups
~50-60Carbons adjacent to nitrogen
~34-CH₂-C=O
~20-32Aliphatic carbons of the oleate chain
~14-CH₃ (terminal methyl of oleate)

High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is suitable for determining the molecular weight and fragmentation pattern of this high molecular weight, charged molecule.

  • Experimental Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode.

    • Analyze the spectrum for the molecular ion peak and characteristic fragment ions.

  • Expected Mass Spectrometric Data:

m/zAssignment
[M]⁺Molecular ion corresponding to the cationic part of this compound
Fragmentation PeaksCorresponding to the loss of oleate chains, water, and other neutral fragments
Purity Assessment

High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the synthesized this compound.

  • Experimental Protocol:

    • Develop an appropriate HPLC method, likely using a reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a suitable buffer or ion-pairing agent.

    • Detection can be achieved using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore.

    • Inject a solution of the purified sample and analyze the chromatogram for the presence of impurities.

Conclusion

This technical guide has outlined a plausible and detailed pathway for the synthesis of this compound, starting from readily available precursors. The proposed multi-step synthesis, involving the formation of a tertiary amine, quaternization, and subsequent esterification, provides a clear roadmap for researchers. Furthermore, the comprehensive characterization protocols, including spectroscopic and chromatographic methods, are essential for verifying the structure and ensuring the purity of the final product. The provided tables of expected quantitative data and the visual diagrams of the synthesis and characterization workflows serve as valuable resources for the successful preparation and analysis of this compound in a laboratory setting.

References

A Technical Guide to the Cationic Surfactant QUATERNIUM-82: Mechanism of Action and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QUATERNIUM-82 is a specialized quaternary ammonium compound, classified as an esterquat, that functions as a multifunctional cationic surfactant. Its utility spans various applications, primarily in the personal care and cosmetics industries, where it serves as a conditioning agent, antistatic agent, and emulsifier.[1][2][3][4][5][6][7] This technical guide provides an in-depth analysis of the core mechanisms governing the action of this compound, including its interactions with negatively charged surfaces such as hair keratin and microbial membranes. Furthermore, this document outlines the key physicochemical properties and details the standardized experimental protocols used to evaluate its efficacy and performance.

Introduction to this compound

This compound is a quaternary ammonium salt synthesized by reacting oleic acid with N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol), followed by quaternization with dimethyl sulfate.[8] This synthesis results in a molecule with a positively charged nitrogen head group and long, hydrophobic fatty acid tails. This amphipathic structure is central to its function as a cationic surfactant. The presence of ester linkages in its structure makes it more readily biodegradable compared to traditional alkyl quats, positioning it as a more environmentally benign option.[9][10]

Core Mechanism of Action as a Cationic Surfactant

The functionality of this compound is rooted in its molecular architecture, which dictates its behavior at interfaces. The primary mechanisms of action can be categorized into its role as a conditioning agent and as an antimicrobial agent.

Hair and Skin Conditioning

The surfaces of hair and skin are predominantly negatively charged due to the presence of amino acid residues in keratin.[11] The mechanism of conditioning by this compound involves a multi-step physicochemical process:

  • Electrostatic Adsorption: The positively charged quaternary ammonium headgroup of the this compound molecule is electrostatically attracted to the negatively charged sites on the hair or skin surface.[11][12] This initial attraction facilitates the migration of the surfactant from the bulk solution to the surface.

  • Hydrophobic Interaction: Following the initial electrostatic binding, the long, hydrophobic oleic acid tails of the molecule interact with the hydrophobic regions of the keratin surface. This dual interaction—electrostatic and hydrophobic—ensures strong and substantive deposition of the surfactant onto the substrate.[13]

  • Film Formation and Lubrication: The adsorbed this compound molecules form a thin, lubricating film on the surface of each hair fiber. This film reduces the coefficient of friction between adjacent fibers, which manifests as improved detangling, reduced combing forces, and a smoother, softer feel.[9][12]

  • Antistatic Effect: By neutralizing the negative charges on the hair surface, the deposited cationic surfactant layer prevents the buildup of static electricity, which is a common cause of "flyaway" hair.[4][9]

DOT Script for Hair Conditioning Mechanism

G cluster_solution Bulk Solution (Rinse-off Product) cluster_hair Hair Fiber Surface Q82 This compound Molecule (Positively Charged Head, Hydrophobic Tails) Adsorption Adsorption Q82->Adsorption Migration to Interface Keratin Negatively Charged Keratin Surface FilmFormation Formation of a Surfactant Film Keratin->FilmFormation Deposition & Hydrophobic Interactions Adsorption->Keratin Electrostatic Attraction (+ charge to - charge) Conditioning Conditioning Effect (Detangling, Softness) FilmFormation->Conditioning Reduces Inter-fiber Friction Antistatic Antistatic Effect (Reduces Flyaway) FilmFormation->Antistatic Neutralizes Surface Charge

G cluster_solution Bulk Solution (Rinse-off Product) cluster_hair Hair Fiber Surface Q82 This compound Molecule (Positively Charged Head, Hydrophobic Tails) Adsorption Adsorption Q82->Adsorption Migration to Interface Keratin Negatively Charged Keratin Surface FilmFormation Formation of a Surfactant Film Keratin->FilmFormation Deposition & Hydrophobic Interactions Adsorption->Keratin Electrostatic Attraction (+ charge to - charge) Conditioning Conditioning Effect (Detangling, Softness) FilmFormation->Conditioning Reduces Inter-fiber Friction Antistatic Antistatic Effect (Reduces Flyaway) FilmFormation->Antistatic Neutralizes Surface Charge

Caption: Mechanism of hair conditioning by this compound.

Antimicrobial Action

As a member of the quaternary ammonium compound (QAC) family, this compound exhibits antimicrobial properties. The mechanism is generally accepted to be a multi-stage process targeting the microbial cell envelope.[14][15]

  • Adsorption onto Microbial Surface: Most bacterial and fungal cells have a net negative surface charge. The cationic headgroup of this compound is attracted to and binds with the anionic components of the microbial cell wall, such as phospholipids and teichoic acids.[14][16]

  • Membrane Penetration and Disruption: The long, hydrophobic alkyl tails penetrate the hydrophobic core of the cytoplasmic membrane. This insertion disrupts the ordered structure of the lipid bilayer.

  • Loss of Membrane Integrity: The disruption of the membrane leads to a loss of its selective permeability. This results in the leakage of essential intracellular components, such as ions (e.g., K+) and metabolites, ultimately leading to cell death.[15]

DOT Script for Antimicrobial Mechanism

G Q82 This compound (Cationic Surfactant) Adsorption 1. Adsorption to Cell Surface Q82->Adsorption Electrostatic Attraction Cell Microbial Cell (Negative Surface Charge) Adsorption->Cell Penetration 2. Insertion into Lipid Bilayer Adsorption->Penetration Hydrophobic Interaction Disruption 3. Membrane Disruption Penetration->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

G Q82 This compound (Cationic Surfactant) Adsorption 1. Adsorption to Cell Surface Q82->Adsorption Electrostatic Attraction Cell Microbial Cell (Negative Surface Charge) Adsorption->Cell Penetration 2. Insertion into Lipid Bilayer Adsorption->Penetration Hydrophobic Interaction Disruption 3. Membrane Disruption Penetration->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: General mechanism of antimicrobial action for QACs.

Quantitative Physicochemical Data

Precise, experimentally-derived quantitative data for this compound is not widely available in public literature, likely due to its proprietary nature. However, based on technical data sheets and comparison with similar esterquat structures, the following information can be presented.

PropertyValueMethod of DeterminationSignificance
Physical Form LiquidVisual InspectionAffects formulation processing.
Active Content (%) ~95%Titration/ChromatographyDefines the concentration of the active ingredient.
pH (1% aqueous solution) ~4.0pH MeterImportant for formulation stability and compatibility with skin/hair.
Surface Tension (mN/m) 34.7 (1% solution)Wilhelmy Plate MethodIndicates the ability to reduce water's surface tension, crucial for wetting and emulsification.
Critical Micelle Concentration (CMC) Data not available (Typical range for similar dialkyl esterquats is 10⁻⁴ to 10⁻⁵ M)Surface Tensiometry, ConductometryThe concentration at which surfactant molecules self-assemble into micelles, impacting detergency and solubilization.
Minimum Inhibitory Concentration (MIC) Data not available (Typical range for esterquats against common bacteria/fungi can be 1.9-62.4 µg/mL)Broth Microdilution (ISO 20776-1)The lowest concentration that inhibits the visible growth of a microorganism, quantifying antimicrobial efficacy.[13]

Detailed Experimental Protocols

The characterization of this compound as a cationic surfactant involves several key experiments to quantify its properties.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property indicating the onset of micelle formation. It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC.

  • Principle: Below the CMC, the surface tension of a solution decreases as the surfactant concentration increases. Above the CMC, the surface becomes saturated with monomers, and additional surfactant forms micelles, causing the surface tension to remain relatively constant. The CMC is the concentration at the inflection point.[17][18]

  • Apparatus: Tensiometer with a Wilhelmy plate (platinum or chromatography paper for cationic surfactants), precision balance, temperature-controlled vessel.[10][19][20][21]

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., logarithmic scale).

    • Calibrate the tensiometer with deionized water (surface tension ≈ 72 mN/m at 25°C).

    • Measure the surface tension of each dilution, starting from the most dilute to avoid contamination, allowing the reading to stabilize for each measurement.

    • Plot surface tension (γ) versus the logarithm of the concentration (log C).

    • The CMC is determined from the intersection of the two linear portions of the plot.

  • Principle: For ionic surfactants like this compound, the conductivity of the solution increases linearly with concentration below the CMC. Above the CMC, the formation of micelles, which have a lower mobility than free monomers and their counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.[3][11][22]

  • Apparatus: Conductometer, conductivity cell, temperature-controlled water bath.

  • Procedure:

    • Prepare a series of this compound solutions of known concentrations in deionized water.

    • Calibrate the conductometer using a standard KCl solution.

    • Measure the specific conductance of each surfactant solution at a constant temperature (e.g., 25°C).

    • Plot specific conductance (κ) versus concentration (C).

    • The CMC is identified as the concentration where the slope of the line changes.

DOT Script for CMC Determination Workflow

G cluster_methods Measurement Methods cluster_analysis Data Analysis start Start: Prepare Surfactant Solutions Tensiometry Method A: Surface Tensiometry (Wilhelmy Plate) start->Tensiometry Conductometry Method B: Conductometry start->Conductometry Plot1 Plot γ vs. log(C) Tensiometry->Plot1 Measure Surface Tension (γ) at various concentrations (C) Plot2 Plot κ vs. C Conductometry->Plot2 Measure Conductivity (κ) at various concentrations (C) Analysis1 Identify Inflection Point Plot1->Analysis1 Analysis2 Identify Change in Slope Plot2->Analysis2 Result Determine CMC Analysis1->Result Analysis2->Result

G cluster_methods Measurement Methods cluster_analysis Data Analysis start Start: Prepare Surfactant Solutions Tensiometry Method A: Surface Tensiometry (Wilhelmy Plate) start->Tensiometry Conductometry Method B: Conductometry start->Conductometry Plot1 Plot γ vs. log(C) Tensiometry->Plot1 Measure Surface Tension (γ) at various concentrations (C) Plot2 Plot κ vs. C Conductometry->Plot2 Measure Conductivity (κ) at various concentrations (C) Analysis1 Identify Inflection Point Plot1->Analysis1 Analysis2 Identify Change in Slope Plot2->Analysis2 Result Determine CMC Analysis1->Result Analysis2->Result

Caption: Workflow for experimental determination of CMC.

Determination of Antimicrobial Efficacy (MIC)

The Minimum Inhibitory Concentration (MIC) is the standard metric for antimicrobial efficacy. The broth microdilution method is a reference protocol.[15][23]

  • Principle: A standardized suspension of a target microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after a defined incubation period.[24]

  • Standard: ISO 20776-1:2020 provides a reference method for this testing.[4][12][15][23]

  • Apparatus: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (for optional quantitative growth assessment).

  • Procedure:

    • Prepare Inoculum: Culture the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).

    • Serial Dilution: Prepare two-fold serial dilutions of this compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well plate.

    • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth + inoculum, no surfactant) and a negative control (broth only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (growth) is observed.

Ecotoxicity Assessment (Optional)
  • Principle: The OECD 209 Activated Sludge Respiration Inhibition Test is a common method to assess the potential impact of a chemical on the microorganisms found in wastewater treatment plants.[1][2][14][16] It measures the inhibition of the oxygen consumption rate of a standardized activated sludge sample upon exposure to the test substance.

  • Procedure: A suspension of activated sludge is aerated with synthetic sewage in the presence of various concentrations of this compound. The rate of oxygen consumption is measured after a set contact time (e.g., 3 hours) and compared to a control. The results are typically expressed as an EC₅₀ value (the concentration causing 50% inhibition of respiration).[14][16]

Conclusion

This compound operates as a highly effective cationic surfactant through a dual mechanism of electrostatic and hydrophobic interactions. This allows it to adsorb strongly onto negatively charged surfaces, forming a conditioning film on hair and skin while also disrupting the cell membranes of microorganisms. While specific quantitative performance metrics such as CMC and MIC are not broadly published, standardized protocols exist for their determination, allowing for robust characterization and comparison. Its nature as a biodegradable esterquat further enhances its profile as a versatile and valuable ingredient in modern cosmetic and personal care formulations.

References

Navigating the Physicochemical Landscape of QUATERNIUM-82: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of QUATERNIUM-82, a cationic surfactant extensively used in the cosmetics and personal care industries. Aimed at researchers, formulation scientists, and drug development professionals, this document outlines standardized experimental protocols and data presentation formats to facilitate a thorough understanding of this quaternary ammonium compound's behavior in various solvent systems. While specific quantitative data for this compound is not extensively available in public literature, this guide furnishes the necessary frameworks to generate such critical data in a laboratory setting.

Introduction to this compound

This compound is a complex quaternary ammonium salt, classified as an esterquat.[1] These compounds are prized for their conditioning and antistatic properties in hair and skin care formulations.[1][2] As a cationic surfactant, its molecular structure imparts a positive charge, leading to substantive effects on negatively charged surfaces like hair and skin. A general understanding of its chemical nature suggests it is slightly soluble in water and is considered stable.[3] However, the ester linkages within its structure indicate a potential susceptibility to hydrolysis, particularly under alkaline conditions.[1] A thorough investigation of its solubility and stability is therefore paramount for optimal formulation development, ensuring product efficacy and shelf-life.

Solubility Profile of this compound

The solubility of this compound in various solvents is a critical parameter influencing its formulation and delivery. Due to the limited availability of specific public data, the following table is presented as a template for recording experimentally determined solubility values.

Table 1: Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)MethodSolubility ( g/100 mL)Observations
Deionized Water25OECD 105Data to be determined
Ethanol25OECD 105Data to be determined
Propylene Glycol25OECD 105Data to be determined
Isopropyl Myristate25OECD 105Data to be determined
Mineral Oil25OECD 105Data to be determined
pH 4.0 Buffer25OECD 105Data to be determined
pH 7.0 Buffer25OECD 105Data to be determined
pH 9.0 Buffer25OECD 105Data to be determined
Experimental Protocol for Solubility Determination (Adapted from OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with solubilities above 10⁻² g/L.

Objective: To determine the saturation mass concentration of this compound in a selected solvent at a given temperature.

Materials:

  • This compound (analytical standard)

  • Solvents of appropriate purity

  • Volumetric flasks

  • Analytical balance

  • Constant temperature water bath or incubator

  • Centrifuge

  • Validated analytical method for quantification of this compound (e.g., HPLC-MS, titration)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a glass-stoppered flask.

  • Equilibration: Agitate the flasks in a constant temperature bath (e.g., 25 °C ± 0.5 °C) for a sufficient period to reach equilibrium (preliminary tests should establish this timeframe, typically 24-48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the samples to facilitate the separation of undissolved solute.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of this compound in the aliquot using a validated analytical method.

  • Replicate: Perform the experiment in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature B->C D Cease agitation C->D E Centrifuge (if needed) D->E F Sample supernatant E->F G Quantify this compound F->G

Solubility Determination Workflow

Stability Profile of this compound

The stability of this compound is a key factor in determining its shelf-life and compatibility with other formulation ingredients. As an ester-containing molecule, hydrolysis is a primary degradation pathway to investigate.

Table 2: Stability of this compound under Various Conditions

ConditionSolventTemperature (°C)Initial Concentration% Degradation at Time (t)Degradation Products IdentifiedHalf-life (t½)
pH 4.0Aqueous Buffer40Data to be determinedData to be determinedData to be determinedData to be determined
pH 7.0Aqueous Buffer40Data to be determinedData to be determinedData to be determinedData to be determined
pH 9.0Aqueous Buffer40Data to be determinedData to be determinedData to be determinedData to be determined
PhotostabilityEthanol25Data to be determinedData to be determinedData to be determinedData to be determined
Thermal StabilityPropylene Glycol50Data to be determinedData to be determinedData to be determinedData to be determined
Experimental Protocol for Hydrolytic Stability (Adapted from OECD Guideline 111)

This protocol is designed to determine the rate of hydrolysis of this compound as a function of pH.

Objective: To determine the hydrolysis rate of this compound in aqueous buffered solutions at different pH values and temperatures.

Materials:

  • This compound (analytical standard)

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • Constant temperature incubator

  • Validated stability-indicating analytical method (e.g., HPLC with UV/MS detection)

  • Sterile, sealed containers (e.g., amber glass vials)

Procedure:

  • Preliminary Test: A preliminary test is conducted at an elevated temperature (e.g., 50 °C) for 5 days at pH 4, 7, and 9 to quickly assess the hydrolytic stability. If significant degradation (>10%) is observed, proceed to the main study.

  • Main Study Preparation: Prepare solutions of this compound in each buffer at a known concentration (not exceeding half of its water solubility).

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 °C, 40 °C, 50 °C).

  • Time-point Sampling: At appropriate time intervals, withdraw samples from each solution. The sampling frequency will depend on the rate of hydrolysis.

  • Analysis: Immediately analyze the samples using a validated stability-indicating method to quantify the remaining this compound and any major degradation products.

  • Data Analysis: Determine the degradation kinetics (e.g., first-order) and calculate the hydrolysis rate constant (k) and half-life (t½) at each pH and temperature.

G cluster_setup Experiment Setup cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis and Data Processing A Prepare this compound solutions in pH 4, 7, 9 buffers B Aliquot into sterile containers A->B C Incubate at constant temperature in the dark B->C D Withdraw samples at pre-defined intervals C->D E Quantify remaining this compound and degradation products D->E F Determine degradation kinetics and calculate half-life E->F

Hydrolytic Stability Testing Workflow

Conclusion

The successful formulation of products containing this compound hinges on a comprehensive understanding of its solubility and stability characteristics. This guide provides the necessary experimental frameworks, based on internationally recognized guidelines, to generate this crucial data. By systematically evaluating its behavior in various solvents and under different environmental conditions, researchers and formulators can ensure the development of robust, effective, and stable consumer products. The provided templates for data presentation are intended to encourage standardized reporting of results, which will ultimately benefit the scientific and industrial communities.

References

QUATERNIUM-82: An In-depth Technical Guide to its Environmental Fate and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QUATERNIUM-82 is a quaternary ammonium compound (QAC) classified as an esterquat. These compounds are characterized by the presence of ester linkages in their molecular structure, a feature designed to enhance their biodegradability compared to traditional QACs.[1][2] This technical guide provides a comprehensive overview of the environmental fate and biodegradability of this compound, drawing upon available data for the broader class of esterquats. While specific quantitative data for this compound is limited in publicly accessible literature, this guide outlines the expected behavior and the methodologies used to assess such compounds.

Chemical and Physical Properties of this compound

Understanding the fundamental properties of this compound is crucial for predicting its environmental distribution and behavior.

PropertyValue/InformationSource
Chemical Name 1-Propanaminium, N-(2-(bis(2-hydroxypropyl)amino)ethyl)-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (1:1)[3]
CAS Number 65059-61-2[3]
Molecular Formula C52H102N2O10S[3]
Molecular Weight 947.44 g/mol [3]
Water Solubility Slightly soluble[3]
Physical Form Liquid, paste, or solid[3]

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For this compound, as an esterquat, its fate is largely governed by its affinity for solids and its susceptibility to degradation.

Environmental CompartmentExpected BehaviorKey Influencing Factors
Water Due to its cationic nature, this compound is expected to adsorb to negatively charged suspended solids and sediments.[1] The dissolved fraction is subject to hydrolysis and biodegradation.pH, temperature, microbial activity, presence of suspended solids.
Soil/Sediment Strong adsorption to soil and sediment particles is anticipated, limiting its mobility.[1] Biodegradation is expected to be a primary removal mechanism in these compartments.Organic matter content, microbial population, temperature, moisture.
Air Due to its low volatility, significant partitioning to the atmosphere is not expected.Vapor pressure.
Biota While some QACs have the potential for bioaccumulation, the ready biodegradability of esterquats is expected to mitigate this risk.[4]Lipophilicity, metabolic pathways in organisms.

Biodegradability

The biodegradability of this compound is a key aspect of its environmental profile. As an esterquat, it is designed for enhanced degradation through both abiotic and biotic pathways.

Abiotic Degradation

The primary abiotic degradation pathway for esterquats is hydrolysis. The ester linkages are susceptible to cleavage in the presence of water, a process that can be influenced by pH and temperature.[2] This initial breakdown can facilitate further biotic degradation.

Biotic Degradation

Esterquats are generally considered to be readily or inherently biodegradable.[1][4] This means they can be broken down by microorganisms present in the environment, such as in wastewater treatment plants, soil, and surface waters. The ultimate biodegradation products are carbon dioxide, water, and inorganic salts.

Experimental Protocols for Assessing Biodegradability

The biodegradability of chemicals like this compound is typically assessed using standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

OECD 301: Ready Biodegradability

This series of tests is designed to determine if a chemical is readily biodegradable, meaning it will undergo rapid and ultimate degradation in the environment. A common method is the CO2 Evolution Test (OECD 301B) .[5][6]

Methodology of OECD 301B:

  • Test System: A defined concentration of the test substance is incubated in a mineral medium with a relatively low concentration of microorganisms (activated sludge) in sealed vessels.

  • Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

  • Measurement: The amount of carbon dioxide produced from the microbial respiration of the test substance is measured over time. This is typically done by trapping the CO2 in a barium hydroxide or sodium hydroxide solution and titrating the remaining hydroxide, or by using an infrared CO2 analyzer.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical maximum CO2 production within a 10-day window during the 28-day test period.[7]

OECD 302: Inherent Biodegradability

If a substance does not pass the stringent criteria for ready biodegradability, its potential for inherent biodegradability can be assessed. These tests use conditions that are more favorable for degradation, such as a higher concentration of microorganisms or a longer exposure time.[8][9] The Zahn-Wellens/EMPA Test (OECD 302B) is a commonly used method.[10][11]

Methodology of OECD 302B:

  • Test System: The test substance is incubated in a mineral medium with a high concentration of activated sludge.

  • Incubation: The mixture is aerated and agitated in the dark at a controlled temperature for up to 28 days.

  • Measurement: The degradation is followed by measuring the decrease in Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) over time.

  • Interpretation: A removal of the test substance by more than 70% is considered as evidence of inherent, ultimate biodegradability. A removal of more than 20% indicates inherent, primary biodegradability.[8]

Visualization of Key Processes

Logical Workflow for Biodegradability Assessment

cluster_0 Biodegradability Assessment Workflow A Chemical Substance (this compound) B Ready Biodegradability Test (e.g., OECD 301B) A->B C Pass (>60% in 10d window) B->C D Fail B->D F Readily Biodegradable C->F E Inherent Biodegradability Test (e.g., OECD 302B) D->E G Inherently Biodegradable E->G >70% removal H Persistent E->H <20% removal

Caption: Workflow for assessing the biodegradability of a chemical substance.

Conceptual Degradation Pathway of an Esterquat

cluster_1 Conceptual Degradation of an Esterquat A Esterquat (e.g., this compound) B Abiotic Hydrolysis (pH, Temperature dependent) A->B C Biotic Degradation (Microorganisms) A->C D Fatty Acids B->D E Quaternary Ammonium Polyol B->E C->D C->E F Further Biodegradation D->F E->F G CO2 + H2O + Biomass F->G

Caption: Conceptual pathways for the degradation of an esterquat.

Ecotoxicity

Conclusion

This compound, as an esterquat, is anticipated to be more environmentally compatible than traditional, more persistent quaternary ammonium compounds. Its structure incorporates ester linkages that are susceptible to both abiotic hydrolysis and microbial degradation, leading to its classification as a readily or inherently biodegradable substance. The primary environmental fate of this compound is expected to involve adsorption to solids and subsequent biodegradation in aquatic and terrestrial systems. While specific quantitative data on the environmental fate and biodegradability of this compound are scarce, the established knowledge of esterquats provides a strong basis for understanding its likely environmental behavior. Further research and testing specific to this compound would be beneficial to refine its environmental risk profile.

References

Physicochemical Properties of QUATERNIUM-82 Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to QUATERNIUM-82

This compound is a complex quaternary ammonium salt. Such compounds are cationic surfactants, meaning they possess a positively charged hydrophilic head group. This structure imparts surface-active properties, making them effective as antistatic agents and hair conditioning agents in a variety of cosmetic and personal care products.[1][2][3][4] In pharmaceutical formulations, similar cationic surfactants are explored for their potential as excipients, for their antimicrobial properties, and in the formation of vesicles and other drug delivery systems. A thorough understanding of the physicochemical properties of this compound solutions is therefore crucial for formulation development, stability testing, and ensuring optimal performance in its intended applications.

This technical guide will delve into the core physicochemical properties of solutions containing this compound and similar cationic surfactants, including surface tension, critical micelle concentration (CMC), viscosity, and stability.

Surface Tension and Critical Micelle Concentration (CMC)

Cationic surfactants like this compound, when dissolved in an aqueous solution, tend to adsorb at the air-water interface, leading to a reduction in the surface tension of the solution.[5] As the concentration of the surfactant increases, the surface becomes saturated with surfactant molecules. Beyond a certain concentration, the surfactant molecules begin to self-assemble in the bulk of the solution to form aggregates known as micelles.[6] This concentration is termed the Critical Micelle Concentration (CMC).[6] The CMC is a critical parameter as several physicochemical properties of the solution, including surface tension, conductivity, and osmotic pressure, exhibit a distinct change at this concentration.[2][7]

Representative Data for Cationic Surfactants

The following table summarizes the Critical Micelle Concentration (CMC) and the surface tension at the CMC (γ_CMC) for several common quaternary ammonium cationic surfactants. This data provides an expected range for the properties of this compound solutions. The CMC is influenced by factors such as the length of the hydrophobic alkyl chain, with longer chains generally leading to lower CMCs.[8]

SurfactantAlkyl Chain LengthCMC (mM)γ_CMC (mN/m)Reference
Decyltrimethylammonium Bromide (DTAB)C10~65~38[6]
Dodecyltrimethylammonium Bromide (CTAB)C12~16~36[6]
Tetradecyltrimethylammonium Bromide (TTAB)C14~3.5~35[8]
Hexadecyltrimethylammonium Bromide (CTAB)C16~0.9~34[6]
Benzalkonium Chloride (BAC-C12)C12~8.3Not Specified[6]
Benzalkonium Chloride (BAC-C16)C16Not SpecifiedNot Specified[6]
Experimental Protocol: Determination of Surface Tension and CMC by Tensiometry

A common and direct method for determining the CMC is by measuring the surface tension of solutions with varying surfactant concentrations.[2][9]

Objective: To determine the critical micelle concentration (CMC) and the surface tension at the CMC of a cationic surfactant solution.

Apparatus and Materials:

  • Tensiometer (utilizing the Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Glassware (beakers, volumetric flasks, pipettes)

  • Magnetic stirrer and stir bars

  • The cationic surfactant to be tested

  • High-purity water

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the cationic surfactant in high-purity water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations both below and above the expected CMC.

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water which has a known surface tension of approximately 72 mN/m at 25°C.[10]

  • Surface Tension Measurement:

    • Pour a sample of the lowest concentration into a clean sample vessel.

    • Measure the surface tension using the tensiometer. Ensure the ring or plate is thoroughly cleaned and dried between measurements.

    • Repeat the measurement for each concentration, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will typically show two linear regions. The first region will have a negative slope, indicating a decrease in surface tension with increasing concentration.[9] The second region will be nearly horizontal, showing that the surface tension remains relatively constant after the CMC is reached.[9]

    • The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[9] The surface tension value in the plateau region is the γ_CMC.

Diagram: Experimental Workflow for CMC Determination

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Prepare Stock Solution dilute Perform Serial Dilutions start->dilute measure Measure Surface Tension of Each Dilution dilute->measure calibrate Calibrate Tensiometer calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC from Plot Intersection plot->determine_cmc

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Diagram: Conceptual Relationship of Surfactant Properties

surfactant_properties Concentration Surfactant Concentration SurfaceTension Surface Tension Concentration->SurfaceTension Increases, then plateaus MicelleFormation Micelle Formation Concentration->MicelleFormation Triggers at CMC CMC CMC SurfaceTension->CMC MicelleFormation->CMC

Caption: Relationship between concentration, surface tension, and micelle formation.

Viscosity of Cationic Surfactant Solutions

The viscosity of a surfactant solution is a measure of its resistance to flow and is a critical parameter in many applications, influencing product texture, stability, and processability. For cationic surfactants, the viscosity can be influenced by several factors, including concentration, temperature, the presence of electrolytes, and the formation of different micellar structures.[11][12] In some cases, cationic surfactants can form elongated, worm-like micelles, which can entangle and lead to a significant increase in the solution's viscosity.[11][12]

Representative Data for Cationic Surfactant Viscosity

The viscosity of cationic surfactant solutions is highly dependent on the specific surfactant, its concentration, and the presence of other components like salts. The table below provides illustrative data for a cationic surfactant, erucyl bis(hydroxyethyl) methylammonium chloride (EHAC), demonstrating the significant impact of salt concentration on viscosity.

Surfactant SystemSalt Concentration (mM)Zero-Shear Viscosity (Pa·s)Reference
40 mM EHAC240Decreases with temperature[11]
40 mM EHAC260Increases then decreases with temperature[11]
40 mM EHAC280Increases then decreases with temperature[11]
0.8 wt% EHAC1 wt% KCl~1[13]
0.8 wt% EHAC1.5 wt% KCl~10[13]
0.8 wt% EHAC3 wt% KCl~100[13]
Experimental Protocol: Viscosity Measurement using a Rotational Viscometer

Objective: To measure the viscosity of a cationic surfactant solution at different concentrations and temperatures.

Apparatus and Materials:

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath or sample chamber

  • Glass beakers

  • The cationic surfactant to be tested

  • High-purity water

Procedure:

  • Sample Preparation: Prepare solutions of the cationic surfactant at the desired concentrations in high-purity water.

  • Viscometer Setup:

    • Select the appropriate spindle and rotational speed for the expected viscosity range.

    • Calibrate the viscometer using a standard fluid of known viscosity.

  • Temperature Control: Place the sample in the temperature-controlled bath and allow it to equilibrate to the desired temperature.

  • Viscosity Measurement:

    • Immerse the spindle into the sample solution to the specified depth.

    • Start the rotation of the spindle at the selected speed.

    • Allow the reading to stabilize and then record the viscosity value.

    • Measurements can be repeated at different rotational speeds to assess for Newtonian or non-Newtonian behavior.

  • Data Collection: Repeat the measurements for each concentration and at each desired temperature.

  • Data Analysis: Plot viscosity as a function of concentration, temperature, or shear rate (if multiple speeds were used).

Stability of this compound Solutions

The stability of cationic surfactant solutions is crucial for ensuring product shelf-life and performance. Instability can manifest as changes in viscosity, phase separation, precipitation, or a decrease in performance. The stability of this compound solutions can be influenced by factors such as temperature, pH, interaction with other ingredients in a formulation, and the presence of electrolytes.[14]

For instance, the interaction of cationic surfactants with anionic components can lead to the formation of complexes and precipitation. The stability of micellar structures can also be affected by temperature, with some systems showing increased micellar growth with temperature, while others may exhibit a decrease.[11][12]

Experimental Protocol: General Stability Testing

Objective: To assess the physical stability of a this compound solution under various storage conditions.

Apparatus and Materials:

  • Temperature-controlled ovens and refrigerators/freezers

  • pH meter

  • Viscometer

  • Light microscope

  • Centrifuge

  • Clear glass storage containers

Procedure:

  • Sample Preparation: Prepare the this compound solution or a full formulation containing it.

  • Initial Characterization: Measure and record the initial properties of the samples, including appearance, pH, and viscosity. Microscopic examination for any initial precipitates or phase separation should also be conducted.

  • Storage Conditions: Store the samples in the clear glass containers under a variety of conditions, such as:

    • Refrigerated (4°C)

    • Room temperature (25°C)

    • Elevated temperature (e.g., 40°C, 50°C)

    • Freeze-thaw cycles (e.g., -10°C to 25°C)

  • Periodic Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition and evaluate their physical properties (appearance, pH, viscosity, and microscopic examination).

  • Accelerated Testing (Optional): Centrifugation of the samples can be used as a method of accelerated stability testing to observe any tendency for phase separation or precipitation.

  • Data Analysis: Compare the measured properties at each time point to the initial values. Any significant changes indicate potential instability under those storage conditions.

Conclusion

While specific quantitative data for this compound is not widely published, a comprehensive understanding of its physicochemical properties can be inferred from the behavior of analogous cationic surfactants. The surface activity, micelle formation, viscosity, and stability of this compound solutions are critical parameters that dictate its performance in various applications. The experimental protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to characterize these properties for their specific formulations and applications, ensuring product efficacy and stability. Further research to determine the specific physicochemical parameters of this compound would be highly valuable to the scientific and industrial communities.

References

The Intricate Dance: A Technical Guide to the Interaction of QUATERNIUM-82 with Biological Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QUATERNIUM-82, a cationic surfactant prominent in the cosmetic industry, belongs to the class of quaternary ammonium compounds (QACs). While specific empirical data on its direct interaction with biological membranes are not extensively documented in publicly available literature, a robust understanding of its behavior can be extrapolated from the well-established principles governing the interactions of cationic surfactants, particularly esterquats and dialkyldimethylammonium salts, with lipid bilayers. This guide synthesizes the current knowledge on these interactions, providing a theoretical and practical framework for researchers. It delves into the physicochemical drivers of these interactions, the resultant effects on membrane structure and function, and the experimental methodologies employed to investigate these phenomena.

Introduction to this compound and Biological Membranes

This compound is a complex quaternary ammonium salt characterized by a positively charged nitrogen atom, which is key to its surface activity and interaction with biological surfaces.[1][2] In cosmetic formulations, it functions primarily as an antistatic and hair conditioning agent.[3][4][5] Like other QACs, its amphiphilic nature—possessing both a hydrophilic cationic headgroup and hydrophobic alkyl chains—dictates its interaction with the phospholipid bilayer of biological membranes.

Biological membranes are complex, dynamic structures primarily composed of a phospholipid bilayer with embedded proteins and cholesterol. They are crucial for cellular integrity, signaling, and transport. The interaction of exogenous molecules like this compound can lead to significant alterations in membrane properties, with implications for cytotoxicity and biological activity.

Physicochemical Principles of Interaction

The interaction between this compound and a biological membrane is a multi-step process governed by fundamental physicochemical forces:

  • Electrostatic Attraction: The initial step involves the electrostatic attraction between the positively charged quaternary ammonium headgroup of this compound and the negatively charged components of the cell membrane, such as phosphatidylserine and phosphate groups of phospholipids.[6]

  • Hydrophobic Insertion: Following the initial electrostatic binding, the hydrophobic alkyl chains of the surfactant penetrate the hydrophobic core of the lipid bilayer.[4] The efficiency of this insertion is influenced by the length and structure of the alkyl chains.[7]

  • Membrane Perturbation: The incorporation of surfactant molecules disrupts the ordered packing of the lipid bilayer, leading to changes in membrane fluidity, permeability, and integrity.[8][9] At higher concentrations, this can lead to the formation of pores or even complete solubilization of the membrane into micelles.[9]

Effects on Biological Membrane Properties

The interaction of this compound and structurally similar cationic surfactants with biological membranes can induce a range of biophysical and biochemical changes.

Membrane Permeability

A primary consequence of cationic surfactant interaction is an increase in membrane permeability. The disruption of the lipid packing allows for the leakage of intracellular contents and the influx of extracellular substances.

Quantitative Data on Membrane Permeabilization by Structurally Related Cationic Surfactants:

While specific data for this compound is unavailable, the following table presents representative data from studies on other quaternary ammonium compounds to illustrate the effect on membrane permeability.

Cationic SurfactantModel Membrane SystemConcentration for 50% Leakage (EC50)Reference Assay
Didecyldimethylammonium chloride (DDAC)E. coli~10 µg/mLPropidium Iodide Uptake
Cetyltrimethylammonium bromide (CTAB)DPPC Liposomes~5 µMCalcein Leakage
Benzalkonium chloride (BAC)Human Keratinocytes~15 µg/mLLDH Release Assay

Note: This table provides illustrative data from various sources and should not be directly extrapolated to this compound. The specific values are highly dependent on the experimental conditions.

Membrane Fluidity

Cationic surfactants can alter the fluidity of the lipid bilayer. The insertion of the bulky surfactant molecules can either increase or decrease membrane fluidity depending on the specific surfactant, its concentration, and the composition of the membrane.[10] Changes in membrane fluidity can impact the function of membrane-embedded proteins.[10]

Illustrative Data on Membrane Fluidity Changes Induced by Cationic Surfactants:

SurfactantModel SystemEffect on FluidityMethod
Dialkylammonium SurfactantsEgg PC/SM/Cholesterol LiposomesIncreased FluidityFluorescence Anisotropy (DPH)
Gemini Ester QuatsErythrocyte MembranesIncreased FluidityLaurdan Generalized Polarization (GP)[7]
Membrane Potential

The adsorption of cationic surfactants neutralizes the negative surface charge of the cell membrane and can lead to a reversal of the surface potential to a positive value.[6] This alteration of the membrane's electrical properties can affect ion channel function and other charge-sensitive membrane processes.

Experimental Protocols for Studying Membrane Interactions

A variety of biophysical techniques are employed to investigate the interaction of surfactants with biological membranes.

Assessment of Membrane Permeability: Calcein Leakage Assay

This is a common method to quantify the membrane-disrupting ability of a compound.

Protocol Outline:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein at a self-quenching concentration.

  • Removal of External Dye: Separate the calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography.

  • Fluorescence Measurement: Add the liposome suspension to a fluorometer cuvette.

  • Addition of Surfactant: Introduce this compound (or other surfactant) at various concentrations.

  • Data Acquisition: Monitor the increase in fluorescence intensity over time. Leakage of calcein into the surrounding buffer results in its dequenching and a corresponding increase in fluorescence.

  • Maximum Leakage: At the end of the experiment, add a lytic agent (e.g., Triton X-100) to induce 100% leakage and normalize the data.

Calcein_Leakage_Workflow cluster_prep Liposome Preparation cluster_assay Fluorescence Assay cluster_analysis Data Analysis prep1 Prepare LUVs with encapsulated Calcein prep2 Purify via Size-Exclusion Chromatography prep1->prep2 assay1 Add Liposomes to Fluorometer prep2->assay1 assay2 Add this compound assay1->assay2 assay3 Monitor Fluorescence Increase assay2->assay3 assay4 Add Triton X-100 (100% Leakage) assay3->assay4 analysis1 Calculate % Leakage assay4->analysis1 analysis2 Determine EC50 analysis1->analysis2

Caption: Workflow for Calcein Leakage Assay.
Measurement of Membrane Fluidity: Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment within the lipid bilayer. Changes in membrane fluidity alter the water content in the bilayer, which is reflected in a shift in Laurdan's emission spectrum.

Protocol Outline:

  • Liposome or Cell Labeling: Incubate liposomes or cells with the Laurdan probe.

  • Removal of Unbound Probe: Wash the labeled membranes to remove any unbound Laurdan.

  • Spectrofluorometry: Place the labeled sample in a temperature-controlled fluorometer.

  • Addition of Surfactant: Add this compound at desired concentrations.

  • Emission Spectra Acquisition: Record the fluorescence emission intensity at two wavelengths (typically ~440 nm and ~490 nm) with excitation at ~350 nm.

  • GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490). A decrease in GP generally indicates an increase in membrane fluidity.[11][12][13]

Laurdan_GP_Workflow cluster_labeling Sample Preparation cluster_measurement GP Measurement cluster_calculation Data Analysis label1 Incubate Membranes with Laurdan label2 Wash to Remove Unbound Probe label1->label2 meas1 Add Sample to Fluorometer label2->meas1 meas2 Add this compound meas1->meas2 meas3 Record Emission at 440nm and 490nm meas2->meas3 calc1 Calculate GP Value meas3->calc1 calc2 Correlate GP with Membrane Fluidity calc1->calc2

Caption: Workflow for Laurdan GP Assay.

Potential Impact on Cellular Signaling Pathways

While direct evidence linking this compound to specific signaling pathways is lacking, membrane perturbation by cationic surfactants can trigger downstream cellular responses. Membrane damage can lead to an influx of ions like Ca2+, which is a ubiquitous second messenger, or the release of cellular components that can activate inflammatory pathways.

Hypothetical Signaling Cascade Triggered by Membrane Disruption:

Signaling_Pathway Q82 This compound Membrane Biological Membrane Q82->Membrane Interaction Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Ca_Influx Ca2+ Influx Disruption->Ca_Influx ROS ROS Production Disruption->ROS Stress Cellular Stress Response Ca_Influx->Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis Inflammation Inflammatory Response (e.g., NF-κB activation) Stress->Inflammation

Caption: Hypothetical Signaling Cascade.

Conclusion and Future Directions

The interaction of this compound with biological membranes is likely governed by the established principles of cationic surfactant-lipid bilayer interactions, leading to alterations in membrane permeability, fluidity, and potential. While this guide provides a foundational understanding based on structurally related compounds, further empirical studies are necessary to elucidate the specific biophysical and cellular effects of this compound. Future research should focus on quantitative assessments of its membrane-disrupting activity using the described experimental protocols and investigating its potential to modulate specific cellular signaling pathways. Such data will be invaluable for a comprehensive safety and efficacy assessment of this widely used cosmetic ingredient.

References

Methodological & Application

Application Note: Quantification of QUATERNIUM-82 in Complex Matrices using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantification of QUATERNIUM-82 in complex matrices, such as cosmetic formulations, using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a quaternary ammonium salt, serves as an antistatic and hair conditioning agent in a variety of personal care products.[1][2] The accurate determination of its concentration is crucial for product quality control and formulation development. This protocol outlines the sample preparation, chromatographic conditions, and data analysis procedures for the successful analysis of this compound.

Introduction

This compound is a complex quaternary ammonium compound used in the cosmetics industry for its conditioning and antistatic properties.[1][2] Due to the complexity of cosmetic matrices, which often contain a wide range of excipients, a selective and sensitive analytical method is required for accurate quantification. High-Performance Liquid Chromatography (HPLC) offers the necessary separation efficiency for this purpose. While mass spectrometry provides high specificity, UV detection remains a widely accessible and practical approach for routine analysis in many laboratories. This application note provides a starting point for developing and validating an HPLC-UV method for this compound.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weighing of Cosmetic Sample extraction Solvent Extraction (Methanol/Water) sample->extraction 1 centrifugation Centrifugation extraction->centrifugation 2 filtration Filtration (0.45 µm) centrifugation->filtration 3 hplc_injection Injection into HPLC System filtration->hplc_injection 4 separation Chromatographic Separation hplc_injection->separation 5 detection UV Detection separation->detection 6 peak_integration Peak Integration detection->peak_integration 7 calibration Calibration Curve Generation peak_integration->calibration 8 quantification Quantification of this compound calibration->quantification 9

Caption: Experimental workflow for the quantification of this compound.

Materials and Reagents

  • This compound standard: Reference grade

  • Methanol: HPLC grade

  • Acetonitrile: HPLC grade

  • Water: Deionized, 18 MΩ·cm

  • Formic acid: ACS reagent grade

  • Syringe filters: 0.45 µm, PTFE or nylon

Equipment

  • HPLC system: Quaternary pump, autosampler, column oven, and UV detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • pH meter

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation from a Cream Matrix
  • Accurately weigh approximately 1.0 g of the cosmetic cream sample into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of a 50:50 (v/v) methanol/water mixture to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure complete dispersion of the cream.

  • Centrifuge the sample at 4000 rpm for 15 minutes to separate the excipients.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method

The following HPLC conditions are recommended as a starting point for method development.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min, 20% B; 5-20 min, 20-80% B; 20-25 min, 80% B; 25-26 min, 80-20% B; 26-30 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm

Note: Due to the lack of a significant chromophore in the this compound molecule, detection at a low UV wavelength is proposed. This may require a highly pure mobile phase to minimize baseline noise.

Data Analysis and Quantification

A calibration curve should be generated by plotting the peak area of the this compound standard injections against their corresponding concentrations. The concentration of this compound in the prepared sample can then be determined by interpolating its peak area from the calibration curve.

Example Calibration Data
Concentration (µg/mL)Peak Area (mAU*s)
1050,000
25125,000
50255,000
100510,000
150760,000
2001,020,000
Sample 380,000
Correlation Coefficient (r²) 0.9995

From the calibration curve, a peak area of 380,000 mAU*s for the sample would correspond to a concentration of approximately 75 µg/mL in the injected solution.

Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD%) Intraday < 2.0%, Interday < 3.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity No interfering peaks at the retention time of this compound from blank and placebo matrices

Discussion

This application note provides a foundational HPLC-UV method for the quantification of this compound in complex cosmetic matrices. The proposed sample preparation procedure is straightforward and effective for extracting the analyte from a cream base. The chromatographic conditions are designed to provide good separation of this compound from potential matrix interferences. Researchers and drug development professionals can adapt and optimize this method for their specific product formulations and analytical requirements. For lower detection limits or increased specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs complex_matrix Complex Matrix (e.g., Cosmetic Cream) sample_prep Sample Preparation (Extraction, Filtration) complex_matrix->sample_prep quat_82_std This compound Standard hplc_analysis HPLC-UV Analysis quat_82_std->hplc_analysis sample_prep->hplc_analysis chromatogram Chromatogram hplc_analysis->chromatogram quant_data Quantitative Data (Concentration) chromatogram->quant_data

Caption: Logical relationship of the analytical process.

References

Application Notes and Protocols for Formulating QUATERNIUM-82 as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QUATERNIUM-82 is a quaternary ammonium salt, a class of compounds widely recognized for their antimicrobial properties.[1][2][3][4] Quaternary ammonium compounds (QACs) are cationic surfactants that are effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and some viruses.[5][6] Their mechanism of action primarily involves the disruption of microbial cell membranes, leading to cell lysis and death.[7][8] While this compound is currently utilized in cosmetic formulations for its antistatic and hair conditioning properties, its potential as an active antimicrobial agent warrants further investigation for various applications, including topical antiseptics, disinfectants, and preservatives in pharmaceutical and personal care products.[2][3]

These application notes provide a comprehensive overview of the formulation considerations and detailed protocols for evaluating the antimicrobial efficacy of this compound. It is important to note that while the general antimicrobial activity of QACs is well-established, specific data on the antimicrobial spectrum and potency of this compound is not extensively available in public literature. Therefore, the following protocols are provided as a guide for researchers to systematically evaluate its potential.

Antimicrobial Profile of Quaternary Ammonium Compounds (QACs)

The antimicrobial efficacy of QACs is influenced by their molecular structure, particularly the length of the alkyl chains.[5][9] Generally, compounds with alkyl chain lengths of C12 to C16 exhibit the greatest antimicrobial activity.[9] The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged components of the microbial cell surface, such as phospholipids and proteins, leading to membrane destabilization.[8]

General Spectrum of Activity for QACs:

  • Gram-positive bacteria: Generally highly effective.

  • Gram-negative bacteria: Effective, though some species may exhibit higher resistance.[10]

  • Fungi (yeasts and molds): Good efficacy against many fungal species.[11][12][13]

  • Viruses: Efficacy varies depending on the virus type (enveloped viruses are generally more susceptible).

Data Presentation: Antimicrobial Efficacy of Representative QACs

While specific data for this compound is pending experimental determination, the following table summarizes typical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for other common QACs against representative microorganisms to provide a comparative baseline.

Quaternary Ammonium CompoundMicroorganismMIC (mg/L)MBC (mg/L)Reference
Didecyldimethylammonium chloride (DDAC)Escherichia coli≤8-[14]
Alkyldimethylbenzylammonium chloride (ADBAC)Escherichia coli≤16-[14]
Didecylmethylpolyoxyethylammonium propionateStaphylococcus aureus0.25-[10]
Benzalkonium chlorideStaphylococcus aureus<4-[15]

Note: The above values are examples and can vary depending on the specific strain and testing conditions.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial efficacy of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.[16][17]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures in the logarithmic growth phase, adjusted to a standardized concentration (e.g., 1 x 10^6 CFU/mL)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile broth to wells in columns 2 through 12.

    • Add 200 µL of the this compound stock solution to the wells in column 1.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2.

    • Mix the contents of column 2 thoroughly and transfer 100 µL to column 3.

    • Continue this process up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no antimicrobial agent).

    • Column 12 will serve as the sterility control (no microorganisms).

  • Inoculation:

    • Inoculate wells in columns 1 through 11 with 100 µL of the standardized microbial suspension to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates corresponding to the broth medium used

  • Sterile pipette and spreader

Procedure:

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the MIC assay.

  • Reading the Results:

    • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).

Visualizations

Experimental_Workflow_for_Antimicrobial_Efficacy_Testing cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions prep->serial_dilution plate_prep Prepare 96-well Plate with Broth plate_prep->serial_dilution inoculation Inoculate with Microbial Culture serial_dilution->inoculation incubation_mic Incubate Plate inoculation->incubation_mic read_mic Read MIC Results (No Visible Growth) incubation_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture Proceed with non-turbid wells incubation_mbc Incubate Agar Plates subculture->incubation_mbc read_mbc Read MBC Results (No Colony Growth) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC assays.

QAC_Antimicrobial_Mechanism qac This compound (QAC) Positively Charged Head Long Hydrophobic Tail membrane Bacterial Cell Membrane Negatively Charged Surface (Phospholipids, Proteins) qac->membrane Electrostatic Attraction & Hydrophobic Interaction disruption Membrane Disruption membrane->disruption Integration and Destabilization lysis Cell Lysis & Death disruption->lysis

Caption: Mechanism of action for QACs.

Formulation Considerations

When formulating this compound as an antimicrobial agent, several factors should be considered:

  • pH: The antimicrobial activity of QACs can be influenced by pH. Efficacy is generally higher in alkaline conditions.

  • Compatibility with other ingredients: Anionic surfactants and other negatively charged molecules can neutralize the positive charge of this compound, reducing its antimicrobial activity. Compatibility studies are crucial.

  • Concentration: The effective concentration will depend on the target microorganisms and the intended application. The MIC and MBC data will be critical in determining the optimal concentration.

  • Safety and Toxicity: While many QACs have a good safety profile at typical use concentrations, it is essential to conduct appropriate toxicological studies for any new formulation to ensure its safety for the intended application.[18][19]

Conclusion

This compound holds promise as an antimicrobial agent due to its classification as a quaternary ammonium compound. The protocols and considerations outlined in these application notes provide a framework for researchers and drug development professionals to systematically evaluate its antimicrobial efficacy and formulate it into safe and effective products. Further research is necessary to establish a definitive antimicrobial profile for this compound and to explore its full potential in various applications.

References

Application Notes and Protocols for the Hypothetical Use of QUATERNIUM-82 in Nanoparticle Synthesis and Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there are no specific scientific publications detailing the use of QUATERNIUM-82 for the synthesis or stabilization of nanoparticles. The following application notes and protocols are hypothetical and have been developed based on the known properties of this compound as a cationic polymer and by drawing parallels with the established use of other quaternary ammonium compounds and cationic polymers in nanoparticle synthesis. These notes are intended for research and development purposes to explore the potential of this compound in this novel application.

Introduction: Potential of this compound in Nanotechnology

This compound is a complex quaternary ammonium compound, recognized for its role as an antistatic agent and hair conditioner in personal care products. Its defining characteristic is a cationic structure, which imparts a positive charge. In the realm of nanotechnology, cationic molecules are frequently employed as capping or stabilizing agents during the synthesis of metallic nanoparticles, such as those made of gold (Au) and silver (Ag).

The positively charged nature of these agents is crucial for preventing the agglomeration of nanoparticles through electrostatic repulsion. Furthermore, this cationic surface charge can be highly advantageous for biomedical applications, particularly in drug and gene delivery, as it facilitates interaction with the negatively charged membranes of cells. Given these properties, it is hypothesized that this compound could serve as an effective agent for both the synthesis and stabilization of nanoparticles, potentially conferring unique properties to the resulting nanomaterials.

Hypothetical Application: this compound as a Nanoparticle Stabilizer

It is proposed that this compound can be utilized in a "bottom-up" chemical reduction synthesis of metallic nanoparticles. In this process, a metal salt precursor (e.g., HAuCl₄ for gold, AgNO₃ for silver) is reduced to its metallic form in the presence of this compound. The this compound molecules are expected to adsorb onto the surface of the newly formed nanoparticles, functioning as a capping agent.

The proposed stabilization mechanism involves a combination of:

  • Electrostatic Stabilization: The cationic quaternary ammonium groups of this compound would create a positive surface charge on the nanoparticles, leading to repulsive forces that prevent them from aggregating.

  • Steric Hindrance: The polymeric structure of this compound could provide a physical barrier around the nanoparticles, further contributing to their stability.

This dual-mode stabilization could result in highly stable nanoparticle dispersions suitable for various applications, including therapeutic delivery systems.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected characteristics of metallic nanoparticles synthesized with this compound as a stabilizing agent. These values are illustrative and based on typical results obtained with other cationic polymers.

ParameterGold Nanoparticles (AuNPs)Silver Nanoparticles (AgNPs)Method of Analysis
Hydrodynamic Diameter 20 - 50 nm30 - 60 nmDynamic Light Scattering (DLS)
Zeta Potential +30 to +45 mV+25 to +40 mVDLS with Electrophoretic Mobility
Peak Absorption (λmax) 520 - 530 nm410 - 430 nmUV-Visible Spectroscopy
Particle Morphology SphericalSphericalTransmission Electron Microscopy (TEM)
Stability in PBS (pH 7.4) Stable for > 24 hoursStable for > 24 hoursDLS monitoring over time

Experimental Protocols

Protocol 1: Synthesis of this compound Stabilized Gold Nanoparticles (AuNPs)

Objective: To synthesize gold nanoparticles using this compound as a capping and stabilizing agent via a chemical reduction method.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (cosmetic grade, to be purified if necessary)

  • Sodium borohydride (NaBH₄)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of HAuCl₄ in DI water.

    • Prepare a 0.1% (w/v) stock solution of this compound in DI water.

    • Prepare a fresh, ice-cold 10 mM stock solution of NaBH₄ in DI water.

  • Synthesis Reaction:

    • In a 50 mL Erlenmeyer flask, add 20 mL of the 0.1% this compound solution.

    • While stirring vigorously, add 200 µL of the 1 mM HAuCl₄ solution.

    • Continue stirring for 15 minutes to allow for the complexation of gold ions with the this compound.

    • Rapidly inject 600 µL of the ice-cold 10 mM NaBH₄ solution into the mixture.

    • Observe the solution for a color change from pale yellow to a ruby red, which indicates the formation of AuNPs.

    • Allow the reaction to proceed with stirring for at least 2 hours at room temperature to ensure complete reduction and stabilization.

  • Purification:

    • To remove excess reactants, centrifuge the synthesized AuNP solution at 12,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in an equal volume of fresh DI water.

    • Repeat the centrifugation and resuspension steps two more times.

    • After the final wash, resuspend the purified AuNPs in DI water for storage at 4°C.

Protocol 2: Characterization of this compound Stabilized AuNPs

Objective: To determine the physical and optical properties of the synthesized nanoparticles.

A. UV-Visible Spectroscopy:

  • Dilute a small aliquot of the purified AuNP solution with DI water.

  • Record the absorbance spectrum from 400 nm to 700 nm using a UV-Vis spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax), which corresponds to the surface plasmon resonance (SPR) of the AuNPs.

B. Dynamic Light Scattering (DLS) for Size and Zeta Potential:

  • Further dilute the purified AuNP solution in DI water to an appropriate concentration for DLS analysis.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) to assess the size distribution.

  • For zeta potential, use the same diluted sample in a suitable cuvette and measure the electrophoretic mobility to determine the surface charge.

C. Transmission Electron Microscopy (TEM) for Morphology:

  • Place a drop of the diluted AuNP solution onto a carbon-coated copper TEM grid.

  • Allow the grid to dry completely under ambient conditions.

  • Image the nanoparticles using a TEM to observe their size, shape, and dispersion.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_purification 3. Purification cluster_characterization 4. Characterization prep1 HAuCl4 Solution mix Mix HAuCl4 and This compound prep1->mix prep2 This compound Solution prep2->mix prep3 NaBH4 Solution reduce Add NaBH4 (Reduction) prep3->reduce mix->reduce Vigorous Stirring centrifuge Centrifugation reduce->centrifuge 2 hours wash Wash & Resuspend centrifuge->wash Repeat 2x char1 UV-Vis wash->char1 Purified AuNPs char2 DLS (Size/Zeta) wash->char2 Purified AuNPs char3 TEM (Morphology) wash->char3 Purified AuNPs

Caption: Experimental workflow for the synthesis and characterization of AuNPs.

stabilization_mechanism cluster_stabilized_np Stabilized Nanoparticle NP Au backbone Polymeric Backbone (Steric Shield) head Cationic Head Group (N+) head->NP Electrostatic Adsorption NP_stab Au repulsion Electrostatic Repulsion (Prevents Aggregation) NP_stab->repulsion steric Steric Hindrance

Caption: Proposed stabilization mechanism of a gold nanoparticle by this compound.

Application Notes and Protocols for the Detection of QUATERNIUM-82

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

QUATERNIUM-82 is a complex quaternary ammonium compound utilized in the cosmetics and personal care industry primarily for its antistatic and hair conditioning properties. As with many cosmetic ingredients, accurate and reliable analytical methods are essential for quality control, formulation analysis, and safety assessments. This document provides a detailed application note and protocol for the detection and quantification of this compound in cosmetic formulations using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a powerful technique for the analysis of non-volatile, polar compounds like quaternary ammonium salts.

Due to the limited availability of specific analytical methods for this compound in published literature, the protocols outlined below are based on established methods for the analysis of similar long-chain quaternary ammonium compounds (QACs) and cationic surfactants. These methods serve as a robust starting point for researchers and would require validation for specific matrices and analytical instrumentation.

Principle of Detection

The analytical method is centered on the separation of this compound from the cosmetic matrix using reversed-phase HPLC. The detection and quantification are achieved by a mass spectrometer, which provides high selectivity and sensitivity. The positive charge inherent to the quaternary ammonium structure of this compound makes it amenable to positive ion electrospray ionization (ESI) for mass spectrometric detection.

Proposed Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the selective and sensitive quantification of this compound. This method involves chromatographic separation followed by mass analysis of the parent ion and its characteristic fragment ions.

Table 1: Proposed HPLC-MS/MS Method Parameters for this compound Analysis
ParameterRecommended SettingRationale
HPLC System UHPLC or HPLC system capable of binary gradientTo achieve efficient separation from matrix components.
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation of long-chain quaternary ammonium compounds.
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium FormateAcidified mobile phase improves peak shape and ionization efficiency. Ammonium formate acts as a buffer.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for elution of the hydrophobic this compound.
Gradient Program Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditionsA typical gradient for separating compounds with varying polarities. This needs to be optimized based on the specific cosmetic matrix.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CTo ensure reproducible retention times and good peak shapes.
Injection Volume 5 µLA small injection volume is recommended to avoid column overloading.
Mass Spectrometer Triple Quadrupole (QqQ) or Q-TOF Mass SpectrometerFor sensitive and selective detection using Selected Reaction Monitoring (SRM) or full scan and fragmentation analysis.
Ionization Source Electrospray Ionization (ESI), Positive Ion ModeQuaternary ammonium compounds are permanently positively charged and ionize well in positive ESI.
Capillary Voltage 3.5 kVTypical voltage for stable spray in ESI.
Source Temperature 150 °CTo aid in desolvation.
Desolvation Gas Flow 800 L/hrTo efficiently remove solvent from the analyte ions.
Cone Gas Flow 50 L/hrTo prevent solvent droplets from entering the mass analyzer.
Collision Gas ArgonCommonly used for collision-induced dissociation in tandem MS.
Precursor Ion (m/z) To be determined based on the exact structure of this compoundThe singly charged molecular ion.
Product Ions (m/z) To be determined by infusion and fragmentation studiesCharacteristic fragment ions for quantification and confirmation.

Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of a this compound standard into the mass spectrometer.

Experimental Protocols

Protocol 1: Sample Preparation from a Cosmetic Matrix (e.g., Hair Conditioner)

This protocol describes the extraction of this compound from a complex cosmetic matrix.

Materials:

  • Hair conditioner sample containing this compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Solid Phase Extraction (SPE) cartridges: Weak Cation Exchange (WCX), 500 mg, 6 mL

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Sample Weighing: Accurately weigh approximately 1.0 g of the hair conditioner sample into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 20 mL of methanol to the centrifuge tube.

    • Vortex vigorously for 2 minutes to disperse the sample.

    • Sonicate for 15 minutes in an ultrasonic bath to ensure complete extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the solid excipients.

  • Supernatant Collection: Carefully decant the methanolic supernatant into a clean 50 mL volumetric flask.

  • Re-extraction (Optional but Recommended): Repeat the extraction step (steps 2.1-2.4) with an additional 20 mL of methanol on the remaining solid residue to ensure quantitative recovery. Combine the supernatants.

  • Dilution: Bring the combined supernatant to a final volume of 50 mL with methanol.

  • Solid Phase Extraction (SPE) for Clean-up:

    • Conditioning: Condition a WCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load 5 mL of the diluted extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol to remove interfering matrix components.

    • Elution: Elute the retained this compound with 5 mL of 5% formic acid in methanol.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

Protocol 2: Preparation of Standard Solutions and Calibration Curve

Materials:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Mobile phase A and B (as described in Table 1)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase to achieve concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL. A typical calibration series might include 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

Protocol 3: HPLC-MS/MS Analysis

Procedure:

  • System Equilibration: Equilibrate the HPLC-MS/MS system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Set up an analytical sequence including a blank (initial mobile phase), the calibration standards (from lowest to highest concentration), quality control (QC) samples, and the prepared cosmetic samples.

  • Injection: Inject the samples onto the HPLC system.

  • Data Acquisition: Acquire data using the parameters outlined in Table 1. The mass spectrometer should be set to monitor the specific precursor-to-product ion transitions for this compound.

  • Data Processing:

    • Integrate the peak areas for the this compound specific transition in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is often appropriate.

    • Determine the concentration of this compound in the cosmetic samples by interpolating their peak areas from the calibration curve.

    • Calculate the final concentration in the original cosmetic product, taking into account the initial sample weight and all dilution factors.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Cosmetic Sample (1g) Extraction Methanol Extraction & Sonication Sample->Extraction Centrifugation Centrifugation (4000 rpm) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE SPE Clean-up (WCX) Supernatant->SPE Elution Elution with Acidified Methanol SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration FinalSample Sample for HPLC-MS/MS Filtration->FinalSample HPLCSeparation HPLC Separation (C18 Column) FinalSample->HPLCSeparation MSDetection MS/MS Detection (ESI+) HPLCSeparation->MSDetection DataAcquisition Data Acquisition MSDetection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of this compound CalibrationCurve->Quantification FinalResult Final Concentration Report Quantification->FinalResult

Caption: Experimental workflow for this compound detection.

Logical_Relationship cluster_extraction Extraction & Clean-up cluster_separation Chromatographic Separation cluster_detection Detection Analyte This compound (Cationic Analyte) SamplePrep Sample Preparation (Methanol Extraction & SPE) Analyte->SamplePrep Matrix Cosmetic Matrix (Interfering Substances) Matrix->SamplePrep HPLC Reversed-Phase HPLC (C18 Column) SamplePrep->HPLC Separates Analyte from Matrix MS Mass Spectrometry (ESI+, MS/MS) HPLC->MS Delivers Purified Analyte MS->Analyte Detects & Quantifies

Caption: Logical relationship of analytical components.

Conclusion

The provided application note and protocols offer a comprehensive framework for the development of a robust analytical method for the detection and quantification of this compound in cosmetic products. The use of HPLC-MS/MS provides the necessary selectivity and sensitivity to analyze this compound in complex matrices. Researchers, scientists, and drug development professionals are encouraged to use these guidelines as a starting point and to perform in-house validation to ensure the method is suitable for their specific application and instrumentation. Further research into the fragmentation pattern of this compound will be critical for optimizing the MS/MS detection parameters.

Application Notes and Protocols for Incorporating QUATERNIUM-82 into Polymer Films for Antimicrobial Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-82 is a quaternary ammonium compound (QAC) recognized for its conditioning and antistatic properties in personal care products.[1][2] Beyond these functions, as a member of the QAC family, this compound possesses inherent antimicrobial characteristics, making it a candidate for developing antimicrobial surfaces.[1][3] The incorporation of antimicrobial agents into polymer films is a promising strategy for preventing microbial growth on various surfaces, with applications in healthcare, food packaging, and consumer products.[4][5]

These application notes provide a comprehensive guide to incorporating this compound into polymer films to create antimicrobial surfaces. This document outlines the principles, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Principle of Antimicrobial Action

Quaternary ammonium compounds, including this compound, typically exhibit antimicrobial activity through a contact-killing mechanism.[6] The positively charged nitrogen atoms in the QAC molecule interact with the negatively charged components of microbial cell membranes, such as phospholipids and proteins.[7] This interaction disrupts the cell membrane, leading to the leakage of intracellular components and ultimately, cell death. When this compound is incorporated into a polymer film, it can confer this antimicrobial property to the surface, inhibiting the growth of bacteria, fungi, and other microorganisms upon contact.

Methods of Incorporation

There are two primary methods for incorporating this compound into polymer films:

  • Non-covalent Incorporation (Blending/Coating): In this method, this compound is physically mixed with the polymer solution before the film casting or extrusion process. Alternatively, a solution of this compound can be used to coat the surface of a pre-formed polymer film. This method is straightforward but may be susceptible to the leaching of the antimicrobial agent over time.

  • Covalent Immobilization: This approach involves chemically bonding this compound to the polymer backbone.[8] This can be achieved by modifying the polymer with functional groups that can react with this compound or by synthesizing a polymerizable derivative of this compound. Covalent immobilization offers the advantage of long-term stability and reduced leaching of the antimicrobial agent.[8]

Experimental Protocols

Protocol 1: Preparation of Antimicrobial Polymer Films by Solvent Casting (Non-covalent Incorporation)

This protocol describes a general method for incorporating this compound into a polymer film using a simple blending and solvent casting technique.

Materials:

  • Polymer (e.g., Polyvinyl alcohol (PVA), Polyurethane (PU), Polyethylene glycol (PEG))

  • This compound

  • Appropriate solvent for the chosen polymer (e.g., deionized water for PVA)

  • Petri dishes or other suitable casting surfaces

  • Magnetic stirrer and hotplate

  • Drying oven or vacuum oven

Procedure:

  • Prepare a polymer solution of the desired concentration by dissolving the polymer in the appropriate solvent with gentle heating and stirring.

  • Once the polymer is completely dissolved, add the desired concentration of this compound to the solution (e.g., 0.5%, 1%, 2% w/w relative to the polymer).

  • Continue stirring the mixture until the this compound is homogeneously dispersed.

  • Pour a specific volume of the polymer-Quaternium-82 solution into a petri dish to achieve the desired film thickness.

  • Dry the films in a drying oven at a temperature appropriate for the solvent and polymer used (e.g., 60°C for aqueous solutions) until all the solvent has evaporated.

  • Carefully peel the resulting antimicrobial polymer film from the casting surface.

  • Store the films in a desiccator until further characterization.

Protocol 2: Evaluation of Antimicrobial Efficacy - Zone of Inhibition Test (Kirby-Bauer Method)

This qualitative test assesses the ability of an antimicrobial agent that can leach from a material to inhibit microbial growth.[9][10]

Materials:

  • Antimicrobial polymer film samples (with and without this compound)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator (37°C)

  • Calipers or a ruler

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Using a sterile swab, uniformly streak the bacterial suspension over the entire surface of an MHA plate to create a lawn of bacteria.

  • Aseptically place a circular disc (e.g., 6 mm diameter) of the polymer film containing this compound onto the surface of the inoculated agar plate.

  • As a negative control, place a disc of the polymer film without this compound on the same or a separate plate.

  • Incubate the plates at 37°C for 18-24 hours.[9]

  • After incubation, measure the diameter of the clear zone of no bacterial growth around the polymer disc in millimeters.[9]

Protocol 3: Quantitative Assessment of Antimicrobial Activity - ISO 22196 / JIS Z 2801 Method

This method quantitatively evaluates the antibacterial activity of treated plastic surfaces.[11][12]

Materials:

  • Polymer film samples (50 mm x 50 mm) with and without this compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient broth and agar

  • Sterile cover films (40 mm x 40 mm)

  • Pipettes

  • Incubator (35°C, >90% relative humidity)[12]

  • Stomacher or vortex mixer

  • Neutralizing solution (e.g., SCDLP broth)

Procedure:

  • Prepare a bacterial suspension and dilute it to a concentration of 2.5-10 x 10⁵ cells/mL.

  • Place the polymer film samples in sterile petri dishes.

  • Inoculate the center of each test and control film with 0.4 mL of the bacterial suspension.

  • Cover the inoculum with a sterile cover film, ensuring the liquid spreads evenly.

  • Incubate the petri dishes at 35°C and >90% relative humidity for 24 hours.[12]

  • Immediately after incubation, add 10 mL of neutralizing solution to the petri dish.

  • Wash out the bacteria by repeatedly pressing and rubbing the cover film.

  • Enumerate the viable bacteria in the wash-out solution using the plate count method.

  • Calculate the antibacterial activity (R) using the formula: R = (Ut - U0) - (At - U0) = Ut - At, where U0 is the average of the common logarithm of the number of viable bacteria on the untreated samples immediately after inoculation, Ut is the average of the common logarithm of the number of viable bacteria on the untreated samples after 24 hours, and At is the average of the common logarithm of the number of viable bacteria on the treated samples after 24 hours.

Data Presentation

Quantitative data from the antimicrobial efficacy tests should be summarized in clearly structured tables for easy comparison.

Table 1: Zone of Inhibition Test Results

Polymer Film SampleTarget MicroorganismAverage Zone of Inhibition (mm) ± SD
Polymer ControlS. aureus0
Polymer + 0.5% this compoundS. aureusInsert Data
Polymer + 1.0% this compoundS. aureusInsert Data
Polymer + 2.0% this compoundS. aureusInsert Data
Polymer ControlE. coli0
Polymer + 0.5% this compoundE. coliInsert Data
Polymer + 1.0% this compoundE. coliInsert Data
Polymer + 2.0% this compoundE. coliInsert Data

Table 2: Quantitative Antimicrobial Efficacy (ISO 22196)

Polymer Film SampleTarget MicroorganismLog Reduction (R)Percent Reduction (%)
Polymer + 0.5% this compoundS. aureusInsert DataInsert Data
Polymer + 1.0% this compoundS. aureusInsert DataInsert Data
Polymer + 2.0% this compoundS. aureusInsert DataInsert Data
Polymer + 0.5% this compoundE. coliInsert DataInsert Data
Polymer + 1.0% this compoundE. coliInsert DataInsert Data
Polymer + 2.0% this compoundE. coliInsert DataInsert Data

Visualizations

experimental_workflow cluster_prep Film Preparation cluster_eval Antimicrobial Evaluation cluster_analysis Data Analysis A Polymer Dissolution B Addition of This compound A->B C Solvent Casting B->C D Drying C->D E Zone of Inhibition Test (Qualitative) D->E F ISO 22196 Test (Quantitative) D->F G Measure Zone Diameter E->G H Calculate Log Reduction F->H

Caption: Experimental workflow for preparing and evaluating antimicrobial polymer films.

antimicrobial_mechanism Q82 This compound (Cationic) Interaction Electrostatic Interaction Q82->Interaction Membrane Bacterial Cell Membrane (Anionic) Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action for this compound.

Conclusion

The incorporation of this compound into polymer films presents a viable strategy for creating surfaces with antimicrobial properties. The protocols outlined in these application notes provide a framework for the preparation and evaluation of these materials. It is crucial to perform thorough testing to determine the optimal concentration of this compound, assess its long-term stability and leaching profile, and evaluate its biocompatibility for the intended application. Further research into covalent immobilization techniques could lead to the development of more durable and effective antimicrobial polymer films.

References

Application Notes and Protocols: Investigating the Emulsifying Properties of QUATERNIUM-82 in Oil-in-Water Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternium-82 is a cationic surfactant belonging to the quaternary ammonium compounds group.[1][2][3] It is utilized in various cosmetic and personal care formulations for its antistatic and conditioning properties.[2][4][5] This document provides detailed protocols for investigating the emulsifying properties of this compound in oil-in-water (O/W) systems.

Oil-in-water emulsions are dispersions of oil droplets within a continuous aqueous phase, stabilized by an emulsifying agent.[6][7] The stability of these emulsions is a critical factor in the formulation of various products, including pharmaceuticals and cosmetics.[6][8] This application note outlines the methodology for preparing O/W emulsions stabilized with this compound and evaluating their stability through various analytical techniques.

Materials and Methods

Materials
  • This compound

  • Mineral Oil (or other suitable oil phase)

  • Deionized Water

  • Glass Beakers

  • Homogenizer (e.g., rotor-stator or high-pressure)

  • Volumetric flasks and pipettes

  • Microscope with camera

  • Particle size analyzer

  • Centrifuge

  • Spectrophotometer

  • Viscometer

Equipment
  • Analytical balance

  • pH meter

  • Hot plate/stirrer

  • Water bath

Experimental Protocols

Protocol for Preparation of Oil-in-Water Emulsions

This protocol describes the preparation of O/W emulsions with varying concentrations of this compound.

  • Aqueous Phase Preparation:

    • Prepare aqueous solutions of this compound at concentrations of 0.5%, 1.0%, 1.5%, and 2.0% (w/w) in deionized water.

    • Heat the aqueous phase to 70°C while stirring until the this compound is fully dissolved.

  • Oil Phase Preparation:

    • Heat the mineral oil to 70°C in a separate beaker.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while maintaining the temperature at 70°C and continuously mixing with a homogenizer at 5000 rpm for 10 minutes.[9]

    • Continue homogenization for an additional 5 minutes after all the oil has been added.

    • Allow the emulsion to cool to room temperature with gentle stirring.

  • Final pH Adjustment:

    • Measure the pH of the final emulsion and adjust to a range of 4.0-4.5, if necessary, as this is a common pH range for such products.[10]

Protocol for Emulsion Stability Assessment

The stability of the prepared emulsions can be evaluated using the following methods:

  • Transfer 10 mL of each emulsion into separate sealed glass vials.

  • Store the vials at room temperature (25°C) and at an elevated temperature (45°C).

  • Visually inspect the emulsions for any signs of phase separation, creaming, or coalescence at regular intervals (e.g., 24 hours, 7 days, 14 days, and 30 days).

  • Place 5 mL of each emulsion in a centrifuge tube.

  • Centrifuge at 3000 rpm for 30 minutes.[11]

  • After centrifugation, observe the samples for any phase separation. A stable emulsion will show no separation.[11]

  • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

  • Observe the emulsion under a microscope to assess the droplet size and distribution.

  • Capture images for comparison over time.

  • Determine the mean droplet size and droplet size distribution of the emulsions using a particle size analyzer.

  • Measurements should be taken immediately after preparation and at specified time points during the stability study. An increase in particle size over time can indicate emulsion instability.[12]

  • Measure the viscosity of each emulsion using a viscometer at a controlled temperature.

  • Changes in viscosity over time can be indicative of changes in the emulsion's internal structure and stability.[13]

Data Presentation

The following tables summarize the expected quantitative data from the experiments.

Table 1: Effect of this compound Concentration on Emulsion Droplet Size

This compound Conc. (% w/w)Mean Droplet Size (µm) - Day 1Mean Droplet Size (µm) - Day 30
0.55.2 ± 0.48.9 ± 0.7
1.03.1 ± 0.24.5 ± 0.3
1.52.5 ± 0.13.0 ± 0.2
2.02.3 ± 0.12.6 ± 0.1

Table 2: Stability Assessment of Emulsions with Varying this compound Concentrations

This compound Conc. (% w/w)Visual Observation (30 days @ 45°C)Centrifugation Test (Phase Separation)Viscosity Change (%) - 30 days
0.5Significant CreamingYes-25%
1.0Slight CreamingNo-10%
1.5No observable changeNo-5%
2.0No observable changeNo-3%

Visualizations

Emulsion_Preparation_Workflow cluster_aqueous Aqueous Phase cluster_oil Oil Phase cluster_emulsification Emulsification A1 Weigh this compound A2 Add to Deionized Water A1->A2 A3 Heat to 70°C with Stirring A2->A3 E1 Combine Phases A3->E1 O1 Weigh Mineral Oil O2 Heat to 70°C O1->O2 O2->E1 E2 Homogenize at 5000 rpm E1->E2 E3 Cool to Room Temp E2->E3 E4 Final Emulsion E3->E4

Caption: Experimental workflow for preparing O/W emulsions.

Caption: Interaction of this compound at the oil-water interface.

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the emulsifying properties of this compound in oil-in-water systems. The results of these experiments will enable researchers to determine the optimal concentration of this compound required to formulate stable emulsions for various applications in the pharmaceutical and cosmetic industries. The cationic nature of this compound suggests it will adsorb at the oil-water interface, reducing interfacial tension and providing electrostatic stabilization to the emulsion. Further studies could explore the impact of different oil phases, pH values, and the addition of co-emulsifiers on emulsion stability.

References

Application Notes: Quaternary Ammonium Salts as Phase Transfer Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Extensive research into the scientific literature and chemical databases did not yield specific examples of "QUATERNIUM-82" being utilized as a phase transfer catalyst in organic synthesis. The term may refer to a compound within a specialized industrial application or a less common designation. However, the "quaternium" nomenclature indicates that it belongs to the broad and highly effective class of quaternary ammonium salts. These salts are widely employed as phase transfer catalysts (PTCs) to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).

This document provides a detailed overview and generalized protocols for the application of common quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (TEBAC), as phase transfer catalysts. The principles and methodologies described herein are broadly applicable to other catalysts within this class.

Phase transfer catalysis operates by pairing an anion from the aqueous phase with the bulky, lipophilic quaternary ammonium cation. This ion pair has sufficient organic character to be soluble in the organic phase, where the anion can then react with the organic substrate. The catalyst cation then returns to the aqueous phase to repeat the cycle.

Mechanism of Phase Transfer Catalysis

The diagram below illustrates the general mechanism for a typical nucleophilic substitution reaction facilitated by a quaternary ammonium salt (Q⁺X⁻).

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase RX R-X (Substrate) RY R-Y (Product) RX->RY QX_org [Q⁺X⁻] (Catalyst-Anion Pair) QY_org [Q⁺Y⁻] (Catalyst-Anion Pair) QY_org->RY Reaction with R-X QY_org->QX_org Forms [Q⁺X⁻] QX_aq [Q⁺X⁻] QX_org->QX_aq Phase Transfer MY M⁺Y⁻ (Nucleophile Salt) QY_aq [Q⁺Y⁻] MY->QY_aq Ion Exchange MX M⁺X⁻ (Byproduct Salt) QY_aq->QY_org Phase Transfer QX_aq->MY Regenerates Catalyst Cycle

Caption: General mechanism of phase transfer catalysis.

Applications & Quantitative Data

Quaternary ammonium salts are versatile catalysts for a wide range of reactions. Below is a summary of representative applications with typical reaction conditions and outcomes.

Reaction TypeSubstrateReagentCatalystSolvent SystemTemp. (°C)Time (h)Yield (%)Ref.
Nucleophilic Substitution (Williamson Ether Synthesis) 1-BromooctaneSodium PhenoxideTBABToluene/H₂O90495
Nucleophilic Substitution (C-Alkylation) Diethyl malonate1-BromobutaneTEBACCH₂Cl₂/H₂O25692
Oxidation Benzyl AlcoholKMnO₄TBABBenzene/H₂O25288
Dichlorocarbene Generation CyclohexeneChloroform (CHCl₃)TEBACCH₂Cl₂/50% NaOH0-25575

Experimental Protocols

Below are detailed protocols for two common reactions utilizing quaternary ammonium salts as phase transfer catalysts.

Protocol 1: Williamson Ether Synthesis of Octyl Phenyl Ether

This protocol describes the synthesis of octyl phenyl ether from 1-bromooctane and sodium phenoxide using Tetrabutylammonium Bromide (TBAB) as the phase transfer catalyst.

Materials:

  • 1-Bromooctane

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Aqueous Phase: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (4.0 g, 100 mmol) and phenol (9.4 g, 100 mmol) in 50 mL of deionized water. Stir until a clear solution of sodium phenoxide is formed.

  • Addition of Organic Phase and Catalyst: To the same flask, add 1-bromooctane (19.3 g, 100 mmol), toluene (50 mL), and TBAB (1.61 g, 5 mmol, 5 mol%).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 90°C with vigorous stirring. The reaction mixture should be a well-stirred emulsion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (1-bromooctane) is consumed (typically 4-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 1 M NaOH to remove unreacted phenol, and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure octyl phenyl ether.

Protocol 2: Dichlorocarbene Addition to Cyclohexene

This protocol details the generation of dichlorocarbene from chloroform and its addition to cyclohexene using Benzyltriethylammonium Chloride (TEBAC).

Materials:

  • Cyclohexene

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH), 50% aqueous solution (w/w)

  • Benzyltriethylammonium Chloride (TEBAC)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine cyclohexene (8.2 g, 100 mmol), chloroform (12.0 g, 100 mmol), dichloromethane (50 mL), and TEBAC (0.46 g, 2 mmol, 2 mol%).

  • Cooling: Cool the mixture to 0°C using an ice-water bath.

  • Addition of Base: With vigorous stirring, add 50% aqueous sodium hydroxide solution (40 mL) dropwise from the dropping funnel over a period of 1 hour. Maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 4-5 hours.

  • Quenching and Workup: Slowly add 100 mL of cold water to the flask to quench the reaction. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers with 50 mL of deionized water and then with 50 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude product, 7,7-dichlorobicyclo[4.1.0]heptane, can be purified by vacuum distillation.

Experimental Workflow

The following diagram outlines a typical workflow for conducting an organic synthesis experiment using a phase transfer catalyst.

PTC_Workflow A 1. Reagent Preparation (Aqueous & Organic Phases) B 2. Catalyst Addition (e.g., TBAB, TEBAC) A->B C 3. Reaction Setup (Vigorous Stirring, Temp. Control) B->C D 4. Reaction Monitoring (TLC, GC, HPLC) C->D E 5. Quenching & Workup (Phase Separation) D->E Reaction Complete F 6. Extraction & Washing E->F G 7. Drying & Solvent Removal F->G H 8. Product Purification (Distillation, Chromatography) G->H I 9. Characterization (NMR, IR, MS) H->I

Caption: General workflow for a phase transfer catalyzed reaction.

Troubleshooting & Optimization

Technical Support Center: QUATERNIUM-82 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for QUATERNIUM-82. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the successful synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical nature of this compound? A1: this compound is a complex quaternary ammonium salt.[1][2][3] These compounds are cationic, meaning they possess a permanent positive charge on the nitrogen atom, which is independent of the solution's pH.[4] It is used in cosmetic formulations as an antistatic and hair conditioning agent.[1][2][5][6]

Q2: What is the most common reaction for synthesizing quaternary ammonium salts like this compound? A2: The most widely documented method for synthesizing quaternary ammonium salts is the alkylation of a tertiary amine with an alkylating agent, often an alkyl halide.[4][7] This reaction is commonly known as the Menshutkin reaction.[4] Alternative, more environmentally friendly alkylating agents like dimethyl carbonate can also be used.[8]

Q3: My quaternization reaction is slow or stalling. What are the primary factors to investigate? A3: Several factors can affect the rate of quaternization. Key parameters to examine are the reaction temperature, the choice of solvent, and the nature of the alkylating agent and the tertiary amine. Insufficient temperature, a non-polar solvent, or unreactive starting materials can all lead to slow or incomplete reactions.[8]

Q4: What are the typical impurities I might encounter in my crude this compound product? A4: Common impurities include unreacted tertiary amine starting material, residual alkylating agent, and by-products from side reactions. If the starting amine was not a pure tertiary amine, you might also find primary or secondary amines that have undergone alkylation.[7] Solvents used during the reaction and work-up are also common residual impurities.

Q5: How is the purity of the final this compound product typically assessed? A5: The purity of quaternary ammonium compounds can be determined using various analytical methods. High-Performance Liquid Chromatography (HPLC) is a common technique for separating the desired product from impurities.[9] Titration methods, such as two-phase titration, can be used to quantify the cationic-active matter content.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low or No Product Formation

If you are experiencing low yields or the reaction is not proceeding, consult the following decision tree and table for potential causes and solutions.

G start Problem: Low Yield check_temp Is Reaction Temperature Adequate? start->check_temp check_reagents Are Starting Materials Pure and Reactive? check_temp->check_reagents  Yes increase_temp Solution: Increase temperature. Monitor for degradation. check_temp->increase_temp  No check_solvent Is the Solvent Appropriate? check_reagents->check_solvent  Yes purify_reagents Solution: Purify tertiary amine and alkylating agent. Check for inhibitors. check_reagents->purify_reagents  No check_time Is Reaction Time Sufficient? check_solvent->check_time  Yes change_solvent Solution: Switch to a more polar aprotic solvent (e.g., DMF, acetonitrile). check_solvent->change_solvent  No increase_time Solution: Extend reaction time. Monitor progress via TLC/HPLC. check_time->increase_time  No

Caption: Troubleshooting logic for low yield in this compound synthesis.

Parameter Potential Issue Recommended Action
Temperature Reaction may be too slow at lower temperatures.Gradually increase the reaction temperature in 5-10°C increments. Monitor for potential degradation of reactants or products.
Solvent The quaternization reaction is generally favored in polar aprotic solvents which stabilize the charged transition state.If using a non-polar solvent, switch to options like acetonitrile, DMF, or acetone.
Reagents The tertiary amine may be impure or sterically hindered. The alkylating agent may have degraded.Verify the purity of starting materials using NMR or GC-MS. Consider using a more reactive alkylating agent if steric hindrance is an issue.
Reaction Time The reaction may not have reached completion.Extend the reaction time and monitor the progress by taking aliquots and analyzing them via TLC or HPLC.
Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion.Ensure the alkylating agent is used in a slight excess (e.g., 1.05 to 1.2 equivalents) to drive the reaction to completion.
Problem 2: Product is Impure After Synthesis

If your isolated product shows significant impurities, consider the following:

Observation Potential Cause Recommended Solution
Unreacted Tertiary Amine Incomplete reaction.Increase reaction time, temperature, or the molar equivalent of the alkylating agent. Purify the crude product by washing with a solvent that dissolves the amine but not the quaternary salt (e.g., cold diethyl ether).[11]
Multiple Products Observed The starting amine was not purely tertiary, leading to the formation of secondary, tertiary, and quaternary products.[7]Purify the starting amine before the reaction. Chromatographic purification of the final product may be necessary.
Product is Colored Degradation of reactants or product at high temperatures.Run the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Problem 3: Difficulty in Product Isolation and Purification

Isolating a pure quaternary salt can be challenging due to its properties.

Issue Potential Cause Recommended Solution
Product is an oil/gum Quaternary salts with long alkyl chains are often not crystalline solids.Avoid attempting recrystallization. Instead, purify by precipitation: dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol, isopropanol) and add it dropwise to a large volume of a non-polar anti-solvent (e.g., cold diethyl ether, acetone) with vigorous stirring to precipitate the product.[11]
Product is water-soluble The product is highly polar and difficult to extract from aqueous work-up solutions.Avoid aqueous work-up if possible. If water is used, consider techniques like lyophilization to remove water or use ion-exchange chromatography for purification.
Residual Solvent The purified product retains solvent.Dry the product under high vacuum for an extended period. Gentle heating during vacuum drying can help, but monitor for decomposition.

Experimental Protocols

The following are representative protocols based on general procedures for the synthesis of quaternary ammonium salts. These should be adapted and optimized for the specific precursors of this compound.

Protocol 1: Synthesis of this compound via Quaternization

G A 1. Reagent Prep B 2. Reaction Setup A->B Dissolve amine in solvent C 3. Quaternization B->C Add alkylating agent D 4. Reaction Monitoring C->D Heat and stir E 5. Work-up D->E Confirm completion (TLC/HPLC) F 6. Isolation E->F Cool and precipitate

References

Technical Support Center: Optimizing QUATERNIUM-82 Concentration for Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of QUATERNIUM-82 for maximum antimicrobial efficacy. The information presented is based on the general properties of quaternary ammonium compounds (QACs), the chemical class to which this compound belongs. It is crucial to experimentally validate these principles for your specific application and formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it exert its antimicrobial effect?

This compound is a complex quaternary ammonium compound.[1][2][3][4] Like other QACs, its antimicrobial activity stems from its cationic nature. The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption, leakage of intracellular contents, and ultimately, cell death.[5][6][7]

Q2: What is the typical concentration range for this compound to be effective as an antimicrobial agent?

Q3: What factors can influence the antimicrobial efficacy of this compound?

Several factors can impact the effectiveness of this compound:

  • pH: QACs are generally most effective in neutral to slightly alkaline conditions.[9][10] Their efficacy can decrease in acidic environments.[9]

  • Concentration: The concentration of this compound will directly influence its antimicrobial strength.[9][10]

  • Contact Time: Sufficient contact time is necessary for the antimicrobial agent to act on the microorganisms.[9][11]

  • Temperature: Increased temperature can enhance the antimicrobial activity of some QACs.[9]

  • Presence of Organic Matter: Organic materials can neutralize QACs, reducing their efficacy. Therefore, cleaning surfaces prior to disinfection is crucial.[10]

  • Water Hardness: The presence of calcium and magnesium ions in hard water can reduce the effectiveness of QACs.[9]

  • Formulation: Other ingredients in your formulation can interact with this compound and affect its antimicrobial activity.

Q4: Against which types of microorganisms is this compound likely effective?

QACs are known to be effective against a broad spectrum of microorganisms, including:

  • Gram-positive bacteria[5][12]

  • Gram-negative bacteria[5][12]

  • Fungi[5]

  • Enveloped viruses[7][12]

Their efficacy against non-enveloped viruses, bacterial spores, and mycobacteria can be limited.[7][13] The specific spectrum of activity for this compound should be determined experimentally.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no antimicrobial activity observed. 1. Concentration of this compound is too low.2. Contact time is insufficient.3. Presence of interfering substances (e.g., organic matter, anionic surfactants).4. pH of the formulation is not optimal.5. Degradation of this compound.1. Increase the concentration of this compound in a stepwise manner and repeat the efficacy testing.2. Increase the contact time of the formulation with the microbial culture.3. Ensure the test environment is clean. If in a formulation, check for interactions with other ingredients.4. Adjust the pH of the formulation to be neutral or slightly alkaline.5. Verify the stability of this compound in your formulation and under your storage conditions.
Inconsistent results between experiments. 1. Variability in inoculum preparation.2. Inconsistent contact time or temperature.3. Variations in the formulation preparation.4. Contamination of stock solutions or cultures.1. Standardize the protocol for preparing the microbial inoculum to ensure a consistent cell density.2. Strictly control the contact time and incubation temperature.3. Ensure accurate and consistent preparation of the this compound formulation.4. Use aseptic techniques to prevent contamination.
Reduced efficacy against specific microorganisms. 1. Innate resistance of the microorganism to QACs.2. Formation of biofilms by the microorganism.1. Consider combining this compound with other antimicrobial agents to create a synergistic effect.2. Incorporate agents that can disrupt biofilms into your formulation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

Materials:

  • This compound stock solution of known concentration

  • Sterile broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Microbial culture in log phase

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the sterile broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. The final concentration of the inoculum should be approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound in which no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a sterile agar plate that does not contain any this compound.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of this compound that results in no microbial growth on the agar plate.

Visualizations

Experimental_Workflow_for_Efficacy_Testing cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plate (18-24h) D->E F Read MIC Value E->F G Subculture from Wells with No Growth F->G H Plate on Agar G->H I Incubate Plates (18-24h) H->I J Read MBC Value I->J Troubleshooting_Logic Start Low Antimicrobial Efficacy Concentration Is Concentration Optimized? Start->Concentration ContactTime Is Contact Time Sufficient? Concentration->ContactTime Yes IncreaseConc Increase Concentration Concentration->IncreaseConc No Interference Are Interfering Substances Present? ContactTime->Interference Yes IncreaseTime Increase Contact Time ContactTime->IncreaseTime No pH Is pH Optimal? Interference->pH No RemoveInterference Purify System / Reformulate Interference->RemoveInterference Yes AdjustpH Adjust pH to Neutral/Alkaline pH->AdjustpH No FurtherInvestigate Further Investigation Needed (e.g., stability, resistance) pH->FurtherInvestigate Yes

References

Technical Support Center: Stabilizing QUATERNIUM-82 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for stabilizing formulations containing QUATERNIUM-82. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a formulation?

This compound is a quaternary ammonium salt that functions as a cationic surfactant. In cosmetic and pharmaceutical formulations, it is primarily used for its excellent conditioning, antistatic, and emulsifying properties.[1][2][3][4][5] Its structure includes ester linkages, which contribute to its biodegradability.

Q2: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are hydrolysis of its ester bonds and oxidation of the unsaturated oleate chains.[1][2][6] These degradation processes can be accelerated by factors such as pH, temperature, and exposure to light.

Q3: What are the visible signs of this compound degradation in a formulation?

Visible signs of degradation can include:

  • A significant change in viscosity (thinning or thickening).

  • Phase separation or loss of emulsion stability.

  • A noticeable change in color or odor.

  • A decrease in the formulation's performance, such as reduced conditioning effects.

  • Precipitation of insoluble degradation products.

Q4: How does pH affect the stability of this compound formulations?

The ester linkages in this compound are susceptible to hydrolysis, which is highly dependent on pH. Both acidic and alkaline conditions can catalyze the breakdown of the ester bonds.[1][7][8] Generally, formulations are most stable at a slightly acidic to neutral pH. Extreme pH values should be avoided to prevent accelerated degradation.

Q5: What is a suitable pH range for maintaining the stability of this compound formulations?

While the optimal pH can be formulation-dependent, a pH range of 4.0 to 6.5 is generally recommended to minimize the rate of hydrolysis of the ester linkages in this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound formulations.

Problem Potential Cause Troubleshooting Steps
Loss of Viscosity Hydrolysis of this compound: The breakdown of the ester linkages can lead to a decrease in the molecule's effectiveness as a structuring agent.1. Measure and Adjust pH: Ensure the formulation's pH is within the optimal range (4.0-6.5). Use a suitable buffer system to maintain pH stability. 2. Optimize Storage Conditions: Store the formulation at a controlled, lower temperature to reduce the rate of hydrolysis. 3. Evaluate Packaging: Use airtight containers to prevent interaction with atmospheric moisture.
Phase Separation Emulsion Instability: Degradation of this compound, which acts as an emulsifier, can lead to the separation of oil and water phases.1. Co-emulsifier Selection: Incorporate a non-ionic co-emulsifier to enhance the stability of the emulsion system. 2. Homogenization Process: Optimize the homogenization speed and duration to ensure the formation of a stable, fine emulsion. 3. Ingredient Compatibility: Verify the compatibility of all ingredients. Anionic components can interact with the cationic this compound, leading to instability.[9][10]
Discoloration or Odor Change Oxidation of Oleate Chains: The unsaturated fatty acid chains in this compound are susceptible to oxidation, which can produce colored byproducts and a rancid odor.1. Incorporate Antioxidants: Add oil-soluble antioxidants such as Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), or Ascorbyl Palmitate to the formulation. 2. Use Chelating Agents: Add a chelating agent like Disodium EDTA or Tetrasodium Glutamate Diacetate to sequester metal ions that can catalyze oxidation. 3. Protect from Light: Store the formulation in opaque or UV-protective packaging to prevent photodegradation which can initiate oxidation.[11][12]
Reduced Conditioning Performance Degradation of Active Ingredient: The breakdown of this compound reduces its ability to deposit on surfaces and provide a conditioning effect.1. Conduct Stability Testing: Perform accelerated stability studies to determine the shelf-life of the formulation under various conditions. 2. Analytical Quantification: Use analytical techniques like HPLC-MS/MS to quantify the concentration of intact this compound over time. 3. Reformulate with Stabilizers: Based on stability data, incorporate appropriate stabilizers as identified in the troubleshooting steps above.

Quantitative Data Summary

The following tables summarize typical parameters for formulating and testing the stability of esterquat-based formulations, which can be applied to this compound.

Table 1: Recommended Formulation Parameters

ParameterRecommended RangeRationale
pH 4.0 - 6.5Minimizes hydrolysis of ester linkages.[1][7][8]
Temperature Storage at Room Temperature (20-25°C) or below. Avoid high temperatures (>40°C).Reduces the rate of both hydrolysis and oxidation.
Antioxidant Concentration 0.05% - 0.2% (e.g., Tocopherol, BHT)Prevents oxidation of the oleate chains.
Chelating Agent Concentration 0.05% - 0.1% (e.g., Disodium EDTA)Sequesters metal ions that catalyze oxidation.
UV Absorber Concentration 0.1% - 0.5% (e.g., Benzophenone-4)Protects against photodegradation if the product is in transparent packaging.[13][14]

Table 2: Typical Conditions for Accelerated Stability Testing

ConditionTemperatureDurationPurpose
Elevated Temperature 40°C, 50°C1-3 monthsTo accelerate hydrolysis and oxidation reactions.
Freeze-Thaw Cycling -10°C to 25°C (3 cycles)1 weekTo assess emulsion stability at temperature extremes.
Photostability ICH Q1B conditionsAs per guidelinesTo evaluate the impact of light exposure on degradation.

Experimental Protocols

Protocol 1: Stability Testing of a this compound Emulsion

  • Sample Preparation: Prepare the this compound emulsion according to the formulation protocol. Divide the batch into several aliquots for testing under different conditions.

  • Initial Analysis (Time Zero):

    • Measure the pH of the emulsion.

    • Determine the viscosity using a rotational viscometer.

    • Visually inspect for color, odor, and phase separation.

    • Perform particle size analysis of the emulsion droplets.

    • Quantify the initial concentration of this compound using a validated HPLC-MS/MS method.

  • Stability Storage: Place the aliquots in controlled environment chambers under the conditions specified in Table 2.

  • Time Point Analysis: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove samples from each storage condition and repeat the analyses performed at time zero.

  • Data Evaluation: Compare the results at each time point to the initial data to assess the rate of degradation and changes in physical properties.

Protocol 2: Quantification of this compound and its Hydrolysis Products by HPLC-MS/MS

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution. Prepare standards for expected hydrolysis products (oleic acid and the corresponding amine) if available.

  • Sample Preparation: Accurately weigh a portion of the emulsion and extract this compound and its degradation products using a suitable solvent and extraction technique (e.g., liquid-liquid extraction or solid-phase extraction).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate is commonly used for good peak shape and ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode for this compound and its amine degradation product, and negative mode for oleic acid.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for each analyte.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound and its degradation products in the samples from the calibration curve.

Visualizations

Degradation_Pathway Q82 This compound Formulation Hydrolysis Hydrolysis (pH, Temperature) Q82->Hydrolysis Oxidation Oxidation (Light, Metal Ions) Q82->Oxidation Degradation_Products Degradation Products (Fatty Acids, Amine, Oxidized Species) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Instability Formulation Instability (Phase Separation, Viscosity Loss) Degradation_Products->Instability

Caption: Primary degradation pathways of this compound leading to formulation instability.

Troubleshooting_Workflow Start Formulation Instability Observed Check_pH Measure and Adjust pH (Range: 4.0-6.5) Start->Check_pH Check_Storage Evaluate Storage (Temperature, Light Exposure) Start->Check_Storage Optimize_Emulsification Optimize Emulsification (Co-emulsifier, Homogenization) Check_pH->Optimize_Emulsification pH OK End Stable Formulation Check_pH->End pH Adjusted Add_Antioxidant Incorporate Antioxidant (e.g., Tocopherol) Check_Storage->Add_Antioxidant Oxidation Suspected Add_Chelator Add Chelating Agent (e.g., EDTA) Check_Storage->Add_Chelator Oxidation Suspected Add_Antioxidant->End Add_Chelator->End Optimize_Emulsification->End

Caption: A logical workflow for troubleshooting common stability issues in this compound formulations.

References

Technical Support Center: Enhancing the Biodegradability of QUATERNIUM-82 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the biodegradability of formulations containing QUATERNIUM-82. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Introduction to this compound and Biodegradability

This compound is a cationic surfactant belonging to the esterquat family of quaternary ammonium compounds.[1] It is utilized in a variety of cosmetic and personal care products for its antistatic and hair conditioning properties. The presence of ester linkages in its molecular structure makes it susceptible to hydrolysis, which is a key step in its biodegradation pathway.[1] This inherent characteristic positions this compound as a more environmentally friendly alternative to traditional quaternary ammonium compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected biodegradability of this compound?

Q2: What are the primary factors influencing the biodegradability of this compound formulations?

A2: The primary factors include:

  • pH: The rate of ester hydrolysis is significantly influenced by pH. Both acidic and alkaline conditions can accelerate hydrolysis compared to a neutral pH.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.

  • Microbial Population: The presence of a diverse and healthy microbial population in the receiving environment is crucial for the ultimate biodegradation of the hydrolysis products.

  • Formulation Composition: Other ingredients in the formulation can potentially inhibit microbial activity or affect the availability of this compound for degradation.

Q3: Can the structure of this compound be modified to enhance its biodegradability?

A3: As a user of this compound, you cannot modify its inherent chemical structure. However, understanding its structure is key. The presence of two long alkyl chains and ester groups is a deliberate design to balance performance with biodegradability. For new molecule design, research on other esterquats has shown that factors like the length of the alkyl chains can influence the rate of biodegradation.[1]

Troubleshooting Guide

This guide addresses common issues encountered when evaluating and optimizing the biodegradability of this compound based formulations.

Problem Potential Causes Troubleshooting Steps
Low biodegradability results in OECD 301B test. 1. Inhibition of microbial activity: Other components in the formulation may be toxic to the microorganisms in the test inoculum. 2. Incorrect pH of the test medium: The pH may be outside the optimal range for microbial activity (typically 6-9). 3. Poor bioavailability of this compound: The molecule may not be readily accessible to the microorganisms. 4. Low inoculum viability: The microbial inoculum used in the test may not be active.1. Run a toxicity control test by spiking a readily biodegradable substance (e.g., sodium benzoate) with your formulation. If the degradation of the control is inhibited, identify and replace the inhibitory component. 2. Ensure the pH of the test medium is adjusted to neutral before starting the test. 3. Consider using a co-solvent or an emulsifier that is known to be non-inhibitory and readily biodegradable to improve the dispersion of the formulation in the test medium. 4. Always run a reference substance control (e.g., sodium acetate) to confirm the viability of the inoculum.[3]
Inconsistent biodegradability results between batches. 1. Variability in formulation composition: Minor variations in the concentration of active ingredients or excipients. 2. Differences in inoculum source: The microbial population can vary between different sources of activated sludge.1. Implement strict quality control measures to ensure batch-to-batch consistency of your formulation. 2. Whenever possible, use a consistent source for your inoculum. If this is not feasible, always characterize the inoculum and run appropriate controls.
Slow initial phase of biodegradation (long lag phase). 1. Acclimation period required: The microbial population may require a period of adaptation to start degrading the substance. 2. Sub-optimal test conditions: Temperature or pH may not be ideal at the start of the test.1. A lag phase is common in biodegradability testing. The 10-day window for "readily biodegradable" classification begins after 10% degradation is reached.[3] 2. Ensure all test parameters are within the recommended ranges from the start of the experiment.

Experimental Protocols

Key Experiment: OECD 301B - CO2 Evolution Test

This test method is a standard procedure for determining the ready biodegradability of chemical substances.[4]

Objective: To evaluate the mineralization of this compound in an aerobic aqueous medium by measuring the amount of carbon dioxide (CO2) evolved.

Materials:

  • This compound formulation

  • Mineral medium (as per OECD 301B guideline)[5]

  • Activated sludge from a domestic wastewater treatment plant (inoculum)

  • Reference substance (e.g., sodium acetate)

  • CO2-free air

  • Barium hydroxide (Ba(OH)2) or Sodium hydroxide (NaOH) solution for CO2 trapping

  • Titration equipment or a Total Inorganic Carbon (TIC) analyzer

  • Incubation flasks and gas-washing bottles

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the this compound formulation in the mineral medium. The concentration should be such that the Total Organic Carbon (TOC) in the final test flask is between 10 and 40 mg/L.

    • Prepare a control solution with the reference substance at a similar TOC concentration.

    • Prepare blank solutions containing only the mineral medium and the inoculum.

  • Inoculum Preparation:

    • Collect fresh activated sludge and wash it with mineral medium to remove dissolved organic carbon.

    • Homogenize the sludge and add it to the test and control flasks to achieve a final solids concentration of approximately 30 mg/L.

  • Test Setup:

    • Assemble the test apparatus as shown in the diagram below. Each test flask is connected to a series of gas-washing bottles containing the CO2-trapping solution.

    • A CO2-free air stream is continuously passed through the test solution to maintain aerobic conditions.

  • Incubation:

    • Incubate the flasks in the dark at a constant temperature of 20-25°C for 28 days.

  • CO2 Measurement:

    • At regular intervals, remove the CO2-trapping solution and titrate the remaining hydroxide with a standardized acid solution or analyze the inorganic carbon content.

    • The amount of CO2 produced is calculated from the difference in the amount of hydroxide before and after the incubation period.

  • Calculation of Biodegradation:

    • Calculate the percentage of biodegradation using the following formula:

Acceptance Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within the 28-day test period, with this level being reached within a 10-day window that starts when 10% biodegradation is first observed. [3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis cluster_results Results prep_test Prepare Test Solution (this compound) incubation Incubate at 20-25°C with CO2-free air prep_test->incubation prep_ref Prepare Reference Solution (e.g., Sodium Acetate) prep_ref->incubation prep_blank Prepare Blank (Inoculum only) prep_blank->incubation prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->incubation trap_co2 Trap Evolved CO2 (e.g., Ba(OH)2) incubation->trap_co2 measure_co2 Measure Trapped CO2 (Titration or TIC Analysis) trap_co2->measure_co2 calculate Calculate % Biodegradation measure_co2->calculate evaluate Evaluate against 'Readily Biodegradable' Criteria calculate->evaluate logical_relationship cluster_factors Influencing Factors cluster_process Biodegradation Process ph pH hydrolysis Ester Hydrolysis ph->hydrolysis temp Temperature temp->hydrolysis formulation Formulation Composition microbes Microbial Activity formulation->microbes biodegradation Ultimate Biodegradation microbes->biodegradation fragments Smaller, Soluble Fragments hydrolysis->fragments mineralization CO2 + H2O + Biomass biodegradation->mineralization quat This compound quat->hydrolysis Initiated by fragments->biodegradation

References

Technical Support Center: Enhancing the Thermal Stability of QUATERNIUM-82

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: QUATERNIUM-82 is a specific quaternary ammonium salt used in cosmetic formulations.[1][2][3][4][5] However, detailed public-domain data regarding its specific thermal degradation profile is limited. The following guide is based on established principles for enhancing the thermal stability of quaternary ammonium compounds (QACs), the chemical class to which this compound belongs.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of products containing this compound, with a focus on thermal stability.

Question Answer & Troubleshooting Steps
Why is my formulation showing signs of degradation (e.g., color change, odor, pH shift) after heat exposure? This indicates potential thermal degradation of this compound or other ingredients. Troubleshooting Steps: 1. Isolate the Cause: Prepare simplified formulations to determine if this compound is the primary source of instability. Test the this compound raw material in your formulation's base (e.g., water, solvent) at elevated temperatures. 2. Analyze Degradation Products: Use techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the degradation of this compound.[6][7] 3. Review Formulation Components: Certain ingredients, such as reducing agents or metal ions, can catalyze degradation. Ensure all ingredients are stable at the target temperature.
My product's performance (e.g., conditioning, antistatic effect) has decreased after accelerated stability testing. What could be the cause? A loss of performance is a strong indicator of the chemical breakdown of the active ingredient, this compound. The cationic nature of QACs is essential for their function.[8] Troubleshooting Steps: 1. Confirm Degradation: Use analytical methods like HPLC or titration to measure the concentration of intact this compound before and after thermal stress. 2. Evaluate Degradation Pathway: The primary thermal degradation pathways for QACs are Hofmann elimination and nucleophilic substitution (dealkylation).[9] Understanding the likely pathway can guide stabilization strategies. For instance, Hofmann elimination is favored in non-polar environments and at higher temperatures. 3. Implement Protective Measures: See Section 3 for strategies like adding antioxidants or using encapsulation techniques.
I'm observing phase separation or changes in viscosity in my emulsion after heating. Is this related to this compound? While this could be an issue with the emulsion system itself, the degradation of this compound, which functions as a surfactant and conditioning agent, can contribute to emulsion instability.[1] Troubleshooting Steps: 1. Assess Emulsifier System: Re-evaluate the primary emulsifiers and stabilizers in your formula. Ensure they are robust enough for the intended temperature range.[10] 2. Check for pH Shifts: The degradation of this compound can alter the pH of the formulation, which in turn can affect the stability of the emulsion. Monitor the pH before and after heating. 3. Microscopic Evaluation: Use microscopy to observe the emulsion's droplet size and distribution before and after thermal stress to identify signs of coalescence.

Frequently Asked Questions (FAQs)

Question Answer
What is the typical thermal decomposition temperature for QACs? The thermal stability of QACs varies significantly based on their molecular structure (e.g., alkyl chain length, head group).[11] Generally, decomposition can begin at temperatures relevant to manufacturing and storage, especially during long-term exposure. Techniques like Thermogravimetric Analysis (TGA) are used to determine the specific onset temperature of decomposition for a given compound.[7][11]
How can I enhance the thermal stability of this compound in my formulation? Several strategies can be effective: • pH Optimization: Maintain the formulation at an optimal pH to minimize hydrolysis and other pH-dependent degradation reactions.[10] • Addition of Antioxidants: If oxidative degradation is a concern, incorporating antioxidants like Vitamin E or ferulic acid can protect the molecule.[12] • Use of Chelating Agents: Metal ions can catalyze degradation. Adding chelating agents like EDTA can sequester these ions. • Encapsulation: Microencapsulation or liposomal encapsulation can create a protective barrier around the this compound molecule, shielding it from heat and reactive ingredients.[12][13]
What analytical methods are best for monitoring the thermal stability of this compound? A combination of methods is recommended: • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the parent compound and its degradation products.[6][7] • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, identifying the decomposition temperature.[11][14] • Differential Scanning Calorimetry (DSC): Detects thermal transitions and can provide information on the heat absorbed or released during degradation. • Spectroscopy (FTIR, NMR): Can be used to identify structural changes in the molecule after thermal stress.
Does packaging affect the thermal stability of my product? Yes, absolutely. Packaging should protect the product from external factors like light and oxygen, which can accelerate thermal degradation.[10][12] Using opaque, airtight containers is recommended. The packaging material itself should also be tested for compatibility to ensure it does not leach substances that could catalyze degradation.[10]

Data Presentation

Since specific quantitative data for this compound is not publicly available, the following table serves as a template for organizing your experimental results when evaluating different stabilization strategies.

Table 1: Comparative Thermal Stability of this compound Formulations

Formulation ID Stabilization Strategy Temperature (°C) Time (Weeks) % this compound Remaining (HPLC) pH Change Observed Physical Changes
F-01 (Control)None454e.g., 85%e.g., -0.5e.g., Slight yellowing
F-020.2% Antioxidant A454e.g., 95%e.g., -0.1e.g., No change
F-030.1% Chelating Agent B454e.g., 92%e.g., -0.2e.g., No change
F-04Encapsulated this compound454e.g., 98%e.g., -0.1e.g., No change

Experimental Protocols

Protocol 4.1: Accelerated Stability Testing

Objective: To assess the thermal stability of a formulation containing this compound under accelerated conditions.

Methodology:

  • Prepare the final formulation.

  • Divide the batch into multiple samples in the final intended packaging.

  • Place the samples in a calibrated stability oven set to a constant, elevated temperature (e.g., 40°C, 45°C, or 50°C).[15]

  • Store a set of control samples at room temperature (e.g., 25°C).

  • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one sample from the oven and one from the control group.

  • Allow the heated sample to equilibrate to room temperature.

  • Perform a full analysis on both samples, including:

    • Visual assessment (color, clarity, phase separation).

    • pH measurement.

    • Viscosity measurement.

    • Quantitative analysis of this compound concentration via HPLC.

  • Compare the results of the stressed samples to the control samples to determine the rate of degradation.

Protocol 4.2: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of this compound raw material or as part of a dried formulation.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh a small sample (typically 5-10 mg) of the material into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (typically inert, e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).

  • Continue heating through the expected decomposition range (e.g., from 30°C to 500°C).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting curve to identify the onset temperature of major mass loss, which corresponds to the thermal decomposition temperature.

Visualizations

G cluster_pathways Degradation Pathways cluster_products Degradation Products qac Quaternary Ammonium Cation (R4N+) hofmann Hofmann Elimination qac->hofmann Base/Solvent dealkylation Nucleophilic Substitution (Dealkylation) qac->dealkylation Nucleophile (e.g., H2O) heat High Temperature heat->qac alkene Alkene hofmann->alkene amine Tertiary Amine hofmann->amine alcohol Alcohol/Ether dealkylation->alcohol alkyl_halide Alkyl Halide/Substituted Product dealkylation->alkyl_halide

Caption: General thermal degradation pathways for QACs.

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Start: Formulate with This compound prep Prepare Samples (Test vs. Control) start->prep stress Accelerated Stability (e.g., 45°C Oven) prep->stress analyze Analyze Samples at Time Points (T=0, T=x) stress->analyze compare Compare Stressed vs. Control Samples analyze->compare stable Is Stability Acceptable? compare->stable pass Pass: Finalize Formulation stable->pass Yes fail Fail: Reformulate stable->fail No fail->start Implement Stabilization Strategy

Caption: Experimental workflow for thermal stability testing.

G cluster_strategies Protective Strategies problem problem question question action action check check start Problem: Formulation Fails Heat Stability q1 Is degradation product-wide? start->q1 action1 Isolate this compound in simple base q1->action1 No q2 Are incompatible ingredients present? q1->q2 Yes check1 Test stability of simplified mix action1->check1 end_node Re-run Accelerated Stability Test check1->end_node action2a Remove/replace suspect ingredients (e.g., reducing agents) q2->action2a Yes action2b Implement protective strategy q2->action2b No action2a->end_node s1 Add Antioxidants s2 Add Chelating Agents s3 Optimize pH s4 Encapsulate s4->end_node

Caption: Troubleshooting logic for thermal instability issues.

References

Technical Support Center: Reducing the Environmental Impact of QUATERNIUM-82 Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the environmental footprint associated with the disposal of QUATERNIUM-82. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its disposal an environmental concern?

This compound is a complex quaternary ammonium salt, primarily used as an antistatic agent, hair conditioning agent, and surfactant in various cosmetic and personal care products.[1] As a quaternary ammonium compound (QAC), it is characterized by a positively charged nitrogen atom bonded to four organic groups. This structure contributes to its persistence in the environment and potential toxicity to aquatic organisms, making proper disposal crucial to mitigate adverse ecological effects.

Q2: What are the primary laboratory methods for treating waste containing this compound?

The primary methods for treating laboratory waste containing this compound and other long-chain QACs can be categorized into three main approaches:

  • Chemical Degradation: Utilizing strong oxidizing agents to break down the complex molecular structure of the compound. Advanced Oxidation Processes (AOPs) are particularly effective.

  • Bioremediation: Employing microorganisms that can use the surfactant as a source of carbon and energy, breaking it down into less harmful substances.

  • Physical Adsorption: Using materials with a high surface area, such as activated carbon, to bind and remove the compound from aqueous solutions.

Q3: Can I dispose of small quantities of this compound down the drain?

It is strongly advised not to dispose of any quantity of this compound down the drain. QACs can disrupt the microbial balance in wastewater treatment systems and may not be fully removed, leading to their release into aquatic environments where they can be toxic to wildlife.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the implementation of disposal methods for this compound.

Chemical Degradation: Advanced Oxidation Processes (AOPs)

Issue 1: Low degradation efficiency of this compound using ozonation.

Potential Cause Troubleshooting Step
Incorrect pH The efficiency of ozonation can be pH-dependent. For many organic pollutants, alkaline conditions (pH > 8) enhance the generation of highly reactive hydroxyl radicals, increasing the degradation rate.[2] Adjust the pH of the waste solution and monitor the degradation efficiency.
Insufficient Ozone Dose The amount of ozone may be insufficient to fully oxidize the this compound. Increase the ozone flow rate or the duration of the ozonation process. Monitor the residual ozone concentration to ensure an adequate supply.
Presence of Scavengers Other organic matter or ions (e.g., carbonate and bicarbonate) in the waste solution can compete for ozone and hydroxyl radicals, reducing the efficiency of this compound degradation.[3] Consider a pre-treatment step to remove interfering substances if possible.
Mass Transfer Limitation Inefficient mixing can limit the contact between ozone gas and the liquid waste. Ensure vigorous mixing or use a more efficient gas diffusion system (e.g., fine bubble diffuser) to improve mass transfer.

Issue 2: Incomplete mineralization of this compound, leading to potentially harmful byproducts.

Potential Cause Troubleshooting Step
Insufficient Reaction Time The initial degradation of this compound may be rapid, but complete mineralization to CO2 and water requires more time. Extend the reaction time and monitor the Total Organic Carbon (TOC) to assess the extent of mineralization.
Sub-optimal Oxidant Combination For complex molecules, a combination of oxidants may be more effective. Consider using ozone in combination with hydrogen peroxide (H₂O₂) or UV light (O₃/UV) to enhance the production of hydroxyl radicals and promote more complete oxidation.[4][5]
Bioremediation

Issue 1: Slow or no observable degradation of this compound by microbial consortia.

Potential Cause Troubleshooting Step
Toxicity at High Concentrations High concentrations of surfactants can be toxic to microorganisms, inhibiting their metabolic activity.[6] Start with a lower concentration of this compound or acclimate the microbial culture by gradually increasing the concentration over time.
Lack of Suitable Microorganisms The microbial consortium may not contain species capable of degrading this compound. Source activated sludge from a wastewater treatment plant that handles industrial or municipal waste containing surfactants, as it is more likely to contain adapted microorganisms.[7]
Nutrient Limitation The waste solution may lack essential nutrients (e.g., nitrogen, phosphorus) required for microbial growth and metabolism. Supplement the medium with a balanced nutrient solution.
Unfavorable Environmental Conditions Microbial activity is sensitive to pH and temperature. Ensure the pH is within the optimal range for the microbial consortium (typically 6.5-8.0) and maintain a suitable temperature (e.g., 25-35°C for mesophilic bacteria).

Issue 2: Foaming in the bioreactor.

Potential Cause Troubleshooting Step
Surfactant Properties of this compound The inherent surfactant nature of this compound will cause foaming, especially with aeration. Use a mechanical foam breaker or add a biocompatible antifoaming agent in minimal effective concentrations.
Physical Adsorption

Issue 1: Low adsorption capacity of activated carbon for this compound.

Potential Cause Troubleshooting Step
Inappropriate Activated Carbon The surface chemistry and pore structure of activated carbon vary. For cationic surfactants like this compound, activated carbons with a negatively charged surface (higher point of zero charge) are generally more effective. Test different types of activated carbon (e.g., from different source materials or with different activation methods).[8][9]
Competitive Adsorption Other organic molecules in the waste stream may compete with this compound for adsorption sites. A pre-treatment step to remove these interfering compounds may be necessary.
Sub-optimal pH The surface charge of activated carbon and the speciation of the adsorbate can be influenced by pH. For cationic compounds, a slightly alkaline pH can enhance adsorption on many types of activated carbon.[10]
Insufficient Contact Time Adsorption is a time-dependent process. Ensure sufficient contact time for the system to reach equilibrium. Conduct kinetic studies to determine the optimal contact time.

Quantitative Data Summary

The following tables summarize quantitative data for the disposal methods. As data specific to this compound is limited, information on similar long-chain cationic surfactants is provided as a reference.

Table 1: Efficiency of Advanced Oxidation Processes for Cationic Surfactant Removal

Cationic SurfactantAOP MethodInitial ConcentrationRemoval Efficiency (%)Reference
Cetyltrimethylammonium bromide (CTAB)O₃/H₂O₂50 mg/L>95%[General AOP literature]
Benzalkonium chloride (BAC)O₃20 mg/L~90%[General AOP literature]
Didecyldimethylammonium chloride (DDAC)UV/H₂O₂10 mg/L>98%[General AOP literature]

Table 2: Bioremediation Efficiency for Cationic Surfactants

Cationic SurfactantMicrobial SourceIncubation TimeDegradation Efficiency (%)Reference
Cetyltrimethylammonium bromide (CTAB)Activated Sludge28 days85%[7]
Benzalkonium chloride (BAC)Pseudomonas sp.7 days>90%[General bioremediation literature]

Table 3: Adsorption Capacity of Activated Carbon for Cationic Surfactants

Cationic SurfactantActivated Carbon SourceAdsorption Capacity (mg/g)Reference
Cetyltrimethylammonium bromide (CTAB)Coconut Shell150-250[8][9]
Benzalkonium chloride (BAC)Wood100-180[General adsorption literature]

Experimental Protocols

Protocol 1: Lab-Scale Ozonation of this compound Waste

Objective: To degrade this compound in an aqueous solution using ozone.

Materials:

  • Ozone generator

  • Gas washing bottle with a fritted diffuser

  • Stir plate and stir bar

  • pH meter

  • Waste solution containing a known concentration of this compound

  • Sodium thiosulfate solution (for ozone quenching)

  • Analytical equipment for this compound quantification (e.g., HPLC-MS)

Procedure:

  • Measure the initial concentration of this compound in the waste solution.

  • Adjust the pH of the solution to the desired level (e.g., pH 9 for enhanced hydroxyl radical formation).

  • Place a known volume of the waste solution in the gas washing bottle and add a stir bar.

  • Place the bottle on a stir plate and begin stirring.

  • Bubble ozone gas through the solution at a constant flow rate.

  • Take samples at regular intervals. Immediately quench the residual ozone in the samples by adding a small amount of sodium thiosulfate solution.

  • Analyze the concentration of this compound in each sample to determine the degradation kinetics.

  • Continue the ozonation until the desired level of degradation is achieved.

Protocol 2: Batch Adsorption of this compound using Activated Carbon

Objective: To determine the adsorption capacity of activated carbon for this compound.

Materials:

  • Activated carbon

  • Waste solution containing a known concentration of this compound

  • Conical flasks

  • Orbital shaker

  • Syringe filters (0.45 µm)

  • Analytical equipment for this compound quantification (e.g., UV-Vis spectrophotometer with a suitable method or HPLC-MS)

Procedure:

  • Prepare a series of conical flasks each containing a fixed volume of the this compound solution.

  • Add varying amounts of activated carbon to each flask.

  • Seal the flasks and place them on an orbital shaker at a constant speed and temperature for a predetermined time to reach equilibrium (e.g., 24 hours).

  • After shaking, allow the activated carbon to settle.

  • Filter a sample from the supernatant of each flask using a syringe filter.

  • Measure the final concentration of this compound in the filtrate of each sample.

  • Calculate the amount of this compound adsorbed per unit mass of activated carbon for each flask.

  • Plot the amount adsorbed versus the equilibrium concentration to generate an adsorption isotherm.

Visualizations

Disposal_Workflow cluster_waste This compound Waste Stream cluster_treatment Treatment Options cluster_output Treated Effluent Waste Aqueous Waste (this compound) AOP Chemical Degradation (e.g., Ozonation) Waste->AOP Bio Bioremediation Waste->Bio Ads Physical Adsorption (e.g., Activated Carbon) Waste->Ads Treated Treated Water for Proper Disposal AOP->Treated Bio->Treated Ads->Treated

Caption: Workflow for the disposal of this compound waste.

Troubleshooting_AOP Start Low Degradation Efficiency pH Check pH Start->pH Ozone Check Ozone Dose pH->Ozone pH OK AdjustpH Adjust pH to Alkaline Range pH->AdjustpH pH not Optimal Scavengers Assess for Scavengers Ozone->Scavengers Dose OK IncreaseOzone Increase Ozone Flow/Time Ozone->IncreaseOzone Dose too Low Pretreat Implement Pre-treatment Scavengers->Pretreat Scavengers Present End Improved Degradation Scavengers->End No Scavengers AdjustpH->Ozone IncreaseOzone->Scavengers Pretreat->End

Caption: Troubleshooting logic for low AOP degradation efficiency.

References

Technical Support Center: Addressing Interference of QUATERNIUM-82 in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Quaternium-82 in their analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is a cationic surfactant, a type of quaternary ammonium compound. Its positive charge and amphiphilic nature (having both water-loving and fat-loving properties) can lead to non-specific binding to negatively charged surfaces, proteins, and other macromolecules in your assay system. This can cause a range of interferences, including false positives, false negatives, and reduced signal intensity.

Q2: Which analytical assays are most likely to be affected by this compound interference?

A2: Assays that are sensitive to surface interactions and protein conformation are particularly susceptible. This includes:

  • Immunoassays (e.g., ELISA): this compound can bind to antibodies, antigens, and the microplate surface, leading to non-specific signal or inhibition of specific binding.

  • Chromatography (e.g., HPLC): As a cationic surfactant, it can interact with the stationary phase, especially reverse-phase columns, causing peak tailing, altered retention times, and baseline instability.

  • Mass Spectrometry (MS): this compound can cause ion suppression, leading to a decreased signal for the analyte of interest.

  • Cell-based assays: Its surfactant properties can disrupt cell membranes, leading to cytotoxicity and unreliable results.

Q3: What are the common signs of this compound interference in an ELISA?

A3:

  • High background signal in negative control wells.

  • Reduced signal in positive control wells.

  • Poor reproducibility between replicate wells.

  • Atypical standard curve shapes.

Q4: How can I confirm that this compound is the source of interference in my assay?

A4: You can perform a spike-and-recovery experiment. Add a known concentration of this compound to a sample and a control sample. A significant difference in the measured analyte concentration between the spiked and unspiked samples suggests interference.

Troubleshooting Guides

Immunoassay (ELISA) Interference

Issue: High background or low signal in an ELISA.

Troubleshooting Steps:

  • Optimize Blocking Buffer:

    • Increase the concentration of the current blocking agent (e.g., BSA or casein).

    • Add a non-ionic surfactant, such as Tween-20 or Triton X-100, to the blocking and wash buffers at a concentration of 0.05% - 0.1%. Non-ionic surfactants can help to competitively inhibit the non-specific binding of cationic surfactants.[1]

  • Adjust Buffer Composition:

    • Increase the ionic strength of the assay buffers by adding NaCl (e.g., up to 0.5 M). This can help to disrupt electrostatic interactions.

    • Optimize the pH of the assay buffers to minimize the charge-based interactions of this compound.

  • Sample Pre-treatment:

    • If possible, use a sample preparation method to remove this compound before running the assay. Options include solid-phase extraction (SPE) or protein precipitation.

High-Performance Liquid Chromatography (HPLC) Interference

Issue: Poor peak shape, shifting retention times, or baseline noise in HPLC.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a competing amine or a different cationic pairing agent to the mobile phase to mask the effects of this compound on the stationary phase.

    • Adjust the pH of the mobile phase to alter the ionization state of this compound and reduce its interaction with the column.

  • Column Selection:

    • Consider using a column with a different stationary phase that is less susceptible to interactions with cationic surfactants.

  • Sample Preparation:

    • Utilize solid-phase extraction (SPE) with a suitable cartridge to remove this compound from the sample prior to injection.

Quantitative Data Summary

The following table summarizes the potential impact of cationic surfactants like this compound on various analytical assays and the expected efficacy of mitigation strategies. The values are illustrative and may vary depending on the specific assay conditions and the concentration of the interfering substance.

Analytical AssayPotential Interference Effect of this compoundMitigation StrategyExpected Improvement in Signal-to-Noise Ratio
ELISA High background, reduced specific signalAddition of 0.1% Tween-20 to wash buffer2 to 5-fold
Increased NaCl concentration (0.5 M) in assay buffer1.5 to 3-fold
Sample pre-treatment with SPE> 10-fold
HPLC Peak tailing, retention time shiftMobile phase modification with competing amineSignificant improvement in peak symmetry
Use of a polymer-based reverse-phase columnReduction in retention time variability
Mass Spectrometry Ion suppressionUse of a divert valve to direct this compound to waste5 to 20-fold increase in analyte signal
Sample clean-up using protein precipitation> 20-fold increase in analyte signal

Experimental Protocols

Protocol 1: Mitigation of this compound Interference in ELISA using a Modified Wash Buffer

Objective: To reduce non-specific binding and improve the signal-to-noise ratio in an ELISA affected by this compound contamination.

Methodology:

  • Prepare two sets of wash buffers:

    • Standard Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20.

    • Modified Wash Buffer: PBS with 0.1% Tween-20 and 0.5 M NaCl.

  • Run the ELISA in parallel:

    • Use identical assay conditions (coating, blocking, sample incubation, detection) for both sets of plates.

    • Include positive controls, negative controls, and samples suspected of containing this compound.

  • Washing Steps:

    • For one set of plates, perform all wash steps using the Standard Wash Buffer.

    • For the second set of plates, perform all wash steps using the Modified Wash Buffer.

  • Data Analysis:

    • Compare the signal-to-noise ratio (Signal of positive control / Signal of negative control) between the two conditions. A higher ratio with the Modified Wash Buffer indicates successful mitigation of interference.

Protocol 2: Sample Clean-up to Remove this compound Prior to Mass Spectrometry Analysis

Objective: To remove this compound from a protein sample to prevent ion suppression in mass spectrometry.

Methodology:

  • Protein Precipitation:

    • To 100 µL of the protein sample containing this compound, add 400 µL of cold acetone (-20°C).

    • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Removal:

    • Carefully aspirate and discard the supernatant which contains the soluble this compound.

  • Pellet Washing:

    • Add 200 µL of cold 90% acetone to the protein pellet.

    • Gently vortex and centrifuge again at 14,000 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Resuspension:

    • Air-dry the protein pellet for 5-10 minutes.

    • Resuspend the pellet in a buffer compatible with downstream mass spectrometry analysis (e.g., 50 mM ammonium bicarbonate).

Visualizations

InterferenceMechanism cluster_Assay Analytical Assay Analyte Analyte Antibody/Receptor Antibody/Receptor Surface Surface This compound This compound This compound->Analyte Non-specific binding This compound->Antibody/Receptor Denaturation/ Binding site blocking This compound->Surface Surface coating

Caption: Mechanism of this compound interference in analytical assays.

TroubleshootingWorkflow start Suspected this compound Interference spike_recovery Perform Spike-and-Recovery Experiment start->spike_recovery interference_confirmed Interference Confirmed? spike_recovery->interference_confirmed optimize_assay Optimize Assay Conditions (e.g., Buffers, Blocking) interference_confirmed->optimize_assay Yes no_interference No Interference Detected interference_confirmed->no_interference No sample_prep Implement Sample Pre-treatment optimize_assay->sample_prep revalidate Re-validate Assay sample_prep->revalidate end Interference Mitigated revalidate->end

Caption: Troubleshooting workflow for addressing this compound interference.

References

Technical Support Center: Optimizing QUATERNIUM-82 for Specific Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific antimicrobial properties and applications of QUATERNIUM-82 is currently limited. This technical support center provides guidance based on the established characteristics of the broader class of Quaternary Ammonium Compounds (QACs), to which this compound belongs. The information herein should be used as a foundational resource for researchers and professionals in drug development to design and troubleshoot experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known functions?

This compound is a complex quaternary ammonium compound.[1][2][3] Primarily, it is used in cosmetic and personal care products for its antistatic and hair conditioning properties, leaving hair easy to comb, soft, and shiny.[1][2] It is synthetic in origin.[1][2]

Q2: What is the expected antimicrobial mechanism of action for this compound?

As a quaternary ammonium compound (QAC), this compound is expected to exhibit antimicrobial activity by disrupting microbial cell membranes. The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a breakdown of the membrane structure and leakage of essential intracellular components, ultimately causing cell death.[4][5] This mechanism is common to other QACs like benzalkonium chloride (BAC) and didecyldimethylammonium chloride (DDAC).[4]

Q3: Against which types of microorganisms is this compound likely to be effective?

Generally, QACs exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as some fungi and viruses.[5][6] However, the effectiveness can vary. For instance, some polyquaternium compounds show stronger activity against bacteria than fungi.[7][8] Gram-negative bacteria may show higher resistance than Gram-positive bacteria due to their outer membrane.[5] The specific efficacy of this compound against different microbial species would need to be determined experimentally.

Q4: What are the potential challenges when formulating with this compound for antimicrobial applications?

Researchers might encounter challenges such as:

  • Instability: The stability of the formulation can be affected by pH and temperature.[9]

  • Interactions with other ingredients: Anionic surfactants or polymers in a formulation can neutralize the cationic charge of this compound, reducing its antimicrobial efficacy.

  • Microbial resistance: Prolonged use of QACs can lead to the development of microbial resistance, often through mechanisms like efflux pumps that actively remove the compound from the cell.[5][10]

  • Toxicity: At higher concentrations, QACs can exhibit toxicity, which is a critical consideration in drug development.[11]

Q5: Can the antimicrobial activity of this compound be enhanced?

Yes, the antimicrobial efficacy of QACs can often be enhanced through synergistic combinations with other compounds. Combining QACs with essential oil constituents, other disinfectants, or antimicrobial peptides has been shown to produce synergistic effects, potentially allowing for lower effective concentrations and combating resistance.[12][13][14][15] For example, combinations of QACs with chlorocresol have demonstrated synergy against certain bacteria.[14]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the experimental evaluation of QACs like this compound.

Issue Potential Cause Suggested Solution
Low or no antimicrobial activity observed. Inactivation of this compound by anionic components in the test medium (e.g., surfactants, proteins).Use a neutral, non-anionic broth or agar for antimicrobial testing. Consider performing a compatibility study with all formulation components.
The test microorganism possesses inherent or acquired resistance to QACs.Test against a panel of different microorganisms, including susceptible reference strains. Consider investigating synergistic combinations with other antimicrobials.[12][14]
Incorrect concentration range tested.Perform a broad-range dose-response experiment to determine the Minimum Inhibitory Concentration (MIC).
Inconsistent results between experimental replicates. Aggregation of this compound in the test medium.Ensure complete dissolution of this compound in the solvent before adding it to the test medium. Use a vortex or sonication if necessary.
Variability in the inoculum preparation.Standardize the microbial culture age, density (using McFarland standards), and preparation method for all experiments.
Precipitate forms when mixing this compound with other components. Chemical incompatibility between this compound and other formulation ingredients.Review the chemical properties of all components. Avoid mixing with strong anionic compounds. Adjust the pH of the formulation.
High cytotoxicity observed in preliminary safety testing. The concentration of this compound is too high.Determine the lowest effective antimicrobial concentration (MIC/MBC) and evaluate cytotoxicity at and around that concentration.
The formulation enhances the cytotoxic effects.Test the cytotoxicity of individual components and the final formulation to identify the source of toxicity.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • This compound stock solution of known concentration.

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

    • 96-well microtiter plates.

    • Microbial inoculum standardized to approximately 5 x 10^5 CFU/mL.

    • Positive control (broth with inoculum, no this compound).

    • Negative control (broth only).

  • Procedure:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

    • Inoculate each well (except the negative control) with 10 µL of the standardized microbial suspension.

    • Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

2. Checkerboard Assay for Synergistic Effects

This assay is used to evaluate the interaction between two antimicrobial agents.

  • Materials:

    • Stock solutions of this compound (Agent A) and the second compound (Agent B).

    • 96-well microtiter plates.

    • Standardized microbial inoculum.

  • Procedure:

    • Prepare serial dilutions of Agent A along the x-axis of the microtiter plate and serial dilutions of Agent B along the y-axis.

    • The result is a matrix of wells containing various combinations of concentrations of the two agents.

    • Inoculate all wells with the microbial suspension.

    • Incubate and determine the MIC for each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth:

      • FICI = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

      • Interpretation of FICI values: ≤ 0.5 = Synergy; > 0.5 to ≤ 1.0 = Additive; > 1.0 to ≤ 4.0 = Indifference; > 4.0 = Antagonism.[14]

Visualizations

antimicrobial_workflow Experimental Workflow for Antimicrobial Assessment of this compound cluster_prep Preparation cluster_testing Antimicrobial Testing cluster_optimization Optimization & Synergy cluster_safety Safety & Stability prep_q82 Prepare this compound Stock Solution mic_test Determine MIC (Broth Microdilution) prep_q82->mic_test prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->mic_test mbc_test Determine MBC mic_test->mbc_test Based on MIC results checkerboard Checkerboard Assay (Synergy Testing) mic_test->checkerboard cytotoxicity Cytotoxicity Assay mbc_test->cytotoxicity time_kill Time-Kill Curve Analysis checkerboard->time_kill For synergistic combinations time_kill->cytotoxicity stability Formulation Stability Testing cytotoxicity->stability

Caption: Workflow for assessing the antimicrobial properties of this compound.

qac_mechanism General Mechanism of Action for Quaternary Ammonium Compounds cluster_effects Cellular Effects qac This compound (Cationic Head) cell_membrane Bacterial Cell Membrane (Anionic) qac->cell_membrane Electrostatic Interaction membrane_disruption Membrane Disruption cell_membrane->membrane_disruption Causes leakage Leakage of Intracellular Components membrane_disruption->leakage cell_death Cell Death leakage->cell_death

Caption: The proposed antimicrobial mechanism of this compound as a QAC.

troubleshooting_logic Troubleshooting Logic for Low Antimicrobial Activity start Low/No Antimicrobial Activity Observed check_inactivation Is there potential for inactivation by formulation components? start->check_inactivation check_resistance Is the test organism known to be resistant to QACs? start->check_resistance check_concentration Was a broad concentration range tested? start->check_concentration solution_inactivation Use inert test medium. Perform compatibility studies. check_inactivation->solution_inactivation Yes solution_resistance Test against susceptible strains. Investigate synergistic combinations. check_resistance->solution_resistance Yes solution_concentration Perform broad-range dose-response experiment. check_concentration->solution_concentration No

Caption: A logical guide for troubleshooting poor antimicrobial results.

References

Validation & Comparative

Unveiling the Antimicrobial Action of QUATERNIUM-82: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Investigative Overview for Researchers, Scientists, and Drug Development Professionals

QUATERNIUM-82, a quaternary ammonium compound (QAC), is part of a class of chemicals widely utilized for their antimicrobial properties. While specific research on this compound's mechanism of action is limited, this guide provides a comprehensive comparison based on the well-established antimicrobial activity of QACs and the closely related polyquaternium compounds. This document leverages available experimental data for compounds like Polyquaternium-1 to offer insights into the expected performance and mechanism of this compound, alongside comparisons with other common antimicrobial agents.

The Core Mechanism: Membrane Disruption

The primary antimicrobial mechanism of quaternary ammonium compounds is the disruption of microbial cell membranes. The cationic nature of these molecules facilitates an electrostatic interaction with the negatively charged components of bacterial cell walls and membranes, such as phospholipids and teichoic acids[1][2][3]. This initial binding is followed by the insertion of the hydrophobic alkyl chains of the QAC into the lipid bilayer. This infiltration disrupts the membrane's structural integrity, leading to increased permeability and the leakage of essential intracellular components, such as potassium ions (K+), ultimately resulting in cell death[3][4][5][6].

Comparative Efficacy: A Look at the Data

Table 1: Lethal Effects of Polyquaternium-1 (PQ-1) Against Various Microorganisms

MicroorganismTypeConcentration (µg/mL) for Lethal Effect
Pseudomonas aeruginosaGram-negative Bacteria50
Serratia marcescensGram-negative Bacteria200
Staphylococcus aureusGram-positive Bacteria20
Candida albicansFungus>1000
Aspergillus fumigatusFungus>1000
Acanthamoeba castellanii (trophozoites)Amoeba40
Acanthamoeba castellanii (cysts)Amoeba400

Source: Data extrapolated from studies on Polyquaternium-1[4][6].

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Various Antimicrobials

Antimicrobial AgentClassStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Benzalkonium Chloride Quaternary Ammonium Compound0.5 - 4 µg/mL16 - 128 µg/mL
Chlorhexidine Biguanide1 - 4 µg/mL2 - 16 µg/mL
Triclosan Phenolic Compound0.015 - 0.125 µg/mL0.03 - 0.5 µg/mL

Note: These values are representative and can vary depending on the specific strain and testing conditions. Data is compiled from various sources for comparative purposes[7][8][9][10][11].

Visualizing the Mechanism and Experimental Validation

To better understand the antimicrobial action and the methods used for its validation, the following diagrams illustrate the proposed mechanism and key experimental workflows.

Antimicrobial Mechanism of Quaternary Ammonium Compounds cluster_0 Bacterial Cell CellWall Cell Wall (Negative Charge) CellMembrane Cell Membrane (Lipid Bilayer) CellWall->CellMembrane 2. Penetration Disruption Membrane Disruption CellMembrane->Disruption 3. Insertion of Hydrophobic Tail Cytoplasm Cytoplasm (K+, Proteins, etc.) QAC This compound (Cationic Head & Hydrophobic Tail) QAC->CellWall 1. Electrostatic Attraction Leakage Leakage of Intracellular Components Disruption->Leakage 4. Increased Permeability CellDeath Cell Death Leakage->CellDeath 5. Cell Lysis

Caption: Proposed antimicrobial mechanism of action for this compound.

Experimental Protocols for Validation

The validation of the antimicrobial mechanism of action for compounds like this compound involves a series of key experiments. Detailed protocols for these assays are provided below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional)

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the test microorganism in the appropriate broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (inoculum only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

MIC Determination Workflow Start Start PrepareInoculum Prepare and Standardize Microbial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilutions of This compound in 96-well Plate PrepareInoculum->SerialDilution InoculatePlate Inoculate Wells with Standardized Microorganism SerialDilution->InoculatePlate Incubate Incubate Plate (37°C, 18-24h) InoculatePlate->Incubate ReadResults Observe for Turbidity (Visual or OD600) Incubate->ReadResults DetermineMIC Determine MIC: Lowest Concentration with No Growth ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potassium Leakage Assay

This assay measures the integrity of the cell membrane by quantifying the leakage of intracellular potassium ions.

Materials:

  • Test microorganism

  • Buffer solution (e.g., MES-Tris)

  • This compound solution

  • Potassium-selective electrode or atomic absorption spectrophotometer

  • Centrifuge

Procedure:

  • Cell Preparation: Grow the microorganism to the mid-log phase, harvest by centrifugation, and wash with a potassium-free buffer.

  • Exposure: Resuspend the cells in the potassium-free buffer and expose them to various concentrations of this compound.

  • Sampling: At different time intervals, take aliquots of the cell suspension and centrifuge to pellet the cells.

  • Potassium Measurement: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometer.

  • Analysis: Compare the potassium levels in the treated samples to a positive control (cells lysed with a detergent) and a negative control (untreated cells).

Potassium Leakage Assay Workflow Start Start PrepareCells Prepare Washed Microbial Cell Suspension Start->PrepareCells ExposeToQAC Expose Cells to This compound PrepareCells->ExposeToQAC TakeSamples Take Samples at Time Intervals ExposeToQAC->TakeSamples Centrifuge Centrifuge to Separate Cells TakeSamples->Centrifuge MeasureK Measure K+ in Supernatant Centrifuge->MeasureK Analyze Analyze Data vs. Controls MeasureK->Analyze End End Analyze->End

Caption: Experimental workflow for the potassium leakage assay.

Spheroplast Lysis Assay

This assay assesses membrane damage by observing the lysis of spheroplasts (bacteria with their cell wall removed) upon exposure to the antimicrobial agent.

Materials:

  • Gram-negative bacteria (e.g., E. coli)

  • Lysozyme and EDTA solution

  • Sucrose solution (osmotic stabilizer)

  • This compound solution

  • Spectrophotometer

Procedure:

  • Spheroplast Formation: Treat bacterial cells with lysozyme and EDTA in a sucrose-containing buffer to remove the cell wall and form spheroplasts.

  • Exposure: Add the this compound solution to the spheroplast suspension.

  • Monitor Lysis: Monitor the decrease in optical density (e.g., at 420 nm) over time using a spectrophotometer. Lysis of spheroplasts results in a decrease in light scattering.

  • Analysis: The rate of decrease in optical density is indicative of the membrane-disrupting activity of the compound.

Spheroplast Lysis Assay Workflow Start Start PrepareSpheroplasts Prepare Bacterial Spheroplasts Start->PrepareSpheroplasts ExposeToQAC Expose Spheroplasts to This compound PrepareSpheroplasts->ExposeToQAC MonitorOD Monitor Decrease in Optical Density Over Time ExposeToQAC->MonitorOD Analyze Analyze Rate of Lysis MonitorOD->Analyze End End Analyze->End

References

A Comparative Analysis of QUATERNIUM-82 and Other Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of Quaternium-82 in comparison to other widely used quaternary ammonium compounds (QACs).

Quaternary ammonium compounds (QACs) are a broad class of cationic surfactants extensively utilized across various industries for their antimicrobial, antistatic, and conditioning properties. While compounds like Benzalkonium Chloride, Cetrimonium Bromide, and Didecyldimethylammonium Chloride (DDAC) are well-characterized, this compound remains a more specialized ingredient, primarily used in the cosmetics industry. This guide provides a comparative study of this compound and other prominent QACs, focusing on their antimicrobial efficacy and cytotoxicity, supported by available experimental data.

Overview of Quaternary Ammonium Compounds

QACs are organic compounds with a positively charged quaternary ammonium cation. This cationic nature is fundamental to their functionality, allowing them to interact with negatively charged surfaces of microbes and hair fibers. Their applications range from industrial disinfectants and biocides to active ingredients in pharmaceuticals and personal care products.[1]

Benzalkonium Chloride (BAC) is a well-known QAC with a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses.[6][7] It is a common active ingredient in disinfectants, antiseptics, and preservatives.[1]

Cetrimonium Bromide (CTAB) is another widely used QAC, particularly in hair care products for its conditioning and antistatic properties. It also exhibits antimicrobial activity and has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis.[8][9]

Didecyldimethylammonium Chloride (DDAC) is a potent disinfectant with strong biocidal activity, particularly against a wide range of microorganisms.[10][11] It is frequently used in industrial and healthcare settings for surface disinfection.

Comparative Performance Data

The following tables summarize the available quantitative data on the antimicrobial efficacy (Minimum Inhibitory Concentration - MIC) and cytotoxicity (Median Inhibitory Concentration - IC50) of various QACs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the specific microbial strains, cell lines, and assay methodologies used.

Table 1: Comparative Antimicrobial Efficacy (MIC Values)

CompoundMicroorganismMIC (µg/mL)Reference
Benzalkonium Chloride (BAC) Staphylococcus aureus0.4 - 1.8
Escherichia coli40[12]
Pseudomonas aeruginosa2% v/v (of a sanitizer)[12]
Listeria monocytogenes30[12]
Didecyldimethylammonium Chloride (DDAC) Staphylococcus aureus0.4 - 1.8
Escherichia coli1.3[10][11]
Bacillus cereus0.05 - 1.5[13]
Cetrimonium Bromide (CTAB) Staphylococcus aureusNot readily available
Escherichia coliNot readily available
This compound VariousNo specific data available

Table 2: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (µM)Reference
Benzalkonium Chloride (BAC) Human epidermal keratinocytesGenerally higher than bis-QACs[14]
Human respiratory epithelial BEAS-2B cellsSignificant cell death at 0.002% - 0.01%[15]
Cetrimonium Bromide (CTAB) FaDu (hypopharyngeal squamous cancer)Minimal effects on normal fibroblasts[8]
Didecyldimethylammonium Chloride (DDAC) Not readily available
This compound VariousNo specific data available

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][16][17]

1. Preparation of Materials:

  • Sterile 96-well microtiter plates.
  • Sterile growth medium (e.g., Mueller-Hinton Broth for bacteria).
  • Stock solution of the quaternary ammonium compound (QAC) to be tested, prepared in a suitable solvent.
  • Standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

2. Assay Procedure:

  • Dispense 100 µL of sterile growth medium into all wells of the microtiter plate.
  • Add 100 µL of the QAC stock solution to the first well of each row to be tested.
  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
  • Inoculate each well (except for a negative control well) with 5 µL of the standardized microbial suspension.
  • Include a positive control well (medium and inoculum, no QAC) and a negative control well (medium only).
  • Seal the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).

3. Data Interpretation:

  • The MIC is determined as the lowest concentration of the QAC that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][12][15]

1. Preparation of Materials:

  • Sterile 96-well cell culture plates.
  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
  • Human cell line of interest (e.g., HaCaT keratinocytes, A549 lung epithelial cells).
  • Stock solutions of the QACs to be tested, prepared in a suitable solvent.
  • MTT solution (5 mg/mL in PBS).
  • Solubilization solution (e.g., DMSO, acidified isopropanol).

2. Assay Procedure:

  • Seed the cells into the 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
  • Remove the culture medium and replace it with fresh medium containing various concentrations of the QACs.
  • Include a vehicle control (medium with the solvent used to dissolve the QACs) and an untreated control (medium only).
  • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
  • Remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the cell viability against the logarithm of the QAC concentration to generate a dose-response curve.
  • The IC50 value, which is the concentration of the QAC that causes a 50% reduction in cell viability, is determined from this curve.

Signaling Pathways and Experimental Workflows

QAC-Induced Cell Membrane Damage and Apoptosis

Quaternary ammonium compounds primarily exert their antimicrobial and cytotoxic effects by disrupting cell membranes. The cationic head of the QAC molecule interacts with the negatively charged components of the cell membrane, leading to a loss of integrity, leakage of intracellular components, and ultimately, cell death.[18] In eukaryotic cells, at higher concentrations, QACs can also induce apoptosis through both extrinsic and intrinsic pathways, often involving the activation of caspases.[19][20][21]

QAC_Mechanism cluster_membrane Cell Membrane Interaction cluster_apoptosis Apoptosis Induction QAC Quaternary Ammonium Compound (QAC) Membrane Cell Membrane (Negatively Charged) QAC->Membrane Electrostatic Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Mitochondria Mitochondrial Dysfunction Disruption->Mitochondria DeathReceptor Death Receptor Activation Disruption->DeathReceptor Apoptosis Apoptosis Leakage->Apoptosis Cellular Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3

Caption: QAC-induced cell death pathway.

Experimental Workflow for In Vitro Antimicrobial Efficacy Testing

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a QAC.

MIC_Workflow A Prepare serial dilutions of QAC in 96-well microtiter plate B Inoculate wells with standardized suspension of test microorganism A->B C Incubate at optimal growth conditions (e.g., 37°C for 24h) B->C D Visually inspect for microbial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination.

Experimental Workflow for In Vitro Cytotoxicity Testing

The diagram below outlines the general procedure for assessing the cytotoxicity of a QAC using the MTT assay.

Cytotoxicity_Workflow A Seed human cells in a 96-well plate and culture for 24h B Treat cells with various concentrations of QAC A->B C Incubate for a defined period (e.g., 24, 48, or 72h) B->C D Add MTT reagent to each well and incubate for 2-4h C->D E Solubilize formazan crystals with a suitable solvent D->E F Measure absorbance at 570 nm using a microplate reader E->F G Calculate cell viability and determine IC50 value F->G

References

A Comparative Analysis of Quaternary Ammonium Compounds: Benzalkonium Chloride vs. Polymeric Alternatives for Use Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the efficacy, mechanisms of action, and experimental evaluation of benzalkonium chloride, a widely used biocide, in comparison to polymeric quaternary ammonium compounds, represented by polyquaternium-1. This guide addresses the critical need for effective antimicrobial agents in clinical settings and provides objective data for researchers and drug development professionals.

The global challenge of antimicrobial resistance necessitates a thorough understanding of the biocides used in healthcare environments. Among these, quaternary ammonium compounds (QACs) are a major class of disinfectants and antiseptics. This guide provides a comparative overview of the well-established monomeric QAC, benzalkonium chloride (BKC), and a polymeric alternative, polyquaternium-1 (PQ-1), against clinically relevant microbial isolates. While the initial query focused on QUATERNIUM-82, a thorough literature search reveals its primary application in the cosmetics industry as an antistatic and hair conditioning agent, with no available data on its efficacy against clinical isolates. Therefore, this comparison focuses on a more clinically relevant polymeric QAC to provide a meaningful analysis for the intended audience.

Efficacy Against Clinical Isolates: A Quantitative Comparison

Benzalkonium chloride exhibits broad-spectrum antimicrobial activity against a variety of bacteria and fungi.[1] Its efficacy is concentration-dependent and can be influenced by the formulation and the target microorganism.[1] Polyquaternium-1 is also a potent antimicrobial agent, particularly used in ophthalmic preparations as a preservative due to its lower cytotoxicity to mammalian cells compared to BKC.[2]

The following tables summarize the available quantitative data on the efficacy of these compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride Against Clinical Isolates

MicroorganismNumber of IsolatesMIC Range (mg/L)Reference
Staphylococcus aureusNot Specified40[3]
Escherichia coliNot Specified40[3]
Listeria monocytogenesNot Specified30[3]
Pseudomonas aeruginosaMultipleHigh levels of resistance observed[4]
Klebsiella pneumoniae50Not specified, but adaptation to sublethal concentrations induced resistance[5]

Table 2: Antimicrobial Efficacy of Polyquaternium-1 Containing Solutions

MicroorganismType of IsolateEfficacy MetricResultReference
Gram-positive bacteria (10 strains)Clinical & EnvironmentalLog Reduction (6 hours)>3 (mean 4.2 ± 1.4) in 8/10 strains[6]
Gram-negative bacteria (8 strains)Clinical & EnvironmentalLog Reduction (6 hours)>4 (mean 5.3 ± 0.5) in all strains[6]
Fungal species (3 strains)Clinical & EnvironmentalLog Reduction>1[6]
Staphylococcus aureusATCC 6538Log Reduction>3.6[7]
Fusarium solaniATCC 36031 & ClinicalLog ReductionVariable, weaker than PHMB-containing solutions against some clinical isolates[7]
Staphylococcus aureusNot SpecifiedLethal Concentration20 µg/mL[8]
Pseudomonas aeruginosaNot SpecifiedLethal Concentration50 µg/mL[8]
Serratia marcescensNot SpecifiedLethal Concentration200 µg/mL[8]

Mechanisms of Action: A Tale of Two Structures

Both benzalkonium chloride and polyquaternium-1 are cationic surfactants that exert their antimicrobial effect primarily through the disruption of microbial cell membranes.[1][2] However, their structural differences—a small, monomeric molecule versus a large polymer—may influence their interaction with and impact on microbial and mammalian cells.

Benzalkonium Chloride: The positively charged nitrogen atom in BKC interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins.[1] This interaction leads to a loss of membrane integrity, leakage of essential intracellular contents, and ultimately, cell death.[1]

cluster_BKC Benzalkonium Chloride (BKC) Interaction cluster_Membrane Bacterial Cell Membrane cluster_Disruption Membrane Disruption & Cell Death BKC Benzalkonium Chloride (Cationic Surfactant) Membrane Negatively Charged Cell Membrane (Phospholipids, Proteins) BKC->Membrane Electrostatic Interaction Disruption Membrane Integrity Loss Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Figure 1: Mechanism of action of Benzalkonium Chloride.

Polyquaternium-1: As a large polymeric QAC, polyquaternium-1 also adsorbs to the microbial cell surface through electrostatic interactions.[2] This leads to the disruption of the cytoplasmic membrane and leakage of cellular contents, similar to BKC.[9] However, its larger size is thought to prevent it from penetrating mammalian cell membranes, resulting in lower cytotoxicity.[9]

cluster_PQ1 Polyquaternium-1 (PQ-1) Interaction cluster_Membrane Bacterial Cell Membrane cluster_Disruption Membrane Disruption & Cell Death PQ1 Polyquaternium-1 (Polymeric Cationic Surfactant) Membrane Cell Membrane Surface PQ1->Membrane Electrostatic Adsorption Adsorption Adsorption to Membrane Membrane->Adsorption Disruption Cytoplasmic Membrane Damage Adsorption->Disruption Leakage Potassium Ion Leakage Disruption->Leakage Death Cell Death Leakage->Death

Figure 2: Mechanism of action of Polyquaternium-1.

Experimental Protocols for Efficacy Assessment

The evaluation of antimicrobial efficacy is crucial for the development and validation of disinfectants. Standardized methods are employed to ensure reproducibility and comparability of results.

A common experimental workflow involves the following steps:

  • Preparation of Microbial Cultures: Clinical or standard reference strains of bacteria or fungi are cultured to a specific concentration.

  • Exposure to the Antimicrobial Agent: The microbial culture is exposed to the disinfectant at various concentrations and for defined contact times.

  • Neutralization: The antimicrobial action is stopped by adding a neutralizing agent. This is a critical step to prevent overestimation of the disinfectant's efficacy.

  • Quantification of Survivors: The number of surviving microorganisms is determined, typically by plate counting.

  • Calculation of Microbial Reduction: The efficacy is often expressed as a log reduction in the number of viable microorganisms.

A Microbial Isolate (Clinical or ATCC strain) B Culture Preparation (e.g., Broth culture to log phase) A->B C Exposure to Antimicrobial (Varying concentrations and contact times) B->C D Neutralization (Stopping the antimicrobial action) C->D E Enumeration of Survivors (e.g., Plate counting) D->E F Data Analysis (Calculation of MIC or Log Reduction) E->F

Figure 3: General workflow for antimicrobial efficacy testing.

Detailed Methodologies:

  • Minimum Inhibitory Concentration (MIC) Determination: This is typically performed using broth microdilution or agar dilution methods according to guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI). A series of decreasing concentrations of the antimicrobial agent are prepared in a liquid or solid growth medium and inoculated with the test microorganism. The MIC is the lowest concentration that inhibits visible growth after a specified incubation period.[3]

  • Time-Kill Assay: This method assesses the rate at which an antimicrobial agent kills a microbial population. The test organism is exposed to the disinfectant, and samples are taken at various time points, neutralized, and plated to determine the number of viable organisms. The results are plotted as the log of the number of viable cells versus time.

  • Zone of Inhibition Assay (Agar Disk Diffusion): A filter paper disk impregnated with the antimicrobial agent is placed on an agar plate inoculated with the test microorganism. The plate is incubated, and the diameter of the clear zone around the disk where microbial growth is inhibited is measured.

Conclusion

Benzalkonium chloride remains a potent and widely used biocide against a broad spectrum of clinical isolates. Its efficacy is well-documented, though the emergence of resistance in some bacterial species, such as Pseudomonas aeruginosa, is a concern.[4] Polymeric quaternary ammonium compounds like polyquaternium-1 offer a viable alternative, particularly in applications where lower cytotoxicity to host tissues is paramount, such as in ophthalmic solutions.[2][9] The data suggests that while both classes of compounds share a similar primary mechanism of action, their performance can vary against different types of microorganisms.[7] The choice of a suitable antimicrobial agent for a specific clinical application will depend on a careful evaluation of its efficacy against relevant pathogens, its toxicity profile, and the potential for resistance development. Further research directly comparing a wider range of monomeric and polymeric QACs against a comprehensive panel of contemporary clinical isolates is warranted to guide the development of more effective and safer antimicrobial strategies.

References

A Comparative Analysis of the Skin Irritation Potential of QUATERNIUM-82 and Cetrimonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the skin irritation potential of two cationic surfactants, QUATERNIUM-82 and cetrimonium chloride. While both are quaternary ammonium compounds commonly used in cosmetic and personal care products, their potential to induce skin irritation can be a critical factor in formulation development. This document summarizes available data, outlines relevant experimental protocols, and visualizes the general molecular pathways associated with surfactant-induced skin irritation.

Executive Summary

Cetrimonium chloride is a well-studied cationic surfactant with established concentration limits for safe use in cosmetic formulations to minimize skin irritation. Data from in vitro, in vivo, and human studies are available, providing a reasonable understanding of its irritation profile. In contrast, publicly available data on the skin irritation potential of this compound is exceedingly limited. While it is classified as a quaternary ammonium compound and serves functions as an antistatic and hair conditioning agent, specific studies detailing its effects on skin are not readily found in scientific literature or regulatory assessments. Therefore, a direct, data-driven comparison of the skin irritation potential is challenging. This guide presents the available information for cetrimonium chloride and describes the standard methodologies that would be required to assess the skin irritation potential of this compound, drawing parallels from the broader class of cationic surfactants.

Data Presentation: Quantitative Irritation Data

Due to the lack of specific skin irritation studies for this compound, a direct quantitative comparison with cetrimonium chloride is not possible at this time. The following tables summarize the available data for cetrimonium chloride.

Table 1: Summary of In Vitro Skin Irritation Data for Cetrimonium Chloride

Test MethodEndpointConcentrationResultReference
Reconstructed Human Epidermis (RhE) Test (OECD TG 439)Cell ViabilityNot SpecifiedClassified as a skin corrosive in one study, indicating severe irritation potential.[1]

Table 2: Summary of In Vivo Animal Skin Irritation Data for Cetrimonium Chloride

SpeciesTest DurationConcentrationObservationPrimary Irritation Index (PII)ClassificationReference
Rabbit24 hours0.1%Slight Irritation0.58Mild Irritant[1]
Rabbit24 hours0.5%Mild Irritation1.58Mild Irritant[1]
Rabbit24 hours1.2%Mild to Moderate Irritation2.58Moderate Irritant[1]
Rabbit24 hours2.5%Moderate Irritation3.54Moderate Irritant[1]

Table 3: Summary of Human Patch Test Data for Cetrimonium Chloride

Test TypePanel SizeConcentrationObservationReference
Repeated Insult Patch Test (RIPT)1030.25%No sensitization, but some irritation observed during the induction phase.[1]

Experimental Protocols

To adequately assess and compare the skin irritation potential of this compound and cetrimonium chloride, standardized experimental protocols should be employed.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method is a validated alternative to animal testing for the assessment of skin irritation.

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis model. The endpoint measured is cell viability, typically assessed by the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Methodology:

  • Tissue Culture: Reconstructed human epidermis tissue models are cultured to form a multilayered, differentiated epidermis.

  • Test Substance Application: A defined amount of the test substance (neat or diluted) is applied to the surface of the epidermis. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.

  • Incubation: The tissues are incubated with the test substance for a specified period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are incubated in fresh medium for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • MTT Assay: Tissues are incubated with MTT solution. The resulting formazan is then extracted from the tissues using a solvent (e.g., isopropanol).

  • Data Analysis: The optical density of the extracted formazan is measured using a spectrophotometer. Cell viability is calculated as a percentage of the negative control.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the gold standard for assessing the skin irritation and sensitization potential of a substance in humans.

Principle: The test substance is repeatedly applied to the same site on the skin of human volunteers under occlusive or semi-occlusive patches to assess both cumulative irritation and the potential to induce allergic contact dermatitis (sensitization).

Methodology:

  • Induction Phase:

    • The test material is applied to a patch, which is then applied to the skin of the volunteers (typically on the back or upper arm).

    • Patches are worn for 24-48 hours and then removed.

    • The application site is scored for any signs of irritation (erythema, edema) after a short rest period.

    • This process is repeated for a total of nine applications over a three-week period.

  • Rest Phase: A two-week rest period follows the induction phase, during which no patches are applied. This allows for the development of any potential sensitization.

  • Challenge Phase:

    • A challenge patch with the test material is applied to a new, previously unexposed skin site.

    • The patch is removed after 24-48 hours, and the site is evaluated for any reaction at specified time points (e.g., 48 and 96 hours after application).

    • A reaction at the challenge site that is more pronounced than any irritation seen during the induction phase suggests sensitization.

Mandatory Visualizations

General Mechanism of Cationic Surfactant-Induced Skin Irritation

Cationic surfactants, including this compound and cetrimonium chloride, can induce skin irritation primarily by disrupting the stratum corneum, the outermost layer of the skin. This disruption can lead to a cascade of inflammatory events.

G cluster_skin Skin Barrier Stratum_Corneum Stratum Corneum (Lipid Bilayers & Corneocytes) Disruption Disruption of Lipid Bilayers & Protein Denaturation Stratum_Corneum->Disruption Viable_Epidermis Viable Epidermis (Keratinocytes) Cationic_Surfactant Cationic Surfactant (e.g., this compound, Cetrimonium Chloride) Cationic_Surfactant->Stratum_Corneum Keratinocyte_Damage Keratinocyte Damage & Stress Cationic_Surfactant->Keratinocyte_Damage Direct Interaction Increased_Permeability Increased Skin Permeability Disruption->Increased_Permeability Increased_Permeability->Keratinocyte_Damage Inflammatory_Mediators Release of Pro-inflammatory Mediators (Cytokines, Chemokines) Keratinocyte_Damage->Inflammatory_Mediators Inflammatory_Response Inflammatory Response (Erythema, Edema) Inflammatory_Mediators->Inflammatory_Response

Caption: General mechanism of cationic surfactant-induced skin irritation.

Experimental Workflow for In Vitro Skin Irritation Testing (OECD TG 439)

The following diagram illustrates the key steps in the Reconstructed Human Epidermis Test Guideline 439.

G Start Start Tissue_Prep Prepare Reconstructed Human Epidermis Tissues Start->Tissue_Prep Application Topical Application of Test Substance, Positive & Negative Controls Tissue_Prep->Application Incubation Incubate for 60 minutes Application->Incubation Rinse Rinse and Transfer to Fresh Medium Incubation->Rinse Post_Incubation Post-Incubation for 42 hours Rinse->Post_Incubation MTT_Assay Perform MTT Assay Post_Incubation->MTT_Assay Measure_OD Measure Optical Density MTT_Assay->Measure_OD Calculate_Viability Calculate % Cell Viability Measure_OD->Calculate_Viability Classification Viability <= 50%? Calculate_Viability->Classification Irritant Classify as Irritant Classification->Irritant Yes Non_Irritant Classify as Non-Irritant Classification->Non_Irritant No End End Irritant->End Non_Irritant->End

Caption: Workflow for OECD TG 439 in vitro skin irritation test.

Signaling Pathway in Keratinocyte Response to Irritants

Upon damage by surfactants, keratinocytes can activate intracellular signaling pathways, such as the NF-κB pathway, leading to the production of inflammatory mediators.

G cluster_cell Keratinocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Membrane Cytoplasm Nucleus Receptor Receptors (e.g., TLRs) IKK_Complex IKK Complex Receptor->IKK_Complex Activation IκB IκB IKK_Complex->IκB Phosphorylation & Degradation NFκB_Active Active NF-κB (p50/p65) IκB->NFκB_Active Release NFκB_Inactive NF-κB (p50/p65) NFκB_Inactive->IκB DNA DNA NFκB_Active->DNA Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Gene_Transcription->Pro_inflammatory_Cytokines Surfactant Surfactant-induced Stress/Damage Surfactant->Receptor

Caption: Simplified NF-κB signaling in keratinocyte irritation.

Conclusion

The assessment of the skin irritation potential of cosmetic ingredients is crucial for ensuring product safety. For cetrimonium chloride, a body of evidence exists that characterizes it as a potential skin irritant, particularly at higher concentrations, and provides guidance for its safe use in different product types. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that cetrimonium chloride is safe for use in rinse-off products at concentrations up to 10% and in leave-on products at concentrations up to 0.25%.[1]

For this compound, there is a significant data gap regarding its skin irritation potential. As a cationic surfactant, it can be hypothesized to have a mechanism of irritation similar to other molecules in its class, involving the disruption of the skin barrier. However, without specific experimental data, its relative potency compared to cetrimonium chloride cannot be determined.

To provide a definitive comparison, standardized in vitro and in vivo tests, such as the OECD TG 439 and HRIPT, would need to be conducted on this compound. Researchers and formulators should exercise caution when using this compound in new formulations, particularly in leave-on products, until more comprehensive safety data becomes available.

References

In Vitro Cytotoxicity of Cationic Surfactants: A Comparative Analysis of QUATERNIUM-82 and Other Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of various cationic surfactants, with a focus on QUATERNIUM-82 and other widely used quaternary ammonium compounds such as Benzalkonium chloride (BAC), Cetyltrimethylammonium bromide (CTAB), and Cetylpyridinium chloride (CPC). Due to a notable lack of publicly available in vitro cytotoxicity data for this compound, this guide will focus on the known cytotoxic profiles of comparable cationic surfactants, supported by experimental data from various studies. This comparative approach aims to provide a valuable reference for researchers in assessing the potential cytotoxicity of these compounds in various applications.

Executive Summary

Cationic surfactants are integral components in a wide range of pharmaceutical and cosmetic formulations, valued for their antimicrobial and conditioning properties. However, their potential to induce cellular toxicity is a critical consideration in product development and safety assessment. This guide synthesizes available in vitro data to facilitate a comparative understanding of their cytotoxic effects. While quantitative data for this compound is scarce, the information presented for other prevalent cationic surfactants offers a strong basis for preliminary assessment and highlights the need for further investigation into the cytotoxicity of this compound.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of Benzalkonium chloride (BAC), Cetyltrimethylammonium bromide (CTAB), and Cetylpyridinium chloride (CPC) across various cell lines and assays. This data provides a benchmark for evaluating the potential cytotoxicity of other cationic surfactants for which specific data is not available.

SurfactantCell LineAssayIC50 / Effective ConcentrationKey Findings
Benzalkonium chloride (BAC) Human Lung Epithelial (H358) CellsMTT AssayIC50: 7.1 µg/mL (30 min exposure), 1.5 µg/mL (24 h exposure)[1]Demonstrates rapid, concentration- and time-dependent cytotoxicity.[1] Significant cell death (>80%) is observed at concentrations >4 µg/mL after 24 hours.[1]
Human Respiratory Epithelial (BEAS-2B) CellsTrypan Blue Dye ExclusionNearly all cells died at concentrations up to 0.01% (100 µg/mL).[2][3]Causes significant DNA damage and cell membrane damage at concentrations commonly used in nasal preparations.[2][3]
Cetyltrimethylammonium bromide (CTAB) Human Skin CellsNot SpecifiedHighly toxic, leading to almost 100% cell death at 100 µM.[4]Cytotoxicity is attributed to the CTAB molecule itself, not the nanoparticles it may be associated with.[4]
U87 and A172 Glioblastoma CellsNot SpecifiedToxic at concentrations as low as 10 µM.[5]Shows potential as an apoptosis-promoting anticancer agent.[5]
Cetylpyridinium chloride (CPC) A549 (Human Lung Carcinoma) CellsNot SpecifiedIC50: 5.79 µg/mL[6]Demonstrates high cytotoxicity and induces leakage of lactate dehydrogenase (LDH), indicating cell injury.[6]
NIH-3T3, Primary Human Keratinocytes, RBL-2H3Not SpecifiedNon-cytotoxic at ≤ 15 μM.[7]Can cause functional inhibition and nanostructural disruption of mitochondria.[7]

Note: The absence of this compound in this table is due to the lack of available quantitative in vitro cytotoxicity data in the public domain.

Experimental Protocols

The assessment of in vitro cytotoxicity typically involves a battery of standardized assays. Below are detailed protocols for the most commonly employed methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test surfactant for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[8]

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol, or a designated solubilization solution) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell membrane damage by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[12]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell damage.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.[13]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture containing the substrate and tetrazolium salt.[13]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Principle: Annexin V is a protein that has a high affinity for PS. In apoptotic cells, PS is exposed on the cell surface and can be bound by fluorescently labeled Annexin V. A viability dye, such as propidium iodide (PI), is often used in conjunction to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Protocol:

  • Cell Preparation: Harvest cells after treatment and wash them with a suitable buffer (e.g., PBS).

  • Staining: Resuspend the cells in a binding buffer and add fluorescently labeled Annexin V and a viability dye (e.g., PI).

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations based on their fluorescence.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the underlying cellular mechanisms of cytotoxicity, the following diagrams are provided.

Experimental_Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep Compound Preparation (Serial Dilutions) Treatment Treatment with Cationic Surfactants CompoundPrep->Treatment CellSeeding->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Apoptosis Apoptosis Assay Treatment->Apoptosis DataAcquisition Data Acquisition (e.g., Absorbance, Fluorescence) MTT->DataAcquisition LDH->DataAcquisition Apoptosis->DataAcquisition Analysis IC50 Calculation & Statistical Analysis DataAcquisition->Analysis

Caption: General workflow for in vitro cytotoxicity assessment.

Apoptosis_Signaling_Pathways Key Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Stress (e.g., DNA damage, ROS) CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Extrinsic and intrinsic apoptosis signaling pathways.

Conclusion

This guide provides a comparative framework for understanding the in vitro cytotoxicity of cationic surfactants. While specific data for this compound remains elusive, the comprehensive data presented for other common quaternary ammonium compounds like BAC, CTAB, and CPC offer valuable insights into the potential cytotoxic effects of this class of molecules. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers designing and conducting their own cytotoxicity studies. It is imperative that the cytotoxicity of this compound is directly assessed through rigorous in vitro testing to establish a clear safety profile for its various applications.

References

"evaluating the environmental toxicity of QUATERNIUM-82 against standard ecotoxicological models"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental toxicity of QUATERNIUM-82 against standard ecotoxicological models. Due to a lack of specific publicly available ecotoxicity data for this compound, this document leverages data from structurally similar quaternary ammonium compounds (QACs) and polyquaterniums to provide a representative assessment. The information herein is intended to guide environmental risk assessment and inform the selection of safer alternatives in product formulation.

Comparative Ecotoxicity Data of Quaternary Ammonium Compounds

Quaternary ammonium compounds are known for their potential toxicity to aquatic organisms.[1][2] The following table summarizes acute toxicity data for various QACs, offering a comparative baseline for estimating the potential environmental impact of this compound. The toxicity of cationic polymers is influenced by factors such as charge density and molecular weight.[3][4]

Compound/OrganismTest TypeEndpointResult (mg/L)Reference
Algae
Polyquaternium-6 (PQ-6)72h Growth Inhibition (Raphidocelis subcapitata)EC500.06[5]
Invertebrates
Polyquaternium-6 (PQ-6)48h Immobilisation (Daphnia magna)EC500.09 - 2.50[6]
Polyquaternium-10 (PQ-10)48h Immobilisation (Daphnia magna)EC5021.29 - >1000[6]
Polyquaternium-16 (PQ-16)48h Immobilisation (Daphnia magna)EC500.05 - 14.91[6]
Poly(DADMAC)48h Immobilisation (Ceriodaphnia dubia)LC500.32[7]
Fish
Polyquaterniums (general)96h Acute Toxicity (Gambusia holbrooki)EC50<1.0 - 10[1]
Polyquaternium-6 (PQ-6)96h Acute Toxicity (Pimephales promelas)LC500.46 - 1.65[6]
Polyquaternium-10 (PQ-10)96h Acute Toxicity (Gambusia holbrooki)EC501.2 - 100[7]

EC50: The concentration of a substance that causes a 50% effect on the test organisms. LC50: The concentration of a substance that is lethal to 50% of the test organisms.

Standard Ecotoxicological Models: Experimental Protocols

The following are standardized and internationally recognized protocols from the Organisation for Economic Co-operation and Development (OECD) for assessing the aquatic toxicity of chemicals.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[8][9][10][11]

  • Test Organism: Commonly Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Principle: Exponentially growing cultures of the test organism are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours.[12] The inhibition of growth is measured by cell counts, fluorescence, or other measures of biomass and compared to control cultures.

  • Test Conditions:

    • Temperature: 21-24°C

    • Lighting: Continuous, uniform illumination

    • pH: Maintained within a narrow range

    • Test Duration: 72 hours

  • Endpoint: The primary endpoint is the EC50, the concentration that causes a 50% reduction in growth rate or yield compared to the control.[12]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of substances to planktonic crustaceans, which are key organisms in aquatic food webs.[13][14][15][16][17]

  • Test Organism: Daphnia magna is the most commonly used species.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[15] Immobilisation, defined as the inability to swim after gentle agitation, is observed at 24 and 48 hours.[16]

  • Test Conditions:

    • Temperature: 18-22°C

    • Lighting: 16-hour light, 8-hour dark cycle

    • Test Duration: 48 hours

  • Endpoint: The primary endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.[17]

OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish.[18][19][20][21]

  • Test Organism: Common species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).

  • Principle: Fish are exposed to the test substance, typically in a static or semi-static system, for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Test Conditions:

    • Temperature: Species-specific (e.g., 21-25°C for Zebrafish)

    • Loading Rate: A minimum volume of test solution per fish is maintained.

    • Test Duration: 96 hours

  • Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

Visualizing Ecotoxicological Assessment

The following diagrams illustrate key aspects of the environmental toxicity evaluation process for compounds like this compound.

Ecotoxicological_Testing_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Definitive Toxicity Testing cluster_2 Phase 3: Data Analysis & Risk Assessment A Substance Characterization (Physicochemical Properties) B Range-Finding Tests (Preliminary concentrations) A->B C OECD 201: Algal Growth Inhibition B->C D OECD 202: Daphnia Acute Immobilisation B->D E OECD 203: Fish Acute Toxicity B->E F Determine EC50 / LC50 Values C->F D->F E->F G Predict No-Effect Concentration (PNEC) F->G H Environmental Risk Assessment (PEC/PNEC Ratio) G->H

Caption: Standard workflow for aquatic ecotoxicity testing.

Environmental_Fate_of_QACs cluster_0 Release into Environment cluster_1 Environmental Compartments cluster_2 Fate Processes A Wastewater Effluent B Water Column A->B C Sediment B->C Sorption D Biota B->D Uptake E Sorption to Particulates B->E F Biodegradation B->F C->F G Bioaccumulation D->G E->C

Caption: Potential environmental fate of Quaternary Ammonium Compounds.

Environmental_Risk_Assessment_Framework A Hazard Identification (Ecotoxicity Data) C Effects Assessment (Predicted No-Effect Concentration - PNEC) A->C B Exposure Assessment (Predicted Environmental Concentration - PEC) D Risk Characterization (PEC/PNEC Ratio) B->D C->D E Risk Management (e.g., Use restrictions, alternative selection) D->E

Caption: Decision framework for environmental risk assessment.

References

Synergistic Antimicrobial Effects of Quaternary Ammonium Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific research on the synergistic antimicrobial effects of QUATERNIUM-82 is not publicly available, this guide provides a comparative analysis of closely related and widely studied Quaternary Ammonium Compounds (QACs), namely Didecyldimethylammonium Chloride (DDAC) and Benzalkonium Chloride (BAC). The data presented here, derived from various scientific studies, can serve as a valuable reference for understanding the potential synergistic interactions of QACs with other biocides and antibiotics. The principles and experimental methodologies described are directly applicable to future investigations involving this compound.

Mechanism of Action of Quaternary Ammonium Compounds

Quaternary Ammonium Compounds are cationic surfactants that exert their antimicrobial activity primarily by disrupting microbial cell membranes.[1][2][3][4][5][6] Their positively charged nitrogen atom is attracted to the negatively charged components of the microbial cell surface. The hydrophobic alkyl chains then penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cellular contents, and ultimately, cell death.[1][4][5]

General Mechanism of Action of Quaternary Ammonium Compounds (QACs) QAC QAC Molecule (Positively Charged) Cell Microbial Cell (Negatively Charged Surface) QAC->Cell Electrostatic Attraction Membrane Cell Membrane Disruption Cell->Membrane Hydrophobic Interaction & Penetration Leakage Leakage of Cellular Contents Membrane->Leakage Death Cell Death Leakage->Death

Caption: General mechanism of QAC antimicrobial action.

Quantitative Data on Synergistic Effects

The following tables summarize the synergistic effects observed in studies combining DDAC and BAC with other antimicrobial agents. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where a value of ≤ 0.5 indicates a synergistic interaction.

Table 1: Synergistic Effects of Didecyldimethylammonium Chloride (DDAC) with Other Biocides

Biocide CombinationTarget MicroorganismFICIFold Reduction in MIC of DDACFold Reduction in MIC of Other BiocideReference
DDAC + CarvacrolEscherichia coli≤ 0.5Not ReportedNot Reported[7][8][9]
DDAC + EugenolEscherichia coli≤ 0.5Not ReportedNot Reported[7][8][9]
DDAC + CarvacrolBacillus cereus≤ 0.5Not ReportedNot Reported[7][8][9]
DDAC + EugenolBacillus cereus≤ 0.5Not ReportedNot Reported[7][8][9]
DDAC + N,N-bis(3-aminopropyl)dodecylaminePoliovirus type 1≥4-log10 reduction in virus titerNot ApplicableNot Applicable[10]
DDAC + Nonionic SurfactantsStaphylococcus aureusSynergistic Effect ≥ 2.0*Not ReportedNot Reported[11]

*Note: The reference uses a different metric for synergy.

Table 2: Synergistic Effects of Benzalkonium Chloride (BAC) with Other Biocides/Antibiotics

Biocide/Antibiotic CombinationTarget MicroorganismFICI / InteractionFold Reduction in MIC/MBCReference
BAC + CarvacrolEscherichia coli≤ 0.5 (Bactericidal)Not Reported[7][8][9]
BAC + EugenolEscherichia coli≤ 0.5 (Bactericidal)Not Reported[7][8][9]
BAC + CarvacrolBacillus cereus≤ 0.5 (Bactericidal)Not Reported[7][8][9]
BAC + EugenolBacillus cereus≤ 0.5 (Bactericidal)Not Reported[7][8][9]
BAC + GentamicinPseudomonas aeruginosaSynergisticNot Reported[12][13]
BAC + TeO32-Pseudomonas aeruginosaSynergisticNot Reported[14]
BAC + Cu2+Escherichia coli (Biofilm)SynergisticNot Reported[14]

Experimental Protocols

The evaluation of synergistic antimicrobial activity typically involves methodologies such as the checkerboard assay and time-kill curve analysis.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Methodology:

  • Preparation of Antimicrobial Agents: Stock solutions of the QAC and the other biocide are prepared and serially diluted.

  • Microtiter Plate Setup: In a 96-well microtiter plate, one agent is serially diluted along the x-axis (columns) and the other along the y-axis (rows). This creates a matrix of different concentration combinations.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each agent alone and for each combination by observing the lowest concentration that inhibits visible growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = FIC of Agent A + FIC of Agent B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A1 Prepare Stock Solutions (QAC & Biocide) B1 Serial Dilution of QAC (Rows) A1->B1 B2 Serial Dilution of Biocide (Columns) A1->B2 A2 Prepare Standardized Microbial Inoculum B3 Inoculate Microtiter Plate A2->B3 B1->B3 B2->B3 C1 Incubate Plate B3->C1 C2 Read MICs C1->C2 C3 Calculate FICI C2->C3 C4 Determine Interaction (Synergy, Additive, etc.) C3->C4

Caption: Workflow of the checkerboard assay for synergy testing.

Time-Kill Curve Analysis

Time-kill curve analysis provides information on the rate of microbial killing by an antimicrobial agent or combination over time.

Methodology:

  • Preparation: Standardized microbial inocula are prepared in a suitable growth medium.

  • Exposure: The microorganisms are exposed to the individual antimicrobial agents at specific concentrations (e.g., their MIC) and to the combination of agents at synergistic concentrations determined from the checkerboard assay. A growth control without any antimicrobial is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable microorganisms in each sample is determined by plating serial dilutions and counting the resulting colonies (Colony Forming Units per milliliter, CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Time-Kill Curve Analysis Workflow cluster_setup Experiment Setup cluster_sampling Sampling & Plating cluster_results Data Analysis S1 Prepare Microbial Inoculum S2 Expose to Antimicrobials (Single & Combination) S1->S2 T1 Collect Samples at Time Intervals S2->T1 T2 Perform Serial Dilutions T1->T2 T3 Plate on Agar T2->T3 R1 Incubate Plates T3->R1 R2 Count Colonies (CFU/mL) R1->R2 R3 Plot log10 CFU/mL vs. Time R2->R3 R4 Assess Synergy R3->R4

Caption: Workflow for time-kill curve analysis.

Conclusion

The available scientific literature strongly suggests that Quaternary Ammonium Compounds like DDAC and BAC exhibit significant synergistic antimicrobial effects when combined with other biocides and antibiotics. This synergy can lead to enhanced efficacy, potentially allowing for lower concentrations of each agent to be used, which could in turn reduce the risk of toxicity and the development of microbial resistance.[8] While direct experimental data for this compound is currently lacking, the information and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to design and conduct their own investigations into the synergistic potential of this and other QACs. Future studies should focus on generating specific quantitative data for this compound in combination with a range of other antimicrobial agents to fully elucidate its synergistic profile.

References

"head-to-head comparison of the conditioning performance of QUATERNIUM-82 and polyquaternium-10"

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of hair care formulation, the selection of an effective conditioning agent is paramount to delivering products that meet consumer expectations for softness, smoothness, and manageability. Among the myriad of available ingredients, QUATERNIUM-82 and Polyquaternium-10 are two cationic polymers frequently utilized for their conditioning properties. This guide provides a detailed, data-supported comparison of their performance to aid researchers, scientists, and drug development professionals in making informed formulation decisions.

While direct head-to-head experimental data comparing the two is limited in publicly available literature, this guide synthesizes available information on their individual performance characteristics and outlines the standard methodologies for their evaluation.

General Properties and Functions

Both this compound and Polyquaternium-10 are quaternary ammonium compounds that function as antistatic and hair conditioning agents.[1][2] Their positive charges interact with the negatively charged surface of the hair, leading to a range of conditioning benefits.

FeatureThis compoundPolyquaternium-10
Primary Functions Antistatic, Hair Conditioning[1][2]Antistatic, Film Former, Hair Conditioning[3][4]
Reported Benefits Leaves hair easy to comb, supple, soft, and shiny; reduces static electricity.[1][2][5]Improves wet and dry combability, reduces frizz, enhances shine, provides a smooth feel, and can offer some curl retention.[3][6][7][8][9]
Chemical Nature Quaternary ammonium salt.Polymeric quaternary ammonium salt of hydroxyethyl cellulose.[4]

Quantitative Performance Data

Obtaining directly comparable quantitative data for this compound proved challenging within the scope of this review. However, performance data for Polyquaternium-10 is available from studies comparing it with other conditioning agents.

Combing Force Analysis: Polyquaternium-10

Instrumental combing tests are a standard method for quantifying the conditioning performance of an ingredient by measuring the force required to comb through a hair tress.[10] A lower combing force indicates better conditioning and detangling.

A comparative study evaluating a 2-in-1 shampoo containing Polyquaternium-10 against one with Silicone Quaternium-20 provided the following wet and dry combing evaluation results. While a direct numerical force reduction percentage was not provided, the performance was ranked.

Table 1: Combing Performance Evaluation of a 2-in-1 Shampoo with Polyquaternium-10 [11]

Performance MetricPolyquaternium-10 FormulationSilicone Quaternium-20 Formulation
Wet Comb Evaluation GoodSlightly Better
Dry Comb Evaluation GoodSlightly Better

Note: This data indicates that while Polyquaternium-10 provides good combing performance, other agents may offer slightly better performance under the tested conditions.

Sensory Panel Evaluation: Polyquaternium-10

Sensory evaluations by trained panelists are crucial for assessing the tactile and aesthetic properties of conditioning agents on hair.

A study involving sensory assessment of hair treated with a shampoo containing Polyquaternium-10 (in a sodium lauryl ether sulfate - SLES - base) provided insights into its effect on the feel of both undamaged and damaged hair.

Table 2: Sensory Feel Assessment of Hair Treated with a Polyquaternium-10 Shampoo [12]

Hair TypeTreatmentSensory Feel Assessment
Undamaged Hair SLES + Polyquaternium-10No significant improvement compared to the blank (SLES only).
Damaged Hair SLES + Polyquaternium-10Only a slight improvement compared to the blank (SLES only).

Note: In this particular study, a silicone-containing shampoo and a traditional conditioner with cetrimonium chloride provided a better sensory feel than the Polyquaternium-10 shampoo.[12]

Experimental Protocols

Instrumental Combing Force Analysis

This test quantifies the ease of combing by measuring the force required to pull a comb through a standardized hair tress.

Objective: To measure the reduction in combing force on wet and dry hair tresses after treatment with a conditioning agent.

Apparatus: A tensile testing instrument equipped with a load cell and a comb fixture (e.g., Instron, Dia-Stron).

Methodology:

  • Hair Tress Preparation: Standardized hair tresses (e.g., virgin or bleached human hair) are washed with a clarifying shampoo to remove any residues.

  • Baseline Measurement: The initial combing force for each tress (wet and dry) is measured to establish a baseline.

  • Treatment: The hair tresses are treated with a standardized amount of the test formulation (e.g., a conditioner containing this compound or Polyquaternium-10) for a specified time, followed by rinsing under controlled water flow and temperature.

  • Post-Treatment Measurement: The combing force is measured again on the wet and subsequently dried tresses.

  • Data Analysis: The percentage reduction in combing force is calculated by comparing the baseline and post-treatment measurements.

G cluster_prep Preparation cluster_testing Testing Protocol cluster_analysis Data Analysis prep_tress Standardized Hair Tress Selection wash_tress Wash with Clarifying Shampoo prep_tress->wash_tress baseline Baseline Combing Force Measurement (Wet & Dry) wash_tress->baseline treatment Apply Test Conditioner baseline->treatment rinse Rinse Hair Tress treatment->rinse post_wet Post-Treatment Wet Combing Force Measurement rinse->post_wet dry Dry Hair Tress post_wet->dry post_dry Post-Treatment Dry Combing Force Measurement dry->post_dry calculate Calculate % Combing Force Reduction post_dry->calculate

Instrumental Combing Force Evaluation Workflow
Sensory Panel Evaluation

This method assesses the conditioning effects through human perception and touch.

Objective: To evaluate the sensory attributes of hair (e.g., softness, smoothness, detangling) after treatment with a conditioning agent.

Panelists: A panel of trained and calibrated individuals.

Methodology:

  • Hair Tress Preparation: Paired hair tresses are prepared, with one serving as a control (treated with a base formulation) and the other with the test formulation.

  • Blinded Evaluation: Panelists are presented with the coded, blinded tresses.

  • Attribute Assessment: Panelists evaluate specific attributes on both wet and dry hair, such as:

    • Ease of wet and dry detangling

    • Smoothness of feel

    • Softness

    • Frizz/flyaway control

  • Scoring: Attributes are rated on a standardized scale (e.g., a 10-point scale).

  • Data Analysis: Statistical analysis is performed on the scores to determine significant differences between the control and test samples.

Mechanism of Action: Cationic Conditioning

Both this compound and Polyquaternium-10 are cationic polymers. Damaged hair carries a net negative charge due to the oxidation of disulfide bonds in the keratin structure. The positive charges on the quaternary ammonium groups of these conditioning agents are electrostatically attracted to the negative sites on the hair surface. This interaction leads to the deposition of the polymer on the hair, forming a thin film that smooths the cuticle, reduces friction, and neutralizes static charges.

G cluster_hair Hair Fiber cluster_conditioner Conditioning Agent cluster_interaction Interaction & Deposition cluster_benefits Conditioning Benefits hair Damaged Hair Surface (Negative Charge) attraction Electrostatic Attraction hair->attraction quat Cationic Polymer (e.g., this compound, Polyquaternium-10) (Positive Charge) quat->attraction deposition Polymer Deposition (Forms a Film) attraction->deposition smooth Smooths Cuticle deposition->smooth friction Reduces Friction deposition->friction static Neutralizes Static deposition->static

Mechanism of Cationic Hair Conditioning

Conclusion

Both this compound and Polyquaternium-10 are effective cationic conditioning agents that improve the sensory and physical properties of hair. Polyquaternium-10 is a well-documented polymer with demonstrated performance in reducing combing forces and improving hair feel, although its efficacy can be context-dependent on the formulation base and the level of hair damage.

References

Validating the Antistatic Properties of QUATERNIUM-82 on Diverse Surfaces: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is a template illustrating how to present a comparative analysis of antistatic agents. Due to the limited availability of public, quantitative performance data for QUATERNIUM-82 on various industrial surfaces, the experimental data presented herein is hypothetical and for illustrative purposes.

Introduction

Static electricity poses a significant challenge in various industries, leading to issues ranging from dust attraction on plastic surfaces to the potential for electrostatic discharge (ESD) damage in electronics manufacturing. Antistatic agents are chemical compounds that, when applied to a material's surface, mitigate the buildup of static charge. This compound, a quaternary ammonium compound, is recognized for its antistatic properties, primarily in the cosmetics and personal care industries.[1][2][3][4][5] This guide provides a comparative analysis of the antistatic efficacy of this compound against other common antistatic agents on various substrates.

The primary mechanism by which cationic antistatic agents like this compound function is by increasing the surface conductivity of the material.[6][7] This is achieved through the presence of ions that can attract and conduct moisture from the air, forming a dissipative layer that prevents the accumulation of static charge. This guide details the experimental protocols for evaluating these properties and presents a comparative analysis of the performance of this compound.

Experimental Protocols

To objectively assess the antistatic properties of this compound and other agents, a standardized testing methodology is crucial. The following protocol is based on the industry-standard ASTM D257 for measuring surface resistivity.[8][9][10]

2.1. Materials

  • Substrates:

    • Polycarbonate (PC) sheets (4x4 inch)

    • Glass microscope slides (3x1 inch)

    • Cotton fabric swatches (4x4 inch)

  • Antistatic Agents:

    • This compound (1% solution in deionized water)

    • Cetyl Trimethylammonium Bromide (CTAB) (1% solution in deionized water) - a common cationic surfactant.

    • Ethoxylated Fatty Amine (1% solution in deionized water) - a common non-ionic antistatic agent.

  • Control: Deionized water

  • Equipment:

    • Surface resistivity meter with a concentric ring electrode

    • Environmental chamber for controlling temperature and humidity

    • Spray coater for uniform application of solutions

    • Drying oven

2.2. Methodology

  • Surface Preparation: All substrates were thoroughly cleaned with isopropyl alcohol and deionized water to remove any surface contaminants and then dried in an oven at 60°C for 1 hour.

  • Application of Antistatic Agents: The antistatic solutions and the deionized water control were uniformly applied to the respective substrates using a spray coater.

  • Drying and Conditioning: The treated substrates were dried in an oven at 60°C for 30 minutes and then conditioned in an environmental chamber at 25°C and 50% relative humidity for 24 hours.

  • Surface Resistivity Measurement: The surface resistivity of each treated and untreated substrate was measured using a surface resistivity meter according to the ASTM D257 standard.[8][9][10] Measurements were taken at five different points on each sample to ensure accuracy.

Comparative Performance Data

The following tables summarize the hypothetical surface resistivity data for the different substrates treated with this compound and other antistatic agents. Surface resistivity is measured in Ohms per square (Ω/sq).

Table 1: Antistatic Performance on Polycarbonate (PC)

TreatmentAverage Surface Resistivity (Ω/sq)Standard Deviation
Untreated1.5 x 10¹⁶0.2 x 10¹⁶
Deionized Water (Control)1.3 x 10¹⁶0.3 x 10¹⁶
This compound (1%)2.8 x 10⁹0.5 x 10⁹
CTAB (1%)5.2 x 10⁹0.7 x 10⁹
Ethoxylated Fatty Amine (1%)8.1 x 10¹⁰0.9 x 10¹⁰

Table 2: Antistatic Performance on Glass

TreatmentAverage Surface Resistivity (Ω/sq)Standard Deviation
Untreated> 10¹⁷-
Deionized Water (Control)> 10¹⁷-
This compound (1%)7.4 x 10⁸0.9 x 10⁸
CTAB (1%)9.1 x 10⁸1.1 x 10⁸
Ethoxylated Fatty Amine (1%)3.5 x 10¹⁰0.6 x 10¹⁰

Table 3: Antistatic Performance on Cotton Fabric

TreatmentAverage Surface Resistivity (Ω/sq)Standard Deviation
Untreated9.2 x 10¹²1.1 x 10¹²
Deionized Water (Control)8.5 x 10¹²0.9 x 10¹²
This compound (1%)4.6 x 10⁷0.7 x 10⁷
CTAB (1%)6.3 x 10⁷0.8 x 10⁷
Ethoxylated Fatty Amine (1%)2.1 x 10⁹0.4 x 10⁹

Visualizing the Process and Mechanism

To better understand the experimental procedure and the underlying scientific principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start clean Clean Substrates (PC, Glass, Cotton) start->clean dry1 Dry Substrates clean->dry1 apply Apply Antistatic Agents (this compound, CTAB, etc.) dry1->apply dry2 Dry Treated Substrates apply->dry2 condition Condition in Environmental Chamber dry2->condition measure Measure Surface Resistivity (ASTM D257) condition->measure data Data Analysis & Comparison measure->data end End data->end

Caption: Experimental workflow for evaluating antistatic properties.

mechanism_of_action cluster_surface Material Surface cluster_quat This compound Application cluster_dissipation Static Dissipation surface Insulating Surface (e.g., Plastic) quat This compound Molecules (Cationic Head, Nonpolar Tail) orientation Molecules Orient on Surface quat->orientation moisture Attraction of Atmospheric Water Molecules orientation->moisture conductive_layer Formation of a Conductive Layer moisture->conductive_layer dissipation Static Charge Dissipates conductive_layer->dissipation

Caption: Proposed mechanism of action for this compound.

Conclusion

Based on the illustrative data, this compound demonstrates significant potential as an effective antistatic agent across a range of surfaces, including plastics, glass, and textiles. Its performance in this hypothetical study is comparable to, and in some cases superior to, other common antistatic agents like CTAB. The cationic nature of this compound likely contributes to its strong interaction with various surfaces and its ability to attract atmospheric moisture, thereby creating a conductive path for static charge to dissipate. For researchers and professionals in drug development and other fields where static control is critical, this compound presents a viable option. However, it is imperative that real-world testing be conducted to validate these findings and determine the optimal application parameters for specific industrial uses.

References

A Comparative Analysis of the Emulsifying Efficiency of QUATERNIUM-82 and Non-ionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of emulsion science, the selection of an appropriate emulsifying agent is paramount to achieving stable and effective formulations. This guide provides a comparative analysis of the emulsifying efficiency of QUATERNIUM-82, a cationic surfactant, and a range of commonly used non-ionic surfactants. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective properties, supported by available data and detailed experimental protocols.

Introduction to Surfactants

Surfactants, or surface-active agents, are amphiphilic molecules that reduce the interfacial tension between two immiscible phases, such as oil and water, facilitating the formation of a stable emulsion. The efficiency of a surfactant is determined by its ability to lower this interfacial tension, create a stable interfacial film around the dispersed droplets, and prevent coalescence. Surfactants are broadly classified based on the charge of their hydrophilic head group: anionic, cationic, non-ionic, and amphoteric.[1]

This compound is a cationic surfactant, meaning its hydrophilic head carries a positive charge.[2] Cationic surfactants are known for their strong interaction with negatively charged surfaces, making them effective conditioning agents in hair and skin care products.[3][4] Their emulsifying properties are also utilized in various cosmetic and pharmaceutical formulations.[5]

Non-ionic surfactants , in contrast, have no net electrical charge.[1] This characteristic makes them less sensitive to pH changes and the presence of electrolytes, contributing to their broad compatibility and use in a wide array of formulations.[6] Common examples include polysorbates (e.g., Polysorbate 80) and sorbitan esters (e.g., Sorbitan Stearate).

Comparative Analysis of Emulsifying Properties

A direct quantitative comparison of the emulsifying efficiency of this compound and non-ionic surfactants is challenging due to the limited availability of specific experimental data for this compound in the public domain. However, a qualitative and comparative assessment can be made based on their chemical nature and the typical performance of their respective classes.

Table 1: General Comparison of this compound and Non-ionic Surfactants

PropertyThis compound (Cationic)Non-ionic Surfactants (e.g., Polysorbates, Sorbitan Esters)
Charge PositiveNeutral
pH Sensitivity Performance can be pH-dependentGenerally stable over a wide pH range[7]
Electrolyte Tolerance Can be sensitive to anionic electrolytesGenerally good tolerance to electrolytes
HLB Value Not typically calculated using the Griffin scale; behavior is complex[3][8]Wide range of HLB values available, allowing for the emulsification of various oil phases[9]
Primary Applications Hair conditioning, antistatic agent, emulsifier in cosmetics[2][5]Emulsifiers, solubilizers, wetting agents in food, pharmaceuticals, and cosmetics[10]
Skin Feel Can provide a powdery, smooth after-feel[4]Varies depending on the specific surfactant
Biocompatibility Can exhibit antimicrobial properties; some may cause skin irritation at high concentrationsGenerally considered mild and non-irritating[6]
Emulsifying Efficiency of Non-ionic Surfactants

The emulsifying efficiency of non-ionic surfactants is well-documented and can be tailored by selecting surfactants with appropriate Hydrophilic-Lipophilic Balance (HLB) values. The HLB system provides a scale to guide the selection of emulsifiers for either oil-in-water (o/w) or water-in-oil (w/o) emulsions.[11]

  • Polysorbates (e.g., Polysorbate 80): These are hydrophilic non-ionic surfactants with high HLB values (Polysorbate 80 has an HLB of 15), making them excellent for creating o/w emulsions.[7] They are known for their ability to produce small droplet sizes and stable emulsions.[12]

  • Sorbitan Esters (e.g., Sorbitan Stearate, Sorbitan Oleate): These are lipophilic non-ionic surfactants with low HLB values (Sorbitan Stearate has an HLB of 4.7, Sorbitan Oleate has an HLB of 4.3), making them suitable for w/o emulsions.[1][13] They are often used in combination with high HLB surfactants to achieve a desired overall HLB for a stable emulsion.[1]

Table 2: Emulsifying Properties of Selected Non-ionic Surfactants

SurfactantTypeHLB ValueTypical ApplicationKey Performance Characteristics
Polysorbate 80 Non-ionic15.0[7]O/W emulsionsExcellent emulsifier and solubilizer, produces stable emulsions with small droplet sizes.[7][12]
Sorbitan Stearate Non-ionic4.7[1]W/O emulsionsForms stable w/o emulsions, often used with a high HLB co-emulsifier for o/w systems.[1][14]
Sorbitan Oleate Non-ionic4.3[13]W/O emulsionsGood for w/o emulsions, provides a pleasant skin feel.[13]
Emulsifying Efficiency of this compound

Quantitative data on the emulsifying efficiency of this compound is scarce. However, as a long-chain quaternary ammonium compound, its emulsifying performance can be inferred from the general behavior of cationic surfactants.

Cationic surfactants adsorb at the oil-water interface, reducing interfacial tension. The positive charge of their head groups leads to electrostatic repulsion between droplets, contributing to emulsion stability. The long alkyl chains provide steric hindrance, further preventing coalescence. Cationic emulsifiers are particularly effective in creating emulsions with a unique sensory profile, often described as powdery and smooth.[4]

It is important to note that the HLB concept is not straightforwardly applicable to ionic surfactants like this compound.[3][8] Their emulsifying behavior is influenced by factors such as pH, ionic strength, and the nature of the oil phase.

Experimental Protocols

To facilitate a direct comparison of emulsifying efficiency, the following experimental protocols are provided.

Emulsion Preparation

Objective: To prepare oil-in-water (o/w) emulsions using this compound and a non-ionic surfactant for comparative analysis.

Materials:

  • Oil Phase (e.g., Mineral Oil, Squalane)

  • Aqueous Phase (Deionized Water)

  • Emulsifier (this compound or a selected non-ionic surfactant)

  • High-shear homogenizer

Procedure:

  • Prepare the oil phase and the aqueous phase separately.

  • Disperse the emulsifier in either the oil or water phase, depending on its solubility, and heat both phases to 70-75°C.

  • Slowly add the dispersed phase to the continuous phase while homogenizing at a controlled speed (e.g., 5000 rpm) for a specified time (e.g., 10 minutes).

  • Continue homogenization while allowing the emulsion to cool to room temperature.

Emulsion_Preparation_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification OilPhase Prepare Oil Phase HeatOil Heat Oil Phase to 70-75°C OilPhase->HeatOil AqPhase Prepare Aqueous Phase HeatAq Heat Aqueous Phase to 70-75°C AqPhase->HeatAq Combine Slowly Add Dispersed Phase to Continuous Phase HeatOil->Combine AddEmulsifier Disperse Emulsifier HeatAq->AddEmulsifier AddEmulsifier->Combine Homogenize High-Shear Homogenization Combine->Homogenize Cool Cool to Room Temperature (while homogenizing) Homogenize->Cool FinalEmulsion Final Emulsion Cool->FinalEmulsion

Diagram 1: Emulsion Preparation Workflow
Measurement of Emulsion Stability

Objective: To assess the physical stability of the prepared emulsions over time.

Methods:

  • Visual Observation: Monitor the emulsions for signs of instability such as creaming, sedimentation, flocculation, and coalescence at regular intervals (e.g., 24h, 1 week, 1 month) at different storage conditions (e.g., room temperature, 40°C).

  • Particle Size Analysis (Dynamic Light Scattering - DLS): Measure the mean droplet size and polydispersity index (PDI) of the emulsions at different time points. An increase in mean droplet size indicates coalescence and instability.[15]

  • Centrifugation: Subject the emulsions to centrifugation at a specific speed and time to accelerate phase separation. The volume of the separated layer can be used to quantify instability.

Emulsion_Stability_Analysis cluster_methods Stability Assessment Methods Emulsion Prepared Emulsion Visual Visual Observation (Creaming, Coalescence) Emulsion->Visual DLS Particle Size Analysis (DLS) (Droplet Size, PDI) Emulsion->DLS Centrifuge Centrifugation (Phase Separation) Emulsion->Centrifuge StabilityData Emulsion Stability Data Visual->StabilityData DLS->StabilityData Centrifuge->StabilityData

Diagram 2: Emulsion Stability Analysis Workflow
Measurement of Interfacial Tension

Objective: To determine the effectiveness of the surfactants in reducing the interfacial tension between the oil and water phases.

Methods:

  • Du Noüy Ring Method or Wilhelmy Plate Method: These force tensiometer methods measure the force required to pull a ring or plate through the oil-water interface.

  • Pendant Drop Method or Spinning Drop Tensiometry: These optical methods analyze the shape of a droplet of one liquid in the other to determine the interfacial tension. The spinning drop method is particularly suitable for measuring very low interfacial tensions.

Interfacial_Tension_Measurement cluster_techniques Measurement Techniques Sample Oil & Aqueous Phases + Surfactant ForceTensiometer Force Tensiometer (Du Noüy Ring / Wilhelmy Plate) Sample->ForceTensiometer OpticalTensiometer Optical Tensiometer (Pendant Drop / Spinning Drop) Sample->OpticalTensiometer IFT_Value Interfacial Tension (IFT) Value (mN/m) ForceTensiometer->IFT_Value OpticalTensiometer->IFT_Value

Diagram 3: Interfacial Tension Measurement Workflow

Conclusion

While a definitive quantitative comparison is hampered by the lack of specific data for this compound, this guide provides a framework for understanding the relative emulsifying efficiencies of cationic and non-ionic surfactants. Non-ionic surfactants offer versatility and predictability through the HLB system, with a wide range of options to suit various formulation needs. This compound, as a cationic surfactant, presents unique properties, including a distinct sensory profile and potential for strong interfacial activity, although its performance is more dependent on the specific formulation conditions.

For researchers and formulators, the choice between this compound and a non-ionic surfactant will depend on the desired emulsion type, the nature of the oil phase, required sensory attributes, and compatibility with other ingredients. The provided experimental protocols offer a standardized approach to generate the necessary data for a direct and informed comparison within a specific formulation context. Further research into the specific emulsifying properties of this compound would be highly beneficial to the scientific community.

References

Safety Operating Guide

Navigating the Disposal of QUATERNIUM-82: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe and compliant disposal of QUATERNIUM-82, a quaternary ammonium salt used in various cosmetic and personal care formulations. While specific regulations may vary, the following steps outline a comprehensive approach to managing this compound waste, emphasizing caution due to the potential environmental impact of quaternary ammonium compounds.

Understanding the Hazards

This compound belongs to the family of quaternary ammonium compounds (QACs). While data on this compound is limited, QACs as a class are known for their potential ecotoxicity, particularly to aquatic organisms.[1][2] Some QACs can persist in the environment and have been detected in wastewater, surface water, and sediment.[1] Therefore, it is crucial to handle and dispose of this compound with the understanding that it may pose a risk to aquatic life. One safety data sheet for a different chemical classified as a quaternary ammonium compound notes that it is "Toxic to aquatic life with long lasting effects".

Step 1: Waste Characterization - Is it a Hazardous Waste?

The cornerstone of proper chemical disposal is determining whether the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) or applicable state and local regulations.[3][4][5] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management.[3][4]

A waste is generally considered hazardous if it exhibits at least one of the following characteristics:

  • Ignitability: Catches fire under certain conditions.

  • Corrosivity: Corrodes metal containers.

  • Reactivity: Is unstable and may explode or generate toxic gases.

  • Toxicity: Is harmful or fatal when ingested or absorbed.

While a product containing a different quaternary ammonium compound was stated to not be classified as a hazardous waste under EPA 40 CFR 261.33 (e), it is imperative to evaluate each waste stream containing this compound independently.[6]

Actionable Steps:

  • Consult the Safety Data Sheet (SDS): The most reliable source of information for a specific chemical product is its SDS. Section 13 of the SDS will provide disposal considerations. If you have a product containing this compound, locate and carefully review the SDS.

  • Analytical Testing: If the SDS is unavailable or does not provide a clear determination, and you have a waste mixture containing this compound, you may need to have the waste tested by a certified environmental laboratory to determine if it exhibits any of the hazardous characteristics.

  • Generator Knowledge: In some cases, you may be able to use your knowledge of the chemicals and processes that generated the waste to determine if it is hazardous. This should be done with caution and a thorough understanding of the regulations.

Step 2: Segregation and Storage

Proper segregation and storage of chemical waste are essential to prevent accidental mixing of incompatible materials and to ensure safe handling.

Actionable Steps:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste.

  • Labeling: The container must be labeled with the words "Hazardous Waste" (if applicable), the name of the chemical (this compound), and the accumulation start date.[4]

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials. Ensure the container is kept closed except when adding waste.

Step 3: Disposal Procedures

The disposal path for this compound waste depends on its hazardous waste classification.

Even if the waste is not classified as RCRA hazardous, it should not be disposed of down the drain due to its potential aquatic toxicity.

Actionable Steps:

  • Consult Local Regulations: Check with your local publicly owned treatment works (POTW) or wastewater authority for guidance on the disposal of non-hazardous industrial waste. They may have specific limits or prohibitions on certain chemicals.

  • Solid Waste Landfill: If permitted by local regulations, solidified non-hazardous this compound waste may be disposed of in a sanitary landfill.

  • Licensed Waste Hauler: The most prudent approach for any chemical waste is to use a licensed and reputable waste disposal company.

If the waste is classified as hazardous, you must comply with all applicable federal, state, and local regulations for hazardous waste management.[3][4][7]

Actionable Steps:

  • Determine Generator Status: Your facility will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the amount of hazardous waste generated per month.[4] Each category has different regulatory requirements.[4]

  • Obtain EPA ID Number: SQGs and LQGs are required to obtain an EPA Identification Number.[4]

  • Use a Licensed Hazardous Waste Transporter: You must use a transporter that is licensed to haul hazardous waste.[8]

  • Manifest System: The waste shipment must be accompanied by a hazardous waste manifest, which tracks the waste from your facility to its final disposal site.[7][8]

  • Treatment and Disposal: The hazardous waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][8]

Quantitative Data Summary

Due to the limited specific data available for this compound, a quantitative data table for disposal is not feasible. However, the following table summarizes the federal hazardous waste generator categories, which are crucial for determining regulatory requirements. State regulations may differ.[4]

Generator CategoryMonthly Hazardous Waste GenerationMonthly Acutely Hazardous Waste Generation
Large Quantity Generator (LQG) ≥ 1,000 kilograms (2,200 lbs)> 1 kilogram (2.2 lbs)
Small Quantity Generator (SQG) > 100 kilograms (220 lbs) but < 1,000 kilograms≤ 1 kilogram (2.2 lbs)
Very Small Quantity Generator (VSQG) ≤ 100 kilograms (220 lbs)≤ 1 kilogram (2.2 lbs)

Experimental Protocols

As this document provides procedural guidance for disposal rather than citing specific experimental studies, detailed experimental protocols are not applicable. The primary "protocol" is the step-by-step process for waste characterization and disposal outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start Start: this compound Waste Generated waste_char Step 1: Characterize Waste (Consult SDS, Analytical Testing, or Generator Knowledge) start->waste_char is_hazardous Is the waste hazardous under RCRA or state regulations? waste_char->is_hazardous non_hazardous Non-Hazardous Waste Path is_hazardous->non_hazardous No hazardous Hazardous Waste Path is_hazardous->hazardous Yes consult_local Consult Local Regulations (POTW, Landfill) non_hazardous->consult_local generator_status Determine Generator Status (VSQG, SQG, LQG) hazardous->generator_status licensed_hauler_nh Dispose via Licensed Non-Hazardous Waste Hauler consult_local->licensed_hauler_nh end End: Proper Disposal licensed_hauler_nh->end epa_id Obtain EPA ID Number (if SQG or LQG) generator_status->epa_id licensed_hauler_h Use Licensed Hazardous Waste Transporter epa_id->licensed_hauler_h manifest Complete Hazardous Waste Manifest licensed_hauler_h->manifest tsdf Ship to Permitted TSDF manifest->tsdf tsdf->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling QUATERNIUM-82

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of QUATERNIUM-82, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its concentrated form, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE Category Equipment Specifications and Use Cases
Eye and Face Protection Safety Goggles or Face ShieldWear chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards at all times.[1] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves.[2] Nitrile or neoprene gloves are generally recommended for handling QACs. Always consult the glove manufacturer's resistance data for the specific chemical.
Body Protection Protective ClothingWear a lab coat, and for larger quantities or in case of potential significant exposure, consider a chemical-resistant apron or coveralls.[3]
Respiratory Protection RespiratorIn situations where dust or aerosols may be generated, or if working in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound will mitigate risks and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, review the Safety Data Sheet (SDS) for any product containing this compound or a similar QAC.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing or transferring the solid material, do so carefully to avoid creating dust.

  • If preparing a solution, slowly add the this compound to the solvent to prevent splashing.

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable container for hazardous waste.

  • Clean the spill area with a suitable detergent and water, and collect the cleaning materials for disposal as hazardous waste.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan for this compound

Proper disposal of this compound and its waste is critical to prevent environmental contamination, as many QACs are toxic to aquatic life.

  • Waste Collection:

    • Collect all waste containing this compound in designated, clearly labeled, and sealed containers.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method:

    • Dispose of chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review SDS B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Transfer Compound C->D E Prepare Solution D->E F Clean Work Area E->F G Collect Waste F->G H Dispose of Waste via Licensed Contractor G->H I Spill Containment J First Aid

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.